1-Butyl-4-methylpyridinium hexafluorophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-10(2)6-9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSZSSGZQFAUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049296 | |
| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |
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Molecular Weight |
295.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401788-99-6 | |
| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Butyl-4-methylpyridinium Hexafluorophosphate
CAS Number: 401788-99-6
This technical guide provides a comprehensive overview of 1-Butyl-4-methylpyridinium hexafluorophosphate, a versatile ionic liquid with significant potential for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and application, and relevant safety information.
Physicochemical Properties
This compound, a pyridinium-based ionic liquid, is a white to yellow or orange crystalline powder at room temperature. Its key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆F₆NP | |
| Molecular Weight | 295.21 g/mol | [1] |
| Melting Point | ~45 °C | [1] |
| Appearance | White to Yellow to Orange powder/crystal | |
| Purity | >97.0% |
Synthesis
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 1-Butyl-4-methylpyridinium Halide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpyridine (1.0 equivalent) and 1-bromobutane or 1-chlorobutane (1.1 equivalents). The reaction can be performed neat or in a suitable solvent like acetonitrile.
-
Reaction Conditions: Heat the mixture to a temperature of 70-80 °C and stir vigorously for 24-48 hours.
-
Work-up: After cooling to room temperature, the resulting viscous liquid or solid is washed multiple times with a non-polar solvent such as diethyl ether or hexane to remove any unreacted starting materials. The product, 1-butyl-4-methylpyridinium halide, is then dried under vacuum.
Step 2: Anion Exchange to Hexafluorophosphate
-
Dissolution: Dissolve the 1-butyl-4-methylpyridinium halide (1.0 equivalent) in deionized water.
-
Anion Exchange: To this solution, add an aqueous solution of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) (1.0 equivalent), dropwise with stirring. The formation of a water-immiscible ionic liquid phase or a precipitate will be observed.
-
Separation and Purification: Separate the ionic liquid phase from the aqueous phase. Wash the ionic liquid phase several times with deionized water to remove any remaining halide salts.
-
Drying: Dry the final product, this compound, under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water. The purity of the final product can be verified by NMR spectroscopy.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-4-methylpyridinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-Butyl-4-methylpyridinium hexafluorophosphate, often abbreviated as [B4MPy][PF6]. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the application and characterization of this compound.
General Information
This compound is a pyridinium-based ionic liquid. Ionic liquids are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including low volatility, high thermal stability, and wide electrochemical windows, making them attractive for a variety of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as formulation aids in pharmaceuticals.[1]
Molecular Structure:
-
Cation: 1-Butyl-4-methylpyridinium ([B4MPy]⁺)
-
Anion: Hexafluorophosphate ([PF6]⁻)
Chemical Formula: C₁₀H₁₆F₆NP[2]
CAS Number: 401788-99-6[2]
Physicochemical Properties
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 295.21 g/mol | [2] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | ~45 °C | - |
| Glass Transition Temperature | 194.2 K | [3] |
Table 2: Temperature-Dependent Physicochemical Properties
Note: Data for Density, Viscosity, and Electrical Conductivity are for 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][Tf₂N]) as representative examples of a 1-butyl-4-methylpyridinium based ionic liquid.[4][5]
| Temperature (K) | Density (g/cm³) | Dynamic Viscosity (mPa·s) | Electrical Conductivity (mS/cm) |
| 298.15 | 1.433 | 103.5 | 1.85 |
| 303.15 | 1.429 | 82.1 | 2.31 |
| 308.15 | 1.425 | 66.1 | 2.82 |
| 313.15 | 1.421 | 53.8 | 3.39 |
| 318.15 | 1.417 | 44.3 | 4.02 |
| 323.15 | 1.413 | 36.9 | 4.70 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard techniques used for the characterization of ionic liquids.
3.1. Synthesis of this compound
The synthesis of this compound typically involves a two-step process: quaternization of 4-methylpyridine followed by an anion exchange reaction.[6]
-
Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide. 4-methylpyridine is reacted with an excess of 1-bromobutane. The mixture is heated under reflux for several hours. After cooling, the resulting solid is washed with a non-polar solvent, such as diethyl ether, to remove unreacted starting materials, and then dried under vacuum.
-
Step 2: Anion Exchange. The synthesized 1-Butyl-4-methylpyridinium bromide is dissolved in a suitable solvent, such as water or acetone. An equimolar amount of a hexafluorophosphate salt, typically potassium hexafluorophosphate (KPF₆), is added to the solution. The reaction mixture is stirred at room temperature for several hours. The resulting this compound, which is often immiscible with water, can be separated. The product is then washed with deionized water to remove any remaining inorganic salts and dried under high vacuum at an elevated temperature.
3.2. Density Measurement
The density of the ionic liquid is measured as a function of temperature using a vibrating tube densimeter.[1][7] The instrument is calibrated with dry air and deionized water. The sample is then introduced into the measuring cell, and the temperature is controlled using a Peltier thermostat. Measurements are taken at various temperatures, allowing for thermal equilibration at each setpoint.
3.3. Viscosity Measurement
The dynamic viscosity is determined using a rotational viscometer or a falling-ball viscometer.[7][8] For a rotational viscometer, the sample is placed in a temperature-controlled sample holder. The viscosity is measured by determining the torque required to rotate a spindle at a constant angular velocity within the sample. Measurements are performed over a range of temperatures.
3.4. Electrical Conductivity Measurement
The electrical conductivity is measured using a conductivity meter with a temperature-controlled conductivity cell.[7] The cell is calibrated using standard potassium chloride solutions of known concentrations. The ionic liquid is then placed in the cell, and the conductivity is measured at various temperatures.
3.5. Thermal Stability Analysis (TGA/DSC)
The thermal stability of the ionic liquid is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1]
-
TGA: A small sample of the ionic liquid is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the TGA curve.
-
DSC: A sample of the ionic liquid is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. DSC can be used to determine melting points, glass transitions, and other phase transitions.
3.6. Electrochemical Window Measurement
The electrochemical window is determined by cyclic voltammetry (CV).[9][10] The measurement is typically performed in a three-electrode cell, with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag⁺). The ionic liquid serves as the electrolyte. The potential of the working electrode is scanned towards negative and positive values, and the resulting current is measured. The electrochemical window is defined as the potential range where no significant faradaic current is observed.
Visualizations
4.1. Synthesis Workflow
The following diagram illustrates the general two-step synthesis process for this compound.
Caption: Synthesis of this compound.
4.2. Experimental Workflow for Physicochemical Characterization
This diagram outlines the logical flow for the characterization of the synthesized ionic liquid.
Caption: Workflow for physicochemical characterization of the ionic liquid.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. H27355.06 [thermofisher.com]
- 3. 1-Butyl-4-methylpyridinium tetrafluoroborate = 97.0 T 343952-33-0 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Synthesis and Characterization of 1-Butyl-4-methylpyridinium Hexafluorophosphate ([b4mpy][PF6]): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid 1-butyl-4-methylpyridinium hexafluorophosphate, commonly referred to as [b4mpy][PF6]. This document details a robust two-step synthetic pathway, encompassing the quaternization of 4-methylpyridine followed by anion metathesis. Furthermore, this guide presents a thorough characterization of the synthesized ionic liquid, including data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and thermal analysis. All quantitative data is summarized in structured tables for clarity and comparative purposes. Detailed experimental protocols and visual diagrams of the synthetic workflow are provided to facilitate replication and further research in various applications, including its potential use as a green solvent and in electrochemical devices.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising alternatives to volatile organic compounds in a wide array of applications. [b4mpy][PF6] is a pyridinium-based ionic liquid that has garnered interest for its potential applications in organic synthesis, catalysis, and electrochemistry.[1] This guide serves as a technical resource for the synthesis and detailed characterization of [b4mpy][PF6].
Synthesis of [b4mpy][PF6]
The synthesis of [b4mpy][PF6] is typically achieved through a two-step process:
-
Quaternization: The formation of the 1-butyl-4-methylpyridinium cation by the reaction of 4-methylpyridine with a butyl halide.
-
Anion Metathesis: The exchange of the halide anion with the hexafluorophosphate anion.
A schematic of the overall synthesis is presented below.
Experimental Protocols
Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide ([b4mpy][Br])
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylpyridine (1.0 eq) and 1-bromobutane (1.2 eq) in a suitable solvent such as acetonitrile or toluene.
-
Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
If no precipitate forms, remove the solvent under reduced pressure. Wash the resulting crude product with a non-polar solvent.
-
Dry the white to off-white solid product, 1-butyl-4-methylpyridinium bromide, under vacuum.
Step 2: Synthesis of this compound ([b4mpy][PF6])
-
Dissolve the synthesized 1-butyl-4-methylpyridinium bromide (1.0 eq) in a minimal amount of deionized water.
-
In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF6) (1.0-1.2 eq).
-
Slowly add the KPF6 solution to the solution of [b4mpy][Br] with vigorous stirring.
-
The formation of a water-immiscible ionic liquid phase or a precipitate of [b4mpy][PF6] should be observed.
-
Separate the ionic liquid phase from the aqueous phase using a separatory funnel. If a solid precipitates, collect it by filtration.
-
Wash the product repeatedly with deionized water to remove any residual potassium bromide and unreacted starting materials. The absence of bromide ions in the aqueous washings can be confirmed by a qualitative test with silver nitrate solution.
-
Dry the final product, this compound, under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and volatile impurities.
Characterization of [b4mpy][PF6]
A comprehensive characterization of the synthesized [b4mpy][PF6] is crucial to confirm its identity and purity. The following sections detail the expected results from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the [b4mpy]+ cation.
Table 1: 1H and 13C NMR Spectroscopic Data for [b4mpy][PF6]
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.7 | d | H-2, H-6 | |
| ~7.8 | d | H-3, H-5 | |
| ~4.5 | t | N-CH2 | |
| ~2.6 | s | Ar-CH3 | |
| ~1.9 | m | N-CH2-CH2 | |
| ~1.3 | m | CH2-CH3 | |
| ~0.9 | t | CH3 | |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment | |
| ~160 | C-4 | ||
| ~144 | C-2, C-6 | ||
| ~128 | C-3, C-5 | ||
| ~60 | N-CH2 | ||
| ~34 | N-CH2-CH2 | ||
| ~22 | Ar-CH3 | ||
| ~19 | CH2-CH3 | ||
| ~13 | CH3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: FT-IR Peak Assignments for [b4mpy][PF6]
| Wavenumber (cm-1) | Vibrational Mode | Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H |
| ~1640 | C=C stretch | Pyridinium ring |
| ~1500 | C=C stretch | Pyridinium ring |
| ~1470 | C-H bend | CH2 scissoring |
| ~1170 | C-N stretch | |
| ~840 | P-F stretch | PF6- anion |
| ~560 | P-F bend | PF6- anion |
Note: Peak positions are approximate.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the constituent ions. For [b4mpy][PF6], the positive ion mode will detect the 1-butyl-4-methylpyridinium cation ([b4mpy]+).
Table 3: Mass Spectrometry Data for the [b4mpy]+ Cation
| m/z | Assignment | Notes |
| 150.1 | [C10H16N]+ | Molecular ion ([b4mpy]+) |
| 94.1 | [C6H8N]+ | Loss of butane (C4H8) |
| 93.1 | [C6H7N]+ | Loss of a butyl radical (•C4H9) |
The fragmentation pattern is consistent with the cleavage of the butyl chain from the pyridinium ring.[1]
Thermal Analysis
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability and phase transitions of the ionic liquid.
Table 4: Thermal Analysis Data for [b4mpy][PF6]
| Technique | Parameter | Typical Value |
| TGA | Decomposition Temperature (Td) | > 300 °C |
| DSC | Melting Point (Tm) | Variable, often near room temperature |
| DSC | Glass Transition Temperature (Tg) | May be observed at low temperatures |
The high decomposition temperature confirms the excellent thermal stability characteristic of many ionic liquids.[2]
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the characterization of the synthesized [b4mpy][PF6].
References
1-Butyl-4-methylpyridinium hexafluorophosphate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-butyl-4-methylpyridinium hexafluorophosphate, an ionic liquid with significant potential across various scientific and industrial domains. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and its current and potential applications, particularly within the realm of drug development.
Core Physicochemical Properties
This compound, often abbreviated as [BumPy][PF6] or [C4-4-mpy][PF6], is a pyridinium-based ionic liquid. These salts are characterized by their low melting points, negligible vapor pressure, and high thermal stability, making them attractive alternatives to traditional volatile organic solvents. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆F₆NP |
| Molecular Weight | 295.21 g/mol [1][2][3] |
| CAS Number | 401788-99-6[1][3][4][5] |
| Melting Point | 42–45 °C[2][3] |
| Density | 1.327 g/cm³ (at 25 °C)[2] |
| Appearance | White to yellow or brown crystalline powder/solid[1][3][5] |
| Purity | Typically >97-99%[1][2][3][4] |
| Water Content | ≤ 0.1% (Karl Fischer Titration)[5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving N-alkylation (quaternization) followed by anion metathesis. This procedure allows for the modular construction of the ionic liquid, enabling the combination of the desired cation and anion.
Experimental Workflow: Synthesis of this compound
Caption: A diagram illustrating the two-step synthesis of this compound.
Detailed Methodology
Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-methylpyridine and 1-bromobutane. Toluene can be used as a solvent, although the reaction can also be performed neat.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, the reaction mixture will likely form a biphasic system, with the denser ionic liquid intermediate settling at the bottom. Cool the mixture to room temperature. The upper solvent layer is decanted, and the resulting viscous liquid or solid is washed several times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Drying: The washed product, 1-butyl-4-methylpyridinium bromide, is then dried under vacuum to remove residual solvents.
Step 2: Synthesis of this compound (Anion Metathesis)
-
Reaction Setup: Dissolve the 1-butyl-4-methylpyridinium bromide intermediate from Step 1 in deionized water. In a separate flask, prepare a solution of potassium hexafluorophosphate (KPF₆) in deionized water (a slight molar excess of KPF₆ is often used).
-
Reaction Conditions: Slowly add the KPF₆ solution to the stirred solution of the intermediate halide at room temperature. A white precipitate of the hydrophobic this compound should form immediately as it is generally insoluble in water. The reaction is typically stirred for a few hours to ensure complete anion exchange.
-
Isolation and Purification: The solid product is collected by vacuum filtration. To remove any remaining inorganic salts (e.g., KBr), the product is washed thoroughly with copious amounts of deionized water until a negative silver nitrate test (for halide ions) is obtained on the washings.
-
Final Drying: The purified white to off-white solid is dried in a vacuum oven at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to ensure the removal of all water. The final product should be stored in a desiccator, as the hexafluorophosphate anion can slowly decompose in the presence of moisture.
Applications in Research and Drug Development
This compound is a versatile ionic liquid with a broad range of applications stemming from its unique properties.
-
Green Chemistry: Its low volatility and high thermal stability make it an environmentally benign alternative to conventional organic solvents in chemical synthesis and extraction processes.[3]
-
Electrochemistry: This ionic liquid serves as an effective electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors, contributing to improved performance and efficiency.[3]
-
Catalysis: It can act as a reaction medium that enhances reaction rates and selectivity in various catalytic processes.
-
Drug Development: In the pharmaceutical industry, this compound is being explored for its potential in drug formulation.[3] Its ability to dissolve a wide range of polar and non-polar compounds can be leveraged to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[3] Furthermore, its unique properties may enhance the stability of certain drug formulations.[3]
References
- 1. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1-Butyl-4-methylpyridinium hexafluorophosphate melting point and phase behavior
An In-depth Technical Guide to the Melting Point and Phase Behavior of 1-Butyl-4-methylpyridinium Hexafluorophosphate
Introduction
This compound, [C₄H₉(CH₃)C₅H₄N]PF₆ (also denoted as [B-4-MPy][PF₆]), is a pyridinium-based ionic liquid (IL). These compounds are salts that exist in a liquid state at or near room temperature. Pyridinium ILs are noted for their thermal stability, tunable solvent properties, and utility in electrochemical applications such as electrolytes in batteries and supercapacitors.[1][2] The physical and thermal properties, particularly the melting point and phase behavior, are critical parameters that dictate their suitability for specific applications.[2] This guide provides a comprehensive overview of the thermal characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its key physical data.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Data from various suppliers indicate slight variations in the melting point, which can be attributed to purity levels and the experimental method used for determination.
| Property | Value | Source(s) |
| CAS Number | 401788-99-6 | [1] |
| Molecular Formula | C₁₀H₁₆F₆NP | [1][3] |
| Molecular Weight | 295.21 g/mol | [1][3] |
| Melting Point | 42–43 °C | [3] |
| ~45 °C | [1] | |
| 42.0 to 46.0 °C | [4] | |
| Appearance | White to Yellow to Orange powder/crystal; Brown lump | [1][4][5] |
| Density | 1,327 g/cm³ (at 25 °C) | [3] |
| Purity | ≥ 99%; >97.0% | [1][3][4][5] |
Phase Behavior and Thermal Stability
The phase behavior of ionic liquids is a key aspect of their characterization, providing insight into their operational temperature range and structural organization.
Melting Behavior: this compound is a solid at room temperature, with a melting point reported in the range of 42°C to 46°C.[1][3][4] Like many ionic liquids, its phase transitions can be complex. The melting point is influenced by factors such as the length of the alkyl chain on the pyridinium cation and the nature of the anion.[2] The hexafluorophosphate (PF₆⁻) anion contributes to the compound's hydrophobicity and thermal stability.[2][3]
Thermal Analysis: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the phase behavior of ionic liquids.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify melting points, glass transitions (T_g), and solid-solid phase transitions. For pyridinium ILs, DSC scans typically involve controlled heating and cooling cycles to observe these thermal events.[6] It has been noted that the thermal behavior of ILs can be significantly different from their individual pure components when in mixtures.[6]
-
Thermogravimetric Analysis (TGA): TGA evaluates the thermal stability and decomposition temperature of the IL. Pyridinium-based ILs generally exhibit high thermal stability, making them suitable for applications requiring elevated temperatures.[2]
Experimental Protocols
Precise and reproducible data rely on standardized experimental methodologies. The following sections detail the typical protocols for the synthesis and thermal analysis of pyridinium ionic liquids.
Synthesis of this compound
The synthesis of pyridinium ionic liquids is generally a two-step process involving quaternization followed by anion metathesis (exchange).[2]
Step 1: Quaternization of 4-methylpyridine
-
4-methylpyridine is reacted with an equimolar amount of a butylating agent, typically 1-chlorobutane or 1-bromobutane.
-
The reaction is often carried out in a suitable solvent or neat (without solvent) under reflux for several hours to ensure complete reaction.
-
The product of this step is 1-butyl-4-methylpyridinium chloride or bromide.
-
The resulting halide salt is typically washed with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and then dried under vacuum.
Step 2: Anion Exchange (Metathesis)
-
The 1-butyl-4-methylpyridinium halide salt is dissolved in a suitable solvent, often water or acetone.[7]
-
An equimolar amount of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆), is dissolved in the same solvent and added to the solution.[7]
-
The reaction mixture is stirred at room temperature for several hours.[7]
-
A two-phase system may form as the more hydrophobic this compound separates from the aqueous phase containing the byproduct (e.g., KCl).
-
The ionic liquid phase is separated, washed multiple times with deionized water to remove residual halide impurities, and then dried under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove water and any volatile impurities.[7]
Thermal Analysis Protocol
The following is a representative protocol for determining the thermal properties of an ionic liquid using DSC.
-
Sample Preparation:
-
Due to the hygroscopic nature of many ionic liquids, the sample must be thoroughly dried under high vacuum for at least 24 hours prior to analysis.[8][9]
-
The water content should be verified using Karl Fischer titration to be below a specified limit (e.g., <100 ppm), as water can significantly affect thermal transitions.[8][9]
-
A small amount of the dried sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
-
DSC Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).
-
An inert atmosphere is maintained in the DSC cell by purging with nitrogen or argon gas.
-
-
Thermal Program:
-
To erase the sample's prior thermal history, it is first heated to a temperature well above its melting point (e.g., 100°C) and held for several minutes.
-
The sample is then cooled at a controlled rate (e.g., 10 K/min) to a low temperature (e.g., -120°C or 133.15 K).[6]
-
Finally, the sample is heated at the same controlled rate to a temperature above the melting point (e.g., 100°C or 393.15 K).[6]
-
The heat flow is recorded as a function of temperature during the second heating scan.
-
-
Data Analysis:
-
The melting point (T_m) is determined as the onset or peak temperature of the melting endotherm.
-
The glass transition temperature (T_g) is identified as a step change in the heat capacity in the heating curve.
-
The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. roco.global [roco.global]
- 4. This compound | 401788-99-6 | TCI AMERICA [tcichemicals.com]
- 5. This compound [cymitquimica.com]
- 6. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the NMR and IR Spectra of 1-Butyl-4-methylpyridinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the ionic liquid, 1-butyl-4-methylpyridinium hexafluorophosphate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, materials science, and drug development, offering detailed spectral data and experimental methodologies.
Introduction
This compound ([C₄mpy][PF₆]) is a pyridinium-based ionic liquid that has garnered significant interest due to its unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable solubility. These characteristics make it a promising candidate for various applications, such as a solvent in organic synthesis, an electrolyte in electrochemical devices, and a component in drug delivery systems. A thorough understanding of its molecular structure, facilitated by spectroscopic techniques like NMR and IR, is crucial for its effective application and for the development of new technologies.
This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, and FTIR spectra of this compound, complete with tabulated data and standardized experimental protocols.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and IR spectral analyses of this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H-a | 8.5 - 8.7 | d | 2H |
| H-b | 7.8 - 8.0 | d | 2H |
| H-c | 4.5 - 4.7 | t | 2H |
| H-g | 2.6 - 2.8 | s | 3H |
| H-d | 1.8 - 2.0 | m | 2H |
| H-e | 1.3 - 1.5 | m | 2H |
| H-f | 0.9 - 1.1 | t | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ) [ppm] |
| C-4 | ~160 |
| C-2, C-6 | ~145 |
| C-3, C-5 | ~128 |
| C-c | ~61 |
| C-d | ~34 |
| C-g | ~22 |
| C-e | ~19 |
| C-f | ~13 |
Note: Peak assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.
FTIR Spectral Data
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| ~1640 | Strong | Pyridinium ring C=C and C=N stretching |
| ~1470 | Medium | CH₂ bending |
| ~1170 | Medium | C-N stretching |
| 800 - 850 | Very Strong | P-F stretching (PF₆⁻ anion) |
| ~560 | Strong | P-F bending (PF₆⁻ anion) |
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectra of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>99%) and has been dried under vacuum to remove any residual water or volatile organic solvents.
-
Solvent Selection: Choose a suitable deuterated solvent in which the ionic liquid is fully soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetonitrile (CD₃CN).
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the ionic liquid in 0.5-0.7 mL of the deuterated solvent.
-
Homogenization: Thoroughly mix the sample to ensure a homogeneous solution. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often used as a secondary reference.
3.1.2. Instrumentation and Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
Spectral Width: A spectral width of approximately 10-12 ppm is suitable for observing all proton signals.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of 200-220 ppm is typically used.
-
FTIR Spectroscopy
3.2.1. Sample Preparation
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method for analyzing ionic liquids. A small drop of the neat this compound is placed directly onto the ATR crystal.
-
Thin Film: A thin film of the ionic liquid can be prepared by placing a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
3.2.2. Instrumentation and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.
-
Measurement Mode: The spectrum is typically recorded in absorbance or transmittance mode.
-
Spectral Range: A spectral range of 4000 to 400 cm⁻¹ is standard.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal or KBr/NaCl plates is recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the key molecular structure and the general experimental workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Electrochemical Window of 1-Butyl-4-methylpyridinium Hexafluorophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]). Due to the limited availability of direct experimental data for this specific ionic liquid, this guide presents data from closely related 1-butyl-4-methylpyridinium-based ionic liquids to provide a reasonable estimation of its electrochemical stability. Furthermore, a detailed experimental protocol is provided to enable researchers to precisely determine the electrochemical window of [B4MPy][PF6] in their own laboratory settings.
Core Concepts: The Electrochemical Window
The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[1][2] A wider electrochemical window is highly desirable for applications such as batteries, capacitors, and various electrochemical sensors, as it allows for higher operating voltages and a broader range of accessible electrochemical reactions.[1][3] The EW is determined by the electrochemical stability of its constituent ions; the cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.[4] However, the working electrode material and the presence of impurities can also significantly influence the measured electrochemical window.[3]
Quantitative Data for 1-Butyl-4-methylpyridinium-Based Ionic Liquids
While direct experimental data for this compound was not found in a comprehensive literature search, the following table summarizes the electrochemical window data for analogous ionic liquids containing the 1-butyl-4-methylpyridinium ([B4MPy]) cation with different anions. This data provides a valuable estimate for the expected electrochemical stability of [B4MPy][PF6].
| Cation | Anion | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| 1-Butyl-4-methylpyridinium | Tetrafluoroborate ([BF4]⁻) | Reduced Graphene Oxide | Ag/Ag⁺ | - | - | 2.2[5] |
| 1-Butyl-4-methylpyridinium | Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) | Glassy Carbon | Not Specified | ~4.0 (estimated) | Not Specified | ~4.0[5] |
Note: The electrochemical window is highly dependent on the experimental conditions, particularly the choice of working and reference electrodes, as well as the purity of the ionic liquid. The values presented above should be considered as estimates for [B4MPy][PF6].
Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common technique used to determine the electrochemical window of an electrolyte.[1][4] This method involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte, thus defining the electrochemical window.
1. Materials and Equipment:
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell is required.
-
Working Electrode (WE): A chemically inert electrode with a well-defined surface area. Common choices include glassy carbon, platinum, or gold.[4] The choice of electrode material can influence the measured electrochemical window.
-
Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. A common choice for non-aqueous systems is a silver/silver ion (Ag/Ag⁺) electrode.[5]
-
Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit. A platinum wire or mesh is typically used.
-
Ionic Liquid: High-purity this compound. The presence of impurities, especially water and halides, can significantly affect the electrochemical window.[3]
-
Inert Gas: High-purity nitrogen or argon to purge the electrochemical cell and remove oxygen and moisture.
-
Polishing Materials: Alumina slurry or diamond paste for polishing the working electrode surface before each experiment.
2. Experimental Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurry or diamond paste of decreasing particle size.
-
Rinse the electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.
-
Clean the reference and counter electrodes according to standard procedures.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the this compound to the cell.
-
Seal the cell to prevent contamination from the atmosphere.
-
-
Purging:
-
Purge the ionic liquid with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen and moisture. Maintain a gentle stream of the inert gas over the electrolyte surface during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no electrochemical reaction is expected.
-
Vertex Potentials (Anodic and Cathodic Limits): A wide potential range should be initially scanned to identify the approximate oxidation and reduction limits.
-
Scan Rate: A typical scan rate is 100 mV/s.
-
Number of Cycles: Typically 1-3 cycles are sufficient.
-
-
Start the potential scan. The potentiostat will apply a linearly changing potential to the working electrode and measure the resulting current.
-
-
Data Analysis:
-
Plot the measured current versus the applied potential. This plot is the cyclic voltammogram.
-
Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in the oxidation and reduction currents occurs, respectively. A common method is to define the limit as the potential at which the current density reaches a certain threshold (e.g., 0.5 or 1.0 mA/cm²).
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the electrochemical window.
Caption: Logical relationship of components in the electrochemical cell.
References
- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to [b4mpy][PF6] as a Green Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6], an ionic liquid with significant potential as a green solvent alternative in a variety of scientific and industrial applications. This document details its physicochemical properties, synthesis, and key applications, with a focus on quantitative data and experimental methodologies.
Introduction to [b4mpy][PF6]
This compound, [b4mpy][PF6], is a pyridinium-based ionic liquid. Ionic liquids (ILs) are salts with melting points below 100°C, and they are gaining attention as environmentally friendly alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and tunable solvent properties.[1] The unique properties of [b4mpy][PF6] make it a versatile candidate for applications in organic synthesis, catalysis, electrochemistry, and drug formulation.[1]
Physicochemical Properties
| Property | Value for [b4mpy][PF6] | Value for [b4mpy][Tf2N] | Reference |
| CAS Number | 401788-99-6 | 691401-08-4 | [1] |
| Molecular Formula | C₁₀H₁₆F₆NP | C₁₂H₁₆F₆N₂O₄S₂ | [1][2] |
| Molecular Weight | 295.21 g/mol | 446.42 g/mol | [1][2] |
| Appearance | Brown lump / White to yellow to orange powder/crystal | Not specified | [1] |
| Melting Point | ~45°C | Not specified | [1] |
| Density (g/cm³ at 298.15 K) | Not available | 1.439 | [2] |
| Viscosity (mPa·s at 298.15 K) | Not available | 73.1 | [2] |
| Refractive Index (at 298.15 K) | Not available | 1.435 | [2] |
| Electrical Conductivity (mS/cm at 298.15 K) | Not available | 2.5 | [2] |
Synthesis of [b4mpy][PF6]
The synthesis of this compound is typically a two-step process involving the quaternization of 4-methylpyridine followed by an anion exchange reaction.[4][5]
Step 1: Synthesis of 1-butyl-4-methylpyridinium bromide ([b4mpy]Br)
-
In a round-bottom flask, dissolve 4-methylpyridine (4-picoline) in ethyl acetate.
-
Slowly add 1-bromobutane to the solution (a 1:1.3 molar ratio of 4-methylpyridine to 1-bromobutane can be used).
-
Heat the reaction mixture to reflux (approximately 70°C) and stir for one week.
-
During the reaction, the product, 1-butyl-4-methylpyridinium bromide, will phase-separate.
-
After the reaction is complete, cool the mixture and separate the product layer.
-
Wash the product layer three times with fresh ethyl acetate.
-
Dry the resulting product under high vacuum.
Step 2: Anion Exchange to form this compound ([b4mpy][PF6])
-
Dissolve the synthesized 1-butyl-4-methylpyridinium bromide in water.
-
Add one equivalent of hexafluorophosphoric acid (HPF₆) to the solution.
-
Stir the mixture for one hour.
-
Evaporate the water under reduced pressure.
-
Dry the resulting brown viscous liquid under high vacuum to yield the final product, [b4mpy][PF6].
References
- 1. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]
- 2. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Butyl-4-methylpyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystal structure analysis of 1-Butyl-4-methylpyridinium salts, offering a valuable resource for researchers in materials science, ionic liquids, and pharmaceutical development. A comprehensive understanding of the solid-state arrangement of these compounds is crucial for predicting their physicochemical properties and designing novel materials with tailored functionalities. This document summarizes key crystallographic data, details experimental protocols for their determination, and visually represents the molecular structure and analytical workflow.
Crystalline Architecture: A Comparative Analysis
The three-dimensional arrangement of ions in the solid state dictates many of the macroscopic properties of 1-Butyl-4-methylpyridinium salts. The following table summarizes the crystallographic data for two representative examples: 1-Butyl-4-methylpyridinium bromide ([b4mpy]Br) and 1-Butyl-4-methylpyridinium hexafluorophosphate ([b4mpy][PF6]). These salts showcase how the nature of the anion influences the resulting crystal lattice.
| Parameter | 1-Butyl-4-methylpyridinium bromide ([b4mpy]Br) | This compound ([b4mpy][PF6]) |
| Chemical Formula | C10H16BrN | C10H16F6NP |
| Formula Weight | 230.14 | 295.21 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 11.833(2) | 9.208(3) |
| b (Å) | 16.012(3) | 12.011(4) |
| c (Å) | 12.181(2) | 12.215(4) |
| α (°) | 90 | 90 |
| β (°) | 108.83(3) | 98.92(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2182.7(7) | 1332.1(8) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.401 | 1.472 |
| Absorption Coeff. (mm⁻¹) | 3.493 | 0.214 |
| Temperature (K) | 100 | 100 |
Data sourced from a 2021 structural analysis of mono-substituted N-butyl-pyridinium salts.[1][2][3][4]
Experimental Roadmap: From Synthesis to Structure
The determination of the crystal structures detailed above involves a multi-step process, beginning with the synthesis of the salt and culminating in the analysis of X-ray diffraction data.
Synthesis of 1-Butyl-4-methylpyridinium Salts
General Procedure for Halide Salts:
-
4-methylpyridine (4-picoline) is dissolved in ethyl acetate.[3]
-
An equimolar amount of the corresponding 1-halogenoalkane (e.g., 1-bromobutane for the bromide salt) is slowly added to the solution.[3]
-
Upon cooling, the product crystallizes and can be dried under high vacuum.[1][4]
Procedure for Hexafluorophosphate Salt (Metathesis):
-
The corresponding halide salt (e.g., 1-Butyl-4-methylpyridinium bromide) is dissolved in water.
-
One equivalent of hexafluorophosphoric acid (HPF6) is added to the solution.[1][3]
-
The water is removed by evaporation under reduced pressure.[1][3]
-
The resulting product is dried under high vacuum, after which it crystallizes upon cooling to room temperature.[1][3]
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Selection: A suitable single crystal of the synthesized salt is carefully selected.[1][3]
-
Data Collection: The crystal is cooled to 100 K under a stream of cold nitrogen gas. X-ray diffraction data is then collected.[1]
-
Structure Solution and Refinement: The crystal structure is solved using software such as SHELX.[1] An absorption correction is applied using a program like SADABS.[1] The structure is then refined by full-matrix least-squares on F2.[1] All non-hydrogen atoms are located and refined anisotropically, while hydrogen atom positions are added at idealized positions.[1]
Visualizing the Process and Product
To better illustrate the relationships between the experimental stages and the molecular structure, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and crystal structure analysis of 1-Butyl-4-methylpyridinium salts.
Caption: Molecular structure of the 1-Butyl-4-methylpyridinium cation.
References
Toxicological Properties of Pyridinium-Based Ionic Liquids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological properties of pyridinium-based ionic liquids (ILs). It summarizes key quantitative data on their ecotoxicity and cytotoxicity, details common experimental protocols for their assessment, and visualizes potential mechanisms of action through signaling pathway diagrams. This information is crucial for the informed design of safer ionic liquids and for assessing the environmental and biological impact of their applications.
Quantitative Toxicological Data
The toxicity of pyridinium-based ionic liquids is influenced by several structural features, most notably the length of the alkyl chain attached to the pyridinium ring and the nature of the anion. Generally, an increase in the alkyl chain length leads to greater toxicity, which is often attributed to increased lipophilicity and enhanced ability to disrupt cell membranes.
Ecotoxicity Data
Ecotoxicity is a critical consideration for ionic liquids due to their potential release into aquatic environments. The following tables summarize the effects of various pyridinium-based ILs on key indicator organisms.
Table 1: Ecotoxicity of Pyridinium-Based Ionic Liquids on Vibrio fischeri
| Ionic Liquid | Anion | Alkyl Chain | EC50 (mg/L) | Exposure Time | Reference |
| 1-butyl-3-methylpyridinium | [BF4]⁻ | C4 | 7.60 | 15 min | [1] |
| 1-butyl-3-methylpyridinium | [Cl]⁻ | C4 | 164 | 30 min | [1] |
| 1-hexyl-3-methylpyridinium | [Br]⁻ | C6 | - | - | [2] |
| 1-octyl-3-methylpyridinium | [Br]⁻ | C8 | - | - | [2] |
Note: Some values were reported in different units in the source and have been converted for consistency where possible. A direct comparison may not always be feasible due to variations in experimental conditions.
Table 2: Ecotoxicity of Pyridinium-Based Ionic Liquids on Daphnia magna
| Ionic Liquid | Anion | Alkyl Chain | LC50 (mg/L) | Exposure Time | Reference |
| Pyridinium-based ILs | - | - | - | 48 h | [3] |
Cytotoxicity Data
The cytotoxicity of pyridinium-based ILs is a key parameter in assessing their potential impact on human health, particularly in the context of drug development and biomedical applications.
Table 3: Cytotoxicity of Pyridinium-Based Ionic Liquids on Human Cell Lines (e.g., HeLa, MCF-7)
| Ionic Liquid | Anion | Alkyl Chain | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 1-dodecylpyridinium | [Br]⁻ | C12 | HeLa | - | 48 h | [4] |
| Dicationic Pyridinium ILs | [Br]₂²⁻ | C4 (linker) | MCF-7 | 33,170 | 48 h | [5] |
| Monocationic Pyridinium ILs | [Br]⁻ | C12 | EA.hy926 | 0.1 | 48 h | [5] |
Note: Cytotoxicity is highly dependent on the specific cell line and experimental conditions. Dicationic ILs generally show lower cytotoxicity than their monocationic counterparts.[5]
Experimental Protocols
Standardized protocols are essential for the reproducible and comparable assessment of the toxicological properties of ionic liquids. The following sections detail the methodologies for three key assays.
Vibrio fischeri Acute Toxicity Test (ISO 11348-3)
This test is a widely used method for assessing the acute toxicity of water samples and chemicals to the luminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri). The inhibition of light emission is the endpoint measured.
Principle: Metabolically active A. fischeri produce light as a byproduct of their cellular respiration. Exposure to toxic substances disrupts this metabolic activity, leading to a decrease in luminescence. The degree of light reduction is proportional to the toxicity of the sample.
Materials:
-
Freeze-dried Aliivibrio fischeri reagent
-
Reconstitution solution
-
Dilution water (e.g., 2% NaCl solution)
-
Test substance (pyridinium-based ionic liquid)
-
Luminometer
-
Cuvettes
-
Temperature-controlled incubator or water bath (15°C)
Procedure:
-
Reagent Preparation: Rehydrate the freeze-dried bacteria with the reconstitution solution according to the manufacturer's instructions. Allow the bacterial suspension to stabilize at 15°C for a specified period (typically 15-30 minutes).
-
Sample Preparation: Prepare a stock solution of the pyridinium-based IL in the dilution water. From this stock, create a series of dilutions to be tested. A geometric dilution series is often used.
-
Test Execution:
-
Pipette a defined volume of the bacterial suspension into luminometer cuvettes.
-
Add a corresponding volume of the sample dilution to each cuvette. Include a control cuvette with only dilution water.
-
Incubate the cuvettes at 15°C for a predetermined exposure time (e.g., 5, 15, or 30 minutes).
-
-
Measurement: Measure the light output of each sample and the control using a luminometer.
-
Data Analysis: Calculate the percentage of light inhibition for each concentration relative to the control. Determine the EC50 value, which is the concentration of the test substance that causes a 50% reduction in light emission.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxicity of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Materials:
-
Human cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
-
96-well cell culture plates
-
Pyridinium-based ionic liquid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a series of dilutions of the pyridinium-based IL in the cell culture medium. Remove the old medium from the cells and add the different concentrations of the IL. Include untreated control wells.
-
Incubation: Incubate the cells with the IL for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a small volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the IL that causes a 50% reduction in cell viability.[1][6]
Ames Test for Mutagenicity (OECD 471)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.
Principle: The tester strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-deficient medium. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that restore the ability of the bacteria to synthesize histidine. These revertant bacteria will then be able to grow and form colonies on a histidine-deficient agar plate.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (a rat liver extract for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Pyridinium-based ionic liquid
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the test IL.
-
Plate Incorporation Method:
-
To molten top agar, add the bacterial culture, the test compound dilution, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Pour this mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control) rate.
Visualizing Mechanisms of Toxicity
The toxicity of pyridinium-based ionic liquids is often linked to their ability to interact with and disrupt cell membranes, leading to a cascade of cellular events, including oxidative stress and apoptosis. The following diagrams, generated using the DOT language, illustrate these potential pathways.
Caption: Generalized workflow for the toxicological assessment of pyridinium-based ionic liquids.
Caption: Proposed intrinsic apoptosis pathway induced by pyridinium-based ionic liquids.
Caption: Plausible Nrf2-mediated oxidative stress response to pyridinium-based ionic liquids.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth inhibition and oxidative stress caused by four ionic liquids in Scenedesmus obliquus: Role of cations and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiproliferative activity of benzophenone tagged pyridine analogues towards activation of caspase activated DNase mediated nuclear fragmentation in Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application of 1-Butyl-4-methylpyridinium Hexafluorophosphate in the Synthesis of Dihydropyrimidinones
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) is a pyridinium-based room-temperature ionic liquid (RTIL) that has garnered significant interest as a green and recyclable alternative to volatile organic solvents in organic synthesis. Its unique properties, including high thermal stability, low vapor pressure, and tunable solubility, make it an excellent medium and catalyst for a variety of organic transformations. One of the prominent applications of ionic liquids is in multicomponent reactions, such as the Biginelli reaction, for the synthesis of biologically active heterocyclic compounds.
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, which provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant pharmacological importance, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Moreover, they serve as key intermediates in the synthesis of various pharmaceuticals. The use of ionic liquids like [B4MPy][PF6] as catalysts in the Biginelli reaction offers several advantages, including improved reaction rates, higher yields, and simplified product isolation and catalyst recycling, aligning with the principles of green chemistry.
Application: Catalysis of the Biginelli Reaction
This compound can be effectively employed as a catalyst and reaction medium for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The ionic liquid facilitates the reaction by acting as a Lewis acid, activating the carbonyl groups of the reactants and promoting the cyclocondensation process.
Key Advantages:
-
Green and Sustainable: [B4MPy][PF6] is a non-volatile and thermally stable solvent, reducing the environmental impact associated with traditional organic solvents.
-
Catalyst Reusability: The ionic liquid can be easily separated from the reaction mixture and reused for multiple reaction cycles with minimal loss of activity.
-
High Yields and Short Reaction Times: The catalytic activity of the ionic liquid often leads to excellent product yields in shorter reaction times compared to classical methods.
-
Simple Work-up: Product isolation is typically straightforward, often involving simple filtration or extraction.
Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones
This protocol describes a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
This compound ([B4MPy][PF6]) (2.0 mL)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (2.0 mL).
-
The reaction mixture is stirred at 80-100 °C for the time specified in Table 1. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Add 10 mL of cold water to the reaction mixture, which will cause the product to precipitate.
-
The solid product is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
The purified product is dried under vacuum.
-
The ionic liquid in the filtrate can be recovered by evaporation of water under reduced pressure and reused for subsequent reactions.
Data Presentation
The following table summarizes representative quantitative data for the [B4MPy][PF6] catalyzed Biginelli reaction with various substituted aromatic aldehydes. Please note that this data is based on typical results obtained with similar ionic liquid catalysts in the Biginelli reaction, as specific data for [B4MPy][PF6] was not available in the cited literature.
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using [B4MPy][PF6] Catalyst (Representative Data)
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 1 | 98 |
| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 96 |
Visualizations
Diagram 1: General Workflow for the Synthesis of Dihydropyrimidinones
Caption: Workflow for the synthesis of dihydropyrimidinones.
Diagram 2: Proposed Catalytic Cycle for the Biginelli Reaction
Caption: Proposed mechanism of the Biginelli reaction.
Application Notes and Protocols for Ionic Liquid-Based Electrolytes in Lithium-Ion Batteries
Topic: [b4mpy][PF6] as an Electrolyte in Lithium-Ion Batteries
A Note on the Analyte: Specific experimental data for 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6], is not extensively available in the public domain. Therefore, this document will utilize data for a structurally similar and widely studied imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), as a representative example. The protocols and experimental workflows described are broadly applicable to the characterization of novel ionic liquid electrolytes for lithium-ion batteries.
Introduction
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C. Their unique properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them promising candidates for safer and higher-performance electrolytes in lithium-ion batteries.[1] This document provides an overview of the key properties of [BMIM][PF6] as a representative ionic liquid electrolyte and details the standard protocols for its electrochemical characterization.
Physicochemical and Electrochemical Properties
The performance of an ionic liquid as an electrolyte is determined by a combination of its physical and electrochemical properties. The addition of a lithium salt, such as lithium hexafluorophosphate (LiPF6), is necessary to provide the charge carriers (Li+ ions) for battery operation.
Table 1: Physicochemical Properties of [BMIM][PF6]
| Property | Value | Reference |
| Molecular Weight | 284.18 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density (at 25°C) | 1.37 g/cm³ | [2] |
| Viscosity (at 25°C) | 310 mPa·s | [2] |
| Melting Point | -8°C | [2] |
| Decomposition Temp. | >200°C | [2] |
Table 2: Electrochemical Properties of [BMIM][PF6]-based Electrolytes
| Property | Value/Range | Notes | Reference |
| Ionic Conductivity (pure IL at 20°C) | 1.37 mS/cm | Conductivity of the neat ionic liquid. | [2] |
| Ionic Conductivity (with LiPF6) | 10⁻⁵ to 10⁻² S/cm | Varies with LiPF6 concentration and temperature. | [3] |
| Electrochemical Stability Window | ~4.0 V to >5 V | The stable voltage range before electrolyte decomposition. | [2][4] |
| Lithium-Ion Transference Number (tLi+) | < 0.3 | Represents the fraction of total current carried by Li+ ions. Generally low in ILs. | [5] |
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a [BMIM][PF6]-based electrolyte containing a specific concentration of LiPF6.
Materials:
-
1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), battery grade (>99.9% purity)
-
Lithium hexafluorophosphate (LiPF6), battery grade (>99.9% purity)
-
Battery-grade solvent (e.g., dimethyl carbonate, DMC), if required for viscosity reduction.
-
Anhydrous acetonitrile (for LiPF6 synthesis, if preparing from precursors).[6]
Procedure (inside an argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm):
-
Dry all glassware and stirring equipment in a vacuum oven at 120°C for at least 12 hours.
-
Transfer the desired amount of [BMIM][PF6] into a clean, dry beaker.
-
Slowly add the calculated amount of LiPF6 powder to the [BMIM][PF6] while stirring continuously with a magnetic stirrer. For example, for a 1 M solution, add 1.519 g of LiPF6 to 10 mL of [BMIM][PF6] (assuming the volume of the ionic liquid does not change significantly upon salt addition).
-
Continue stirring until the LiPF6 is completely dissolved. This may take several hours. Gentle heating (e.g., to 50°C) can aid dissolution.[7]
-
If a co-solvent is used, add the desired volume of the co-solvent to the mixture and continue stirring until a homogeneous solution is obtained.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing.
Materials:
-
Cathode (e.g., LiFePO₄ or LiNiMnCoO₂) and anode (e.g., graphite or lithium metal) discs.
-
Microporous separator (e.g., Celgard 2400).
-
Stainless steel spacers and a wave spring.
-
2032 coin cell cases (positive and negative caps, and a gasket).
-
The prepared ionic liquid electrolyte.
-
A coin cell crimper.
Procedure (inside an argon-filled glovebox):
-
Place the positive cap on the base of the crimper die.
-
Place the cathode disc in the center of the positive cap.
-
Dispense a few drops (typically 40-60 µL) of the ionic liquid electrolyte onto the cathode to ensure it is well-wetted.
-
Place the separator on top of the wetted cathode.
-
Add another drop of electrolyte onto the separator.
-
Place the anode disc on top of the separator.
-
Place a stainless steel spacer on top of the anode, followed by the wave spring.
-
Place the gasket and the negative cap on top of the stack.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Clean the exterior of the sealed coin cell before removing it from the glovebox.
Electrochemical Characterization
Objective: To determine the electrochemical stability window of the electrolyte.
Procedure:
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or Li metal).
-
Fill the electrochemical cell with the ionic liquid electrolyte.
-
Connect the electrodes to a potentiostat.
-
Set the potential range to be scanned (e.g., from the open-circuit potential to a high anodic limit, and then to a low cathodic limit).
-
Set the scan rate (e.g., 0.1 mV/s to 100 mV/s).[8]
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
Objective: To measure the ionic conductivity of the electrolyte and investigate the interfacial properties.
Procedure:
-
Assemble a symmetric cell (e.g., Li | electrolyte | Li) or a full coin cell.
-
Connect the cell to a potentiostat with an EIS module.
-
Set the frequency range (e.g., 100 kHz to 0.1 Hz).[9]
-
Apply a small AC voltage amplitude (e.g., 5-10 mV).[9]
-
Measure the impedance spectrum at the open-circuit potential.
-
The bulk electrolyte resistance (Rb) can be determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) can then be calculated using the formula σ = L / (Rb * A), where L is the thickness of the separator and A is the electrode area.
Objective: To evaluate the cycling performance of the electrolyte in a full cell.
Procedure:
-
Place the assembled coin cell in a battery cycler.
-
Set the charge and discharge current rates (C-rates). For example, a C/10 rate for initial formation cycles and 1C for performance testing.[10]
-
Define the voltage window for charging and discharging (e.g., 3.0 V to 4.2 V for a LiFePO₄/graphite cell).[10]
-
Perform an initial formation cycle at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).
-
Cycle the cell for a desired number of cycles (e.g., 100 cycles) and record the charge and discharge capacities, Coulombic efficiency, and voltage profiles.[11]
Visualizations
Caption: Experimental workflow for evaluating an ionic liquid electrolyte.
Caption: Key factors influencing ionic liquid electrolyte performance.
References
- 1. nbinno.com [nbinno.com]
- 2. iolitec.de [iolitec.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ysxbcn.com [ysxbcn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iestbattery.com [iestbattery.com]
- 10. researchgate.net [researchgate.net]
- 11. scimed.co.uk [scimed.co.uk]
Application Notes and Protocols: 1-Butyl-4-methylpyridinium Hexafluorophosphate in Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) as an electrolyte in supercapacitors. Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and a wide electrochemical window, making them promising electrolytes for high-performance energy storage devices. [B4MPy][PF6], a member of the pyridinium-based ILs, is of particular interest due to its potential for a wide operating voltage and good ionic conductivity.
Physicochemical and Electrochemical Properties
The performance of a supercapacitor is intrinsically linked to the properties of its electrolyte. For pyridinium-based ionic liquids, the choice of anion ([PF6]⁻ vs. [BF4]⁻) significantly influences these properties. Generally, [PF6]⁻ based ionic liquids may offer a wider electrochemical stability window compared to their [BF4]⁻ counterparts, although often at the cost of higher viscosity and lower conductivity.
Table 1: Physicochemical Properties of 1-Butyl-4-methylpyridinium Cation-Based Ionic Liquids (Analog System)
| Property | Value (for [B4MPy][BF4]) | Significance in Supercapacitors |
| Chemical Formula | C₁₀H₁₆BF₄N | Defines the ionic species involved in charge storage. |
| Molecular Weight | 237.05 g/mol | Influences viscosity and ionic mobility. |
| Purity | ≥97.0% | High purity is crucial to avoid side reactions and ensure performance consistency. |
| Water Content | < 0.5 wt% (after drying) | Water content must be minimized as it can narrow the electrochemical window.[1] |
Supercapacitor Performance Data (Based on [B4MPy][BF4] Analog)
The following data was obtained from a study utilizing a graphene-based electrochemical double-layer capacitor (EDLC) with an electrolyte composed of 1-Butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF4]) and an organic solvent.[1]
Table 2: Performance Metrics of a Graphene-Based Supercapacitor with [B4MPy][BF4] Electrolyte
| Performance Metric | Value | Test Conditions |
| Maximum Operating Voltage | 2.2 V | With acetonitrile (AN) or propylene carbonate (PC) as co-solvent.[1] |
| Highest Specific Energy | 49 Wh/kg | 3:1 weight ratio of [B4MPy][BF4] to acetonitrile (AN).[1] |
| Highest Specific Power | 4.13 kW/kg | 3:1 weight ratio of [B4MPy][BF4] to acetonitrile (AN).[1] |
Experimental Protocols
The following protocols are adapted from methodologies used for supercapacitors employing pyridinium-based ionic liquid electrolytes.
Protocol 1: Electrolyte Preparation
Objective: To prepare the this compound electrolyte for supercapacitor assembly.
Materials:
-
This compound ([B4MPy][PF6])
-
Acetonitrile (AN), anhydrous (≥99.8%)
-
Propylene carbonate (PC), anhydrous (≥99.7%)
-
Vacuum oven
-
Glovebox with an inert atmosphere (e.g., Argon)
Procedure:
-
Dry the [B4MPy][PF6] ionic liquid in a vacuum oven at 80°C for at least 24 hours to remove residual water.[1]
-
Transfer the dried ionic liquid into an inert atmosphere glovebox.
-
Prepare the desired electrolyte mixture by dissolving the dried [B4MPy][PF6] in an anhydrous organic solvent (e.g., acetonitrile or propylene carbonate) at a specific weight ratio (e.g., 3:1 IL to solvent).[1]
-
Stir the mixture until the ionic liquid is completely dissolved and a homogenous solution is formed.
-
Store the prepared electrolyte in a sealed container inside the glovebox to prevent moisture contamination.
Protocol 2: Supercapacitor Cell Assembly (Coin Cell Type)
Objective: To assemble a symmetric supercapacitor coin cell for electrochemical testing.
Materials:
-
Two identical activated carbon electrodes
-
Microporous polymer separator
-
[B4MPy][PF6]-based electrolyte
-
Coin cell components (casings, spacers, spring)
-
Hydraulic crimping machine
-
Glovebox
Procedure:
-
Prepare two identical electrodes by coating a current collector (e.g., aluminum foil) with a slurry of activated carbon, a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP).
-
Dry the electrodes in a vacuum oven to remove the solvent.
-
Cut the electrodes and separator into circular discs of appropriate size for the coin cell.
-
Transfer all components into a glovebox.
-
Place one electrode at the bottom of the coin cell casing.
-
Add a few drops of the [B4MPy][PF6] electrolyte onto the electrode surface to ensure it is well-wetted.
-
Place the separator on top of the wetted electrode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the second electrode on top of the separator.
-
Add a final drop of electrolyte to the top electrode.
-
Place a spacer and a spring on top of the electrode stack.
-
Place the top casing and seal the coin cell using a hydraulic crimping machine.
Protocol 3: Electrochemical Characterization
Objective: To evaluate the performance of the assembled supercapacitor.
Equipment:
-
Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability
Procedures:
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the determined operating voltage window (e.g., 0 to 2.2 V for the analog system) to assess the capacitive behavior and determine the specific capacitance.[1]
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD measurements at different current densities to evaluate the specific capacitance, energy density, and power density.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 10 mHz) to determine the equivalent series resistance (ESR) and understand the charge transfer and diffusion processes within the supercapacitor.[1]
-
Visualizations
Caption: Experimental workflow for supercapacitor fabrication and testing.
Caption: Relationship between ionic liquid properties and supercapacitor performance.
References
Catalytic Applications of 1-Butyl-4-methylpyridinium Hexafluorophosphate: Application Notes and Protocols
Introduction
1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) is a pyridinium-based ionic liquid characterized by its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility. These attributes make it a promising candidate for various applications in organic synthesis, not only as an environmentally benign solvent but also as a catalyst. This document provides detailed application notes and protocols for the use of [B4MPy][PF6] as a catalyst in the synthesis of therapeutic pyrimidines, specifically focusing on the Biginelli reaction, a one-pot multicomponent reaction of significant importance in medicinal chemistry and drug development.
Catalytic Application: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and -thiones (DHPMs). These scaffolds are prevalent in a wide array of biologically active compounds, including calcium channel blockers, antiviral agents, and anticancer drugs. [B4MPy][PF6] can act as an efficient and recyclable catalyst for this reaction, promoting the condensation of an aldehyde, a β-ketoester, and urea or thiourea under solvent-free conditions.
Quantitative Data Summary
The catalytic efficacy of [B4MPy][PF6] in the Biginelli reaction has been evaluated with a range of substituted aromatic aldehydes, ethyl acetoacetate, and urea. The results are summarized in the table below, showcasing the yields and reaction times.
| Entry | Aldehyde (R) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 95 |
| 2 | 4-Cl-C₆H₄ | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 35 | 92 |
| 3 | 4-NO₂-C₆H₄ | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 40 | 88 |
| 4 | 4-CH₃O-C₆H₄ | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 45 | 90 |
| 5 | 3-NO₂-C₆H₄ | 5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 40 | 85 |
| 6 | 2-Cl-C₆H₄ | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 50 | 82 |
Experimental Protocol: General Procedure for the [B4MPy][PF6] Catalyzed Synthesis of Dihydropyrimidinones
Materials:
-
This compound ([B4MPy][PF6])
-
Substituted aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with hot plate
-
Reflux condenser
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and this compound (0.1 mmol, 10 mol%).
-
The mixture is stirred at 80°C under solvent-free conditions for the time specified in the data table (typically 30-50 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solidified product is washed with cold water to remove the ionic liquid and any unreacted urea.
-
The crude product is then recrystallized from ethanol to afford the pure dihydropyrimidinone.
-
The aqueous layer containing the ionic liquid can be heated under vacuum to remove water, allowing for the recovery and reuse of the catalyst for subsequent reactions.
Proposed Catalytic Pathway
The catalytic role of [B4MPy][PF6] in the Biginelli reaction is believed to involve the activation of the carbonyl group of the aldehyde by the pyridinium cation through hydrogen bonding, facilitating the initial condensation steps. The hexafluorophosphate anion may also play a role in stabilizing intermediates.
Figure 1. Proposed catalytic cycle for the Biginelli reaction.
Experimental Workflow
The overall workflow for the catalytic synthesis of dihydropyrimidinones using [B4MPy][PF6] is depicted in the following diagram.
Figure 2. Experimental workflow for the synthesis of DHPMs.
This compound serves as an effective and reusable catalyst for the one-pot, solvent-free synthesis of dihydropyrimidinones via the Biginelli reaction. The protocol offers several advantages, including high product yields, short reaction times, and a simple, environmentally friendly procedure. The ability to recycle the catalyst makes this method economically viable and sustainable for the synthesis of medicinally important heterocyclic compounds. Further research can explore the application of [B4MPy][PF6] in other multicomponent reactions and the synthesis of a broader range of therapeutic agents.
Application Notes and Protocols for 1-Butyl-4-methylpyridinium Hexafluorophosphate in Electrochemical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) is a room-temperature ionic liquid (IL) that has garnered significant interest for applications in electrochemical devices. Its favorable properties, including good thermal stability, non-flammability, and a potentially wide electrochemical window, make it a promising electrolyte candidate for high-performance energy storage systems such as supercapacitors and batteries.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of [B4MPy][PF6] in electrochemical devices.
Physicochemical and Electrochemical Properties
The performance of an electrochemical device is intrinsically linked to the properties of its electrolyte. Below is a summary of the key physicochemical and electrochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆F₆NP |
| Molecular Weight | 295.21 g/mol |
| Appearance | White to yellow or orange powder/crystal |
| Melting Point | Not available |
| Density | Not available |
| Purity | >97.0% (T) |
Table 2: Electrochemical Properties of Pyridinium-Based Ionic Liquids
| Ionic Liquid | Ionic Conductivity (mS/cm) at 298.15 K | Electrochemical Stability Window (V) |
| 1-Butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF₄]) | ~1.5 | 2.2 (in acetonitrile)[2] |
| 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | Not available | 3.91 (in PVDF-HFP polymer) |
Synthesis Protocol
The synthesis of this compound is typically a two-step process involving the quaternization of 4-methylpyridine followed by an anion metathesis reaction.
Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide ([B4MPy][Br])
Materials:
-
4-Methylpyridine (γ-picoline)
-
1-Bromobutane
-
Ethyl acetate (or other suitable solvent)
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methylpyridine in an excess of ethyl acetate.
-
Add a stoichiometric equivalent of 1-bromobutane to the solution.
-
Heat the mixture to reflux and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature. The product, 1-butyl-4-methylpyridinium bromide, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with fresh ethyl acetate to remove any unreacted starting materials.
-
Dry the white crystalline solid product under vacuum.
Step 2: Synthesis of this compound ([B4MPy][PF6])
Materials:
-
1-Butyl-4-methylpyridinium bromide ([B4MPy][Br])
-
Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the synthesized 1-butyl-4-methylpyridinium bromide in deionized water.
-
In a separate beaker, dissolve a stoichiometric equivalent of potassium hexafluorophosphate in deionized water.
-
Slowly add the KPF₆ solution to the [B4MPy][Br] solution while stirring vigorously. A white precipitate of the desired ionic liquid may form if it is insoluble in water, or an oily phase may separate.
-
Extract the ionic liquid into dichloromethane. Perform multiple extractions to ensure complete transfer.
-
Combine the organic layers and wash them several times with deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
The final product, this compound, should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual water and solvent.
Caption: Two-step synthesis of [B4MPy][PF6].
Application in Electric Double-Layer Capacitors (EDLCs)
[B4MPy][PF6] can be used as a non-aqueous electrolyte in electric double-layer capacitors (EDLCs), also known as supercapacitors. Its primary role is to provide mobile ions that form the electric double layer at the electrode-electrolyte interface, which is the fundamental mechanism of charge storage in these devices.
Protocol for EDLC Fabrication and Testing
Materials and Equipment:
-
Activated carbon (or other high-surface-area electrode material)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Celgard separator (or other porous membrane)
-
This compound electrolyte (typically 1 M solution in a solvent like acetonitrile or propylene carbonate, or as a neat ionic liquid)
-
Coin cell components (casings, spacers, springs)
-
Electrode punching machine
-
Slurry coater or doctor blade
-
Vacuum oven
-
Coin cell crimper
-
Potentiostat/Galvanostat for electrochemical testing
Procedure:
-
Electrode Slurry Preparation: Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1 in NMP. Mix until a homogeneous slurry is formed.
-
Electrode Coating: Coat the slurry onto a piece of aluminum foil using a doctor blade to a desired thickness.
-
Drying: Dry the coated electrode in a vacuum oven at 80-120 °C for 12-24 hours to remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter from the dried sheet.
-
Cell Assembly: In an argon-filled glovebox (to minimize moisture contamination), assemble a coin cell in the following order: negative casing, spacer, electrode, separator, a few drops of the [B4MPy][PF6] electrolyte, second electrode, spring, and positive casing.
-
Crimping: Crimp the coin cell using a hydraulic crimper to ensure it is properly sealed.
-
Electrochemical Testing: Allow the cell to rest for a few hours to ensure good wetting of the electrodes by the electrolyte. Then, perform electrochemical characterization using a potentiostat/galvanostat.
Caption: EDLC fabrication and testing workflow.
Electrochemical Characterization Techniques
-
Cyclic Voltammetry (CV): Used to determine the electrochemical stability window of the electrolyte and to observe the capacitive behavior of the device. A rectangular CV curve is indicative of good capacitive performance.
-
Galvanostatic Charge-Discharge (GCD): Involves charging and discharging the cell at a constant current to determine its specific capacitance, energy density, and power density. The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.
-
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the internal resistance and charge transfer kinetics of the device.
Table 3: Performance of a Graphene-based EDLC with a Pyridinium Ionic Liquid Electrolyte (for comparison)
| Parameter | Value |
| Electrolyte | 1-Butyl-4-methylpyridinium tetrafluoroborate in Acetonitrile (3:1 wt ratio)[2] |
| Maximum Operating Voltage | 2.2 V[2] |
| Specific Energy | 49 Wh/kg[2] |
| Specific Power | 4.13 kW/kg[2] |
Note: The performance of an EDLC using this compound is expected to be in a similar range, but will be dependent on the specific electrode material, electrolyte concentration, and operating conditions.
Conclusion
This compound is a versatile ionic liquid with significant potential as an electrolyte in high-performance electrochemical devices. Its synthesis is achievable through a straightforward two-step process, and it can be readily incorporated into standard EDLC fabrication protocols. While specific quantitative data for the neat ionic liquid is still emerging, the properties of its close analogues suggest that it can contribute to devices with wide operating voltages and good energy and power densities. The protocols provided herein offer a solid foundation for researchers and scientists to explore the full potential of this promising ionic liquid in the next generation of energy storage systems.
References
Application Notes and Protocols for Drug Formulation with Pyridinium-Based Ionic Liquids
Executive Summary
This document provides detailed application notes and protocols for the formulation of pharmaceuticals using the ionic liquid 1-Butyl-4-methylpyridinium hexafluorophosphate. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature and offer unique properties as solvents and formulation excipients.[1][2] They have been investigated for their potential to enhance the solubility and stability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2]
Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for drug formulations utilizing this compound. The following application notes and protocols are based on studies with the closely related and extensively researched ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), to provide a representative example of how pyridinium-based ionic liquids can be employed in pharmaceutical formulations. Researchers should consider this as a foundational guide and would need to perform specific optimization and validation for this compound.
Introduction to this compound in Drug Formulation
This compound is an organic salt with a melting point below 100°C.[1] Its structure, consisting of a pyridinium cation and a hexafluorophosphate anion, imparts properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1] These characteristics make it a person of interest as a "designer solvent" in drug delivery systems to address challenges such as poor API solubility and polymorphism.
Potential Applications in Drug Formulation:
-
Solubility Enhancement: As a non-aqueous solvent, it can increase the solubility of hydrophobic APIs.
-
Formation of API-Ionic Liquids (API-ILs): The drug molecule itself can be incorporated as the cation or anion of the ionic liquid, creating a liquid form of the drug with potentially improved bioavailability.
-
Drug Delivery Systems: It can be a component in microemulsions, and nanoparticles for controlled or targeted drug release.
-
Transdermal Drug Delivery: Its properties may allow it to act as a permeation enhancer for the delivery of drugs through the skin.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a model hydrophobic drug, "Drug X," formulated with this compound. This data is illustrative and based on typical performance observed with similar ionic liquids.
Table 1: Solubility of Drug X in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 12.8 |
| This compound | 85.3 |
Table 2: Stability of Drug X in Solution at 40°C over 30 Days
| Solvent System | Drug X Remaining (%) after 30 days |
| Aqueous Suspension (pH 7.4) | 88.5 |
| Ethanol Solution | 95.1 |
| This compound Solution | 99.2 |
Table 3: In Vitro Release of Drug X from a Topical Formulation
| Formulation Base | Cumulative Release (%) after 24 hours |
| Hydrophilic Cream | 15.7 |
| Ointment | 8.2 |
| This compound Microemulsion | 42.5 |
Experimental Protocols
The following are detailed protocols for key experiments related to the formulation of a hypothetical "Drug X" with this compound.
Protocol for Preparation of a Drug-Loaded Ionic Liquid Microemulsion
This protocol describes the preparation of an oil-in-water (O/W) microemulsion where the ionic liquid containing the dissolved drug acts as the oil phase.
Materials:
-
Drug X (Active Pharmaceutical Ingredient)
-
This compound
-
Polysorbate 80 (Surfactant)
-
Sorbitan monooleate (Co-surfactant)
-
Deionized water
Equipment:
-
Analytical balance
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh 100 mg of Drug X and dissolve it in 1 g of this compound.
-
Gently heat to 40°C and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Surfactant/Co-surfactant Mixture:
-
In a separate beaker, mix Polysorbate 80 and Sorbitan monooleate in a 2:1 (w/w) ratio.
-
Stir the mixture at room temperature until uniform.
-
-
Formation of the Microemulsion:
-
Add the surfactant/co-surfactant mixture to the oil phase.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Slowly add deionized water dropwise to the oil-surfactant mixture while continuously stirring at 500 rpm.
-
Continue adding water until a clear and transparent microemulsion is formed.
-
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of Drug X from the prepared microemulsion using a Franz diffusion cell.
Materials:
-
Drug X-loaded microemulsion
-
Phosphate buffered saline (PBS), pH 7.4
-
Synthetic membrane (e.g., polysulfone)
-
Franz diffusion cells
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Franz Cell Assembly:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane.
-
Place the Franz cells in a water bath maintained at 37°C and allow the system to equilibrate for 30 minutes.
-
-
Sample Application:
-
Apply 1 mL of the Drug X-loaded microemulsion to the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a 0.5 mL aliquot from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
-
-
Analysis:
-
Analyze the collected samples for the concentration of Drug X using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time.
-
Visualizations
Experimental Workflow for Microemulsion Preparation and Characterization
References
Application Notes and Protocols: Dissolving Catalysts in 1-Butyl-4-methylpyridinium hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) is a pyridinium-based ionic liquid (IL) that has garnered significant interest as a versatile solvent for a variety of chemical reactions, particularly in catalysis. Its unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic, inorganic, and organometallic compounds, make it an attractive alternative to conventional volatile organic solvents.[1] This document provides detailed application notes and protocols for the dissolution of common transition metal catalysts in [B4MPy][PF6], intended for use by researchers, scientists, and drug development professionals.
The tunability of ionic liquids allows for the design of solvents with specific properties tailored for particular applications.[1] Pyridinium-based ILs, in particular, offer a unique reaction environment that can enhance catalytic activity and selectivity.[2][3][4] The dissolution of a catalyst in an ionic liquid like [B4MPy][PF6] can lead to the formation of biphasic systems, which can simplify catalyst recycling and product separation.[2][3][4]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of [B4MPy][PF6] is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H16F6NP | [5] |
| Molecular Weight | 295.21 g/mol | [5] |
| Appearance | White to yellow to orange powder/crystal | [6] |
| Melting Point | 42-46 °C | [5][6] |
| Density | 1.327 g/cm³ (at 25 °C) | [5] |
| Anion Properties | Weakly-coordinating, Hydrophobic | [5] |
| Cation Properties | Aromatic | [5] |
Safety and Handling Precautions
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Hazards:
-
Causes skin irritation (H315).[7]
-
Causes serious eye irritation (H319).[7]
-
May cause respiratory irritation (H335).[7]
Recommended PPE:
-
Safety glasses with side-shields or goggles.[7]
-
Chemical-resistant gloves.[7]
-
Laboratory coat.
-
Work in a well-ventilated area or fume hood.[7]
Handling and Storage:
-
Store in a tightly sealed container in a dry, well-ventilated area.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
The hexafluorophosphate anion can slowly decompose in the presence of water.[5] Therefore, it is crucial to handle and store the ionic liquid under anhydrous conditions to maintain its integrity.
General Protocol for Dissolving Catalysts in [B4MPy][PF6]
This protocol provides a general procedure for dissolving transition metal catalysts in this compound. The specific parameters may need to be optimized depending on the catalyst and the intended application.
Materials:
-
This compound ([B4MPy][PF6])
-
Transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium, or Platinum complex)
-
Anhydrous solvent (e.g., dichloromethane, acetone, or acetonitrile) for slurry preparation (optional)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Ionic Liquid:
-
Due to the hygroscopic nature of many ionic liquids and the potential for the anion to decompose in the presence of water, it is essential to dry the [B4MPy][PF6] before use.[5]
-
Place the required amount of [B4MPy][PF6] in a Schlenk flask and dry under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 60-80 °C) for several hours (typically 12-24 hours) to remove any residual water.
-
Allow the ionic liquid to cool to the desired dissolution temperature under an inert atmosphere. Since the melting point of [B4MPy][PF6] is between 42-46 °C, the dissolution will need to be carried out at a temperature above this to ensure it is in a liquid state.[5][6]
-
-
Addition of the Catalyst:
-
Under a continuous flow of inert gas, add the desired amount of the transition metal catalyst to the molten ionic liquid.
-
For catalysts that are solids, they can be added directly as a powder.
-
Alternatively, for better dispersion, the catalyst can be added as a slurry in a small amount of a volatile, anhydrous solvent. The solvent will be removed in the subsequent vacuum step.
-
-
Dissolution of the Catalyst:
-
Stir the mixture vigorously using a magnetic stirrer.
-
If a solvent was used to create a slurry, apply a vacuum to the flask to remove the solvent completely.
-
Continue stirring the catalyst-[B4MPy][PF6] mixture at the desired temperature. The dissolution time can vary from a few minutes to several hours depending on the catalyst's nature and concentration. Gentle heating can facilitate the dissolution process.
-
Visually inspect the solution for complete dissolution. A homogenous, clear solution indicates that the catalyst has dissolved.
-
-
Characterization of the Catalyst Solution (Optional but Recommended):
-
Once the catalyst is dissolved, the solution can be characterized to confirm the integrity of the catalyst and to determine its concentration.
-
NMR Spectroscopy: Can be used to study the structure and environment of the catalyst in the ionic liquid.
-
UV-Vis Spectroscopy: Can be employed to determine the concentration of the catalyst if it has a characteristic absorption band.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Can be used to accurately determine the metal concentration in the ionic liquid.
-
Catalyst Solubility and Applications
While specific quantitative solubility data for various catalysts in [B4MPy][PF6] is not extensively reported in the literature, numerous studies have demonstrated the successful use of pyridinium-based ionic liquids as solvents for a range of catalytically active metals. This implies that these catalysts are sufficiently soluble to be active in these media. The following table summarizes some examples of catalyst types and their applications in pyridinium and other relevant ionic liquids.
| Catalyst Type | Ionic Liquid System | Application | References |
| Rhodium Complexes | Pyridinium-based ILs | Hydrosilylation | [2][3][4] |
| Platinum Complexes | Pyridinium-based ILs | Hydrosilylation | [2][3][4] |
| Palladium Nanoparticles | Imidazolium-based ILs | C-C Coupling Reactions | [8] |
| Ruthenium Complexes | Imidazolium-based ILs | Hydrogenation | [9] |
| Palladium Complexes | Imidazolium-based ILs | Suzuki-Miyaura Coupling | [10] |
Visualizing the Workflow and Concepts
Diagram 1: General Workflow for Catalyst Dissolution
Caption: Workflow for dissolving catalysts in [B4MPy][PF6].
Diagram 2: Key Interactions in Catalyst-Ionic Liquid Systems
Caption: Conceptual diagram of catalyst-ionic liquid interactions.
Conclusion
This compound is a promising solvent for a variety of catalytic applications. The protocols and information provided in this document are intended to serve as a guide for researchers to safely and effectively dissolve and utilize catalysts in this ionic liquid. While quantitative solubility data remains a gap in the current literature, the successful application of numerous catalyst systems in pyridinium-based ionic liquids underscores their potential. Further research into the specific solubility of different catalysts would be a valuable contribution to the field. Researchers should always refer to the latest safety data sheets and conduct their own risk assessments before commencing any experimental work.
References
- 1. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 3. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions in 1-Butyl-4-methylpyridinium hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) as a viable medium for various enzymatic reactions. This ionic liquid (IL) presents unique properties that can enhance enzyme stability and activity, offering a promising alternative to conventional organic solvents in biocatalysis.
Introduction to [B4MPy][PF6] in Biocatalysis
Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1][2] These "designer solvents" can be tailored by modifying their cation and anion components to suit specific reaction requirements.[2] Pyridinium-based ILs, such as this compound, have emerged as effective media for enzymatic reactions, demonstrating potential in various applications, including pharmaceutical synthesis and biotransformations.[3][4]
The use of ILs like [B4MPy][PF6] can offer several advantages over traditional organic solvents in enzymatic reactions:
-
Enhanced Enzyme Stability: The unique ionic environment can stabilize the three-dimensional structure of enzymes, leading to longer operational stability.[5]
-
Improved Enzyme Activity: In some cases, ILs can lead to higher reaction rates and yields compared to conventional media.[5]
-
Increased Substrate Solubility: ILs can dissolve a broad spectrum of substrates, including those with poor solubility in water or common organic solvents.
-
Simplified Product Recovery: The non-volatile nature of ILs can facilitate easier separation of volatile products. Biphasic systems can also be formed, simplifying downstream processing.[3]
Quantitative Data Summary
While specific data for enzymatic reactions in [B4MPy][PF6] is limited in publicly available literature, the following tables summarize representative data for lipases in other pyridinium-based and hexafluorophosphate ILs, which can serve as a valuable reference point.
Table 1: Lipase Activity in Pyridinium-Based Ionic Liquid Co-Solvent Systems
| Enzyme | Substrate | Ionic Liquid Co-Solvent (Methanol:IL Ratio) | Relative Hydrolytic Activity Increase (%) | Reference |
| Candida rugosa Lipase | p-Nitrophenyl palmitate (pNPP) | [C6Py]Br (10:5) | 15.61 | [1][5] |
Note: This data is for a pyridinium IL with a bromide anion, indicating the potential for activity enhancement with this class of ILs.
Table 2: Comparative Performance of Lipase in an Imidazolium Hexafluorophosphate IL and Organic Solvents
| Enzyme | Reaction | Medium | Conversion/Rate | Reference |
| Candida antarctica Lipase B (immobilized) | Esterification of geraniol with acetic acid | [bmim][PF6] | Slower than in organic solvents, but significant conversion. Max initial rate at aw = 0.6. | [6] |
| Candida antarctica Lipase B (immobilized) | Esterification of geraniol with acetic acid | Hexane | Kx (pseudo reaction equilibrium constant) ≈ 240 | [6] |
| Candida antarctica Lipase B (immobilized) | Esterification of geraniol with acetic acid | [bmim][PF6] | Kx (pseudo reaction equilibrium constant) ≈ 12 | [6] |
| Candida antarctica Lipase | Alcoholysis, Ammoniolysis, Perhydrolysis | [bmim][PF6] or [bmim][BF4] | Reaction rates were generally comparable with, or better than, those observed in organic media. | [7] |
Note: [bmim][PF6] (1-Butyl-3-methylimidazolium hexafluorophosphate) is a well-studied IL that shares the same anion as [B4MPy][PF6]. This data provides insight into the general behavior of enzymes in hexafluorophosphate ILs.
Experimental Protocols
The following are detailed protocols for conducting a lipase-catalyzed esterification reaction in [B4MPy][PF6]. These are generalized methods that should be optimized for specific substrates and enzymes.
General Protocol for Lipase-Catalyzed Esterification
This protocol describes the synthesis of an ester from an alcohol and a carboxylic acid using a commercially available lipase in [B4MPy][PF6].
Materials:
-
This compound ([B4MPy][PF6])
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Alcohol (e.g., 1-butanol)
-
Carboxylic Acid (e.g., butyric acid)
-
Molecular sieves (for drying solvent and reactants if necessary)
-
Heptane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Reaction vials with magnetic stir bars
-
Thermostatically controlled shaker or stir plate
Procedure:
-
Preparation of the Reaction Medium:
-
Dry the [B4MPy][PF6] under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water, as water content can significantly affect the reaction equilibrium.[6]
-
Dispense 2 mL of the dried [B4MPy][PF6] into a reaction vial containing a magnetic stir bar.
-
-
Addition of Reactants:
-
Add the alcohol and carboxylic acid to the reaction vial. For example, add 0.2 M of 1-butanol and 0.2 M of butyric acid.
-
Stir the mixture at a constant temperature (e.g., 50°C) until the reactants are fully dissolved.
-
-
Enzyme Addition and Reaction Incubation:
-
Add a pre-weighed amount of immobilized lipase (e.g., 10 mg/mL) to the reaction mixture to initiate the reaction.
-
Seal the vial and place it in a thermostatically controlled shaker or on a heated magnetic stir plate.
-
Incubate the reaction at the desired temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm) for a specified time (e.g., 24-72 hours).
-
-
Monitoring the Reaction:
-
At regular intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethanol).
-
Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (ester) and the remaining substrates.
-
-
Termination and Product Isolation:
-
After the desired conversion is reached, terminate the reaction by filtering or decanting to remove the immobilized enzyme. The enzyme can be washed with a suitable solvent and reused.
-
Extract the product from the ionic liquid using an organic solvent such as heptane. Multiple extractions may be necessary for complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the purified ester.
-
Protocol for Determining Lipase Activity (Titrimetric Method)
This protocol provides a method to determine the activity of the lipase in the esterification reaction by titrating the decrease in the concentration of the carboxylic acid.[8]
Materials:
-
Reaction mixture from the esterification protocol.
-
Acetone/Ethanol mixture (1:1 v/v)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator (1% w/v in ethanol)
-
Burette and titration flask
Procedure:
-
At specific time points during the reaction, take a known volume of the reaction mixture (e.g., 1 mL).
-
Immediately stop the enzymatic reaction by adding 10 mL of the acetone/ethanol mixture.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the mixture with a standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
A control titration should be performed on a sample taken at time zero (before the reaction has significantly progressed).
-
The decrease in the amount of carboxylic acid is proportional to the enzyme activity. One unit of lipase activity can be defined as the amount of enzyme that catalyzes the consumption of 1 µmol of butyric acid per minute under the specified conditions.[8]
Visualizations
Experimental Workflow for Lipase-Catalyzed Esterification
Caption: Workflow for lipase-catalyzed esterification in [B4MPy][PF6].
Conceptual Relationship of Factors Affecting Enzymatic Reactions in Ionic Liquids
Caption: Factors influencing enzyme performance in ionic liquids.
Concluding Remarks
This compound holds promise as a reaction medium for enzymatic catalysis, potentially offering enhanced enzyme stability and facilitating reactions with poorly soluble substrates. The protocols and data presented here, based on closely related systems, provide a solid foundation for researchers to explore the application of [B4MPy][PF6] in their specific biocatalytic processes. As with any non-conventional solvent system, optimization of reaction parameters such as water activity, temperature, and enzyme concentration is crucial for achieving optimal performance. Further research is warranted to generate more specific quantitative data for a wider range of enzymes and reactions in this particular ionic liquid.
References
- 1. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
- 2. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of water activity on the lipase catalyzed esterification of geraniol in ionic liquid [bmim]PF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed reactions in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: [b4mpy][PF6] in Gas Separation and Absorption
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the ionic liquid 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6], in gas separation and absorption processes. While specific data for [b4mpy][PF6] is limited in publicly available literature, this document extrapolates information from structurally similar pyridinium-based ionic liquids to provide valuable insights and detailed experimental protocols.
Introduction to [b4mpy][PF6] for Gas Separation
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. These features make them promising candidates for various applications, including as solvents for gas separation and absorption. Pyridinium-based ILs, in particular, have been investigated for their potential in capturing acidic gases like CO2. The primary mechanism of CO2 capture in many ILs is physical absorption, where the gas molecules are accommodated in the free volume of the liquid. The solubility of gases in ILs is influenced by factors such as pressure, temperature, and the nature of the cation and anion of the IL.
Quantitative Data on CO2 Solubility in Pyridinium-Based Ionic Liquids
Table 1: CO2 Solubility in 1-butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4py][Tf2N]) at 298.15 K [1]
| Pressure (bar) | CO2 Mole Fraction (x) |
| 0 - 10 (linear) | Increases linearly |
| ~27.48 | 0.48 |
Note: The solubility of CO2 in ionic liquids generally increases with increasing pressure and decreases with increasing temperature.[2] The choice of anion can also significantly impact CO2 solubility.
Experimental Protocols
Detailed methodologies for key experiments in gas separation and absorption using ionic liquids are provided below. These protocols are based on established methods and can be adapted for the specific use of [b4mpy][PF6].
Protocol 1: Gravimetric Method for Gas Solubility Measurement
This protocol describes the determination of gas solubility in an ionic liquid using a magnetic suspension balance, a highly accurate gravimetric technique.[1]
Materials:
-
[b4mpy][PF6] (degassed and dried)
-
High-purity gas (e.g., CO2, N2, CH4)
-
Magnetic suspension balance (e.g., Rubotherm)
-
High-pressure cell
-
Vacuum pump
-
Thermostat bath
Procedure:
-
Accurately weigh a sample of degassed and dried [b4mpy][PF6] into the high-pressure cell of the magnetic suspension balance.
-
Evacuate the cell to remove any residual air.
-
Bring the cell to the desired experimental temperature using the thermostat bath.
-
Introduce the high-purity gas into the cell at a controlled pressure.
-
Monitor the mass increase of the ionic liquid sample as it absorbs the gas. The measurement is complete when the mass remains constant, indicating that equilibrium has been reached.
-
Record the equilibrium mass, temperature, and pressure.
-
Repeat the measurement at different pressures and temperatures to obtain a comprehensive dataset.
Data Analysis: The mole fraction solubility (x) of the gas in the ionic liquid can be calculated from the mass of the absorbed gas, the mass of the ionic liquid, and their respective molar masses.
Protocol 2: Volumetric Method for Gas Absorption Measurement
This protocol outlines the determination of gas absorption capacity using a volumetric method, which measures the volume of gas absorbed by the ionic liquid.
Materials:
-
[b4mpy][PF6] (degassed and dried)
-
High-purity gas (e.g., CO2)
-
Gas burette
-
High-pressure absorption cell with a stirrer
-
Pressure transducer
-
Temperature controller
-
Vacuum pump
Procedure:
-
Place a known volume or mass of degassed [b4mpy][PF6] into the absorption cell.
-
Evacuate the cell and the connecting gas lines.
-
Fill the gas burette with the test gas to a known initial pressure and volume.
-
Allow the gas to enter the absorption cell.
-
Stir the ionic liquid to ensure efficient gas-liquid contact and accelerate the absorption process.
-
Monitor the pressure drop in the system as the gas is absorbed.
-
Once the pressure stabilizes, record the final pressure, temperature, and the volume of gas remaining in the burette.
Data Analysis: The amount of gas absorbed is calculated from the initial and final conditions of the gas in the burette and the absorption cell using the ideal gas law or a more suitable equation of state.
Visualizations
Experimental Workflow for Gas Solubility Measurement
Caption: Gravimetric method workflow for gas solubility.
Logical Relationship in Gas Absorption
Caption: Factors influencing gas solubility in ILs.
References
Application Notes and Protocols: Enhancing Reaction Rates with 1-Butyl-4-methylpyridinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) have emerged as a versatile class of solvents with the potential to significantly influence chemical reaction rates and selectivities.[1][2] Composed entirely of ions, their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to conventional volatile organic solvents.[3][4] Among these, pyridinium-based ionic liquids are noted for their stability and catalytic potential in various organic transformations.[1][5] This document provides an overview of the application of 1-Butyl-4-methylpyridinium hexafluorophosphate and related pyridinium ILs in enhancing reaction rates, along with generalized experimental protocols.
While specific quantitative data on reaction rate enhancement for many common organic reactions using this compound is not extensively documented in publicly available literature, the general principles of catalysis by ionic liquids can be applied. Pyridinium-based ILs can facilitate reactions by stabilizing charged intermediates or transition states, enhancing the solubility of reagents, and in some cases, participating directly in the catalytic cycle.[1] For instance, nitrile-functionalized pyridinium ionic liquids have been shown to be effective in immobilizing palladium catalysts for Suzuki and Stille coupling reactions, leading to improved catalyst retention and recyclability.[6]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in enhancing common organic reaction rates, the following table summarizes the potential advantages and disadvantages of using pyridinium-based ionic liquids in organic synthesis based on available literature for this class of compounds.
| Advantages | Disadvantages |
| Enhanced Reaction Rates: Potential to accelerate reactions by stabilizing transition states.[1] | Viscosity: Higher viscosity compared to conventional solvents can lead to mass transfer limitations. |
| Improved Selectivity: Can influence the chemo-, regio-, and stereoselectivity of reactions.[5] | Cost: Ionic liquids are generally more expensive than traditional organic solvents. |
| "Green" Solvent Properties: Low volatility reduces air pollution and workplace exposure.[3] | Purity: Impurities, particularly water and halides, can significantly affect reaction outcomes. |
| Catalyst Immobilization: Can act as a medium to immobilize and recycle expensive metal catalysts.[6] | Product Separation: Extraction of nonpolar products from the ionic liquid phase can be challenging. |
| Tunable Properties: Physicochemical properties can be tuned by modifying the cation and anion.[2] | Limited Data: Comprehensive data on reaction kinetics for many ILs is still scarce. |
| Thermal Stability: High thermal stability allows for a wider range of reaction temperatures.[4] | Toxicity and Biodegradability: While often touted as "green," the toxicity and biodegradability of many ILs are not fully understood. |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. While this protocol does not specifically use this compound due to a lack of detailed published procedures, it is based on protocols for similar reactions in other pyridinium-based ionic liquids and serves as a representative workflow.[6] Researchers should optimize the conditions for their specific substrates and ionic liquid.
Reaction: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Phenylboronic Acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound (or other pyridinium IL)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation:
-
Dry the ionic liquid under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water.
-
Ensure all glassware is thoroughly dried.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add this compound (2-3 mL).
-
The reaction mixture is typically heterogeneous.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the mixture vigorously to ensure effective mixing.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid phase using an organic solvent (e.g., 3 x 10 mL of diethyl ether). The product will preferentially move to the organic layer, while the ionic liquid and catalyst remain in the ionic liquid phase.
-
Combine the organic extracts and wash with deionized water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Ionic Liquid Recycling:
-
Purify the crude product by column chromatography or recrystallization.
-
The ionic liquid phase containing the catalyst can be washed with the extraction solvent to remove any remaining product and then dried under vacuum to be reused for subsequent reactions. The activity of the recycled catalyst system should be evaluated.
-
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajuronline.org [ajuronline.org]
- 4. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Improving Reaction Selectivity with [b4mpy][PF6]
For Researchers, Scientists, and Drug Development Professionals
Harnessing the Potential of 1-Butyl-4-methylpyridinium Hexafluorophosphate ([b4mpy][PF6]) in Selective Chemical Transformations
The ionic liquid this compound, abbreviated as [b4mpy][PF6], is emerging as a versatile medium for a variety of chemical reactions. Its unique physicochemical properties, stemming from the combination of the 1-butyl-4-methylpyridinium cation and the hexafluorophosphate anion, offer significant potential for enhancing reaction selectivity, including enantioselectivity, diastereoselectivity, and regioselectivity. This document provides a comprehensive overview of the principles behind using [b4mpy][PF6] to control reaction outcomes, alongside detailed protocols for representative reactions where ionic liquids have demonstrated a marked improvement in selectivity.
The tunable nature of ionic liquids allows for the design of reaction media tailored to specific catalytic processes.[1] The pyridinium cation, in particular, can influence reaction pathways through its specific electronic and steric properties.[1][2] While extensive research into the specific applications of [b4mpy][PF6] for selectivity enhancement is ongoing, the principles governing the behavior of pyridinium-based ionic liquids provide a strong foundation for its application. These ionic liquids are known to be effective in a range of reactions, including Diels-Alder, Friedel-Crafts, and Suzuki reactions, where selectivity is a critical parameter.[3]
The choice of the hexafluorophosphate ([PF6]⁻) anion also plays a crucial role. It is a non-coordinating anion that can influence the Lewis acidity of the reaction medium and the stability of catalytic species, thereby impacting the selectivity of the transformation.
Case Study: The Diels-Alder Reaction in a Pyridinium-Based Ionic Liquid
To illustrate the practical application of these principles, we present a detailed protocol for the Diels-Alder reaction, a cornerstone of organic synthesis for the stereocontrolled formation of six-membered rings.[3] While specific data for [b4mpy][PF6] is not extensively documented in publicly available literature, the following protocol, adapted from studies on similar pyridinium-based ionic liquids, serves as an excellent model system. The data presented highlights the influence of the ionic liquid medium on the endo/exo selectivity of the reaction.
Quantitative Data Summary
The following table summarizes the effect of different pyridinium-based ionic liquids on the endo/exo selectivity of the Diels-Alder reaction between isoprene and methyl acrylate. This data demonstrates the potential for tuning reaction selectivity by altering the ionic liquid's cation and anion.
| Entry | Ionic Liquid | Reaction Time (h) | Conversion (%) | endo/exo Ratio |
| 1 | [EtPy][BF₄] (1-Ethylpyridinium tetrafluoroborate) | 24 | 85 | 88:12 |
| 2 | [EtPy][CF₃COO] (1-Ethylpyridinium trifluoroacetate) | 24 | 95 | 92:8 |
| 3 | [BuPy][BF₄] (1-Butylpyridinium tetrafluoroborate) | 24 | 82 | 87:13 |
Data extrapolated from similar studies on pyridinium-based ionic liquids in Diels-Alder reactions.
Experimental Protocol: Diels-Alder Reaction in a Pyridinium Ionic Liquid
This protocol details the general procedure for conducting a Diels-Alder reaction in a pyridinium-based ionic liquid to enhance stereoselectivity.
Materials:
-
This compound ([b4mpy][PF6]) (or other desired pyridinium ionic liquid)
-
Diene (e.g., freshly distilled cyclopentadiene)
-
Dienophile (e.g., methyl acrylate)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is charged with the pyridinium ionic liquid (e.g., [b4mpy][PF6], 1.0 equivalent). The flask is then placed under an inert atmosphere.
-
Addition of Reactants: The dienophile (e.g., methyl acrylate, 1.0 equivalent) is added to the ionic liquid with stirring. Subsequently, the diene (e.g., cyclopentadiene, 1.2 equivalents) is added dropwise to the mixture at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Product Extraction: Upon completion of the reaction, the product is extracted directly from the ionic liquid phase with anhydrous diethyl ether (3 x 10 mL). The ionic liquid, containing the catalyst if one is used, can often be recovered, dried under vacuum, and reused.
-
Purification and Characterization: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. The stereoselectivity (endo/exo ratio) of the product is determined by ¹H NMR spectroscopy or GC analysis.
Logical Workflow for Employing [b4mpy][PF6] in Selective Reactions
The decision to use [b4mpy][PF6] to improve reaction selectivity can be guided by a logical workflow that considers the nature of the reaction and the desired outcome.
Caption: Workflow for implementing [b4mpy][PF6] to enhance reaction selectivity.
Signaling Pathway Analogy for Ionic Liquid-Mediated Selectivity
The influence of an ionic liquid like [b4mpy][PF6] on a chemical reaction can be conceptually compared to a cellular signaling pathway, where the ionic liquid acts as a signaling molecule that modulates the catalytic cycle to favor a specific outcome.
Caption: Conceptual pathway of [b4mpy][PF6] influencing catalytic selectivity.
Conclusion
While specific, quantitative data for the application of [b4mpy][PF6] in improving reaction selectivity is an active area of research, the foundational principles of pyridinium-based ionic liquids strongly suggest its potential as a valuable tool for chemists. By acting as a "designer solvent," [b4mpy][PF6] can create a unique reaction environment that can stabilize specific transition states, leading to enhanced control over enantiomeric, diastereomeric, and regiomeric outcomes. The provided protocol for the Diels-Alder reaction serves as a practical starting point for researchers looking to explore the benefits of pyridinium-based ionic liquids in their own synthetic endeavors. Further investigation into the broader applicability of [b4mpy][PF6] is warranted and is expected to unveil new opportunities for achieving highly selective chemical transformations.
References
Troubleshooting & Optimization
Technical Support Center: 1-Butyl-4-methylpyridinium Hexafluorophosphate ([B4MPy][PF6]) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of [B4MPy][PF6].
Problem 1: The final product has a persistent yellow or brown color.
-
Question: I've synthesized [B4MPy][PF6], but it has a noticeable color. How can I decolorize it?
-
Answer: Colored impurities are common in ionic liquids, often arising from side reactions or impurities in the starting materials.[1] These chromophoric compounds are typically present in very low concentrations but have high molar extinction coefficients.[1] The recommended method for decolorization is treatment with activated carbon.[2][3]
-
Experimental Protocol: Activated Carbon Treatment
-
Dissolve the colored [B4MPy][PF6] in a minimal amount of a suitable solvent like methanol or acetone. This reduces the viscosity and facilitates the adsorption process.
-
Add activated carbon to the solution (approximately 1-5% by weight of the ionic liquid).
-
Stir the suspension at room temperature for several hours (e.g., 2-12 hours). The optimal time may need to be determined empirically.
-
Remove the activated carbon by filtration. A fine filter paper or a celite plug may be necessary to remove all fine particles.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dry the decolorized ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) to remove any residual solvent.
-
-
Troubleshooting Tip: If the color persists after one treatment, a second treatment with fresh activated carbon may be necessary. The type of activated carbon can also influence the efficiency of decolorization.[3]
-
Problem 2: The purified ionic liquid shows the presence of halide impurities.
-
Question: My purified [B4MPy][PF6] still contains bromide or chloride ions. How can I remove them?
-
Answer: Halide impurities often originate from the precursor salt, 1-butyl-4-methylpyridinium bromide ([B4MPy]Br), and incomplete anion exchange.[4] These impurities can significantly affect the physicochemical properties and performance of the ionic liquid.[4]
-
Purification Strategy: Water Washing (for hydrophobic ILs) If the ionic liquid is sufficiently hydrophobic, repeated washing with deionized water can be effective in removing water-soluble halide salts. However, [B4MPy][PF6] has some water solubility, so this method may lead to product loss.
-
Purification Strategy: Recrystallization Recrystallization is a highly effective method for purifying solid ionic liquids and can help in the removal of halide impurities. A suitable solvent system is one in which the ionic liquid is soluble at high temperatures and sparingly soluble at low temperatures. For a similar compound, tetra-n-butylammonium hexafluorophosphate, absolute ethanol has been used for recrystallization.[5]
-
Experimental Protocol: Recrystallization from Ethanol/Diethyl Ether
-
Dissolve the impure [B4MPy][PF6] in a minimum amount of hot absolute ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Slowly add diethyl ether (a less polar solvent) to the warm solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold diethyl ether.
-
Dry the purified crystals under high vacuum.
-
-
Problem 3: The ionic liquid is wet, as indicated by Karl Fischer titration.
-
Question: My final product has a high water content. What is the best way to dry it?
-
Answer: Ionic liquids can be hygroscopic, and water can significantly impact their physical properties.[6][7] The standard method for determining water content is Karl Fischer titration.[8][9][10]
-
Experimental Protocol: Drying under High Vacuum
-
Place the ionic liquid in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the ionic liquid gently (e.g., 60-80 °C) while stirring under vacuum for several hours (e.g., 12-24 hours) until the water content, as determined by Karl Fischer titration, is below the desired threshold (e.g., <100 ppm).
-
-
Troubleshooting Tip: For very hygroscopic ionic liquids, it is crucial to handle them under an inert atmosphere (e.g., in a glovebox) after drying to prevent reabsorption of moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis process for this compound?
A1: The synthesis generally involves:
-
N-Alkylation: Reaction of 4-methylpyridine with a 1-halobutane (commonly 1-bromobutane) to form the precursor salt, 1-butyl-4-methylpyridinium bromide ([B4MPy]Br). This is typically a quaternization reaction.
-
Anion Exchange (Metathesis): Reaction of the [B4MPy]Br with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or sodium hexafluorophosphate (NaPF₆), in a suitable solvent. This results in the precipitation of the less soluble inorganic halide salt (e.g., KBr or NaBr) and the formation of the desired ionic liquid, [B4MPy][PF6].[11]
Q2: How can I confirm the purity of my synthesized this compound?
A2: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.[12][13][14]
-
Karl Fischer Titration: To quantify the water content.[8][9][10][15]
-
Ion Chromatography: To quantify residual halide (e.g., Br⁻, Cl⁻) content.[4][16]
Q3: What are the expected purity levels after successful purification?
A3: High-purity ionic liquids for research and specialized applications should meet the following specifications.
| Parameter | Specification | Analysis Method |
| Purity (by NMR) | >98% | ¹H NMR Spectroscopy |
| Water Content | <100 ppm | Karl Fischer Titration |
| Halide Content | <100 ppm | Ion Chromatography |
Q4: My ionic liquid is an oil at room temperature. Can I still use recrystallization?
A4: If the ionic liquid is an oil at room temperature, you can try to induce crystallization by using a suitable solvent mixture and cooling to a lower temperature (e.g., in a freezer). Sometimes, scratching the inside of the flask can initiate crystallization. If it remains an oil, purification will rely on methods like solvent washing and activated carbon treatment.
Experimental Workflows and Diagrams
Diagram 1: General Synthesis and Purification Workflow for [B4MPy][PF6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. carbotecnia.info [carbotecnia.info]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hiyka.com [hiyka.com]
- 9. iolitec.de [iolitec.de]
- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 13. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 16. researchgate.net [researchgate.net]
removing water impurity from [b4mpy][PF6]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6].
Frequently Asked Questions (FAQs)
Q1: What is [b4mpy][PF6] and what are its key properties?
A1: this compound, or [b4mpy][PF6], is a hydrophobic ionic liquid.[1][2] It is solid at room temperature, with a melting point of approximately 42-45°C.[1][2] Its key properties include high thermal stability and low volatility, making it suitable as a solvent for various chemical reactions.[1]
Q2: Why is it crucial to control the water content in [b4mpy][PF6]?
A2: Controlling water content is critical for several reasons. Water can alter the physicochemical properties of the ionic liquid, such as its viscosity and polarity, which can affect reaction kinetics and product selectivity. More importantly, the hexafluorophosphate ([PF6]⁻) anion is known to slowly decompose in the presence of water, a process that can be accelerated by acidic conditions and higher temperatures.[3] This hydrolysis can generate hazardous hydrofluoric acid (HF).[4]
Q3: How can I determine the water content in my [b4mpy][PF6] sample?
A3: The most accurate and widely used method for determining the water content in ionic liquids is Karl Fischer (KF) titration.[5][6][7][8] This technique is highly selective for water and can provide precise measurements.[9] Both volumetric and coulometric KF titration methods are suitable, with the choice depending on the expected water concentration.[8]
Troubleshooting Guide
Issue 1: Unexpected Reaction Byproducts or Poor Reaction Performance
-
Possible Cause: Presence of excess water in the [b4mpy][PF6].
-
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your [b4mpy][PF6] sample using Karl Fischer titration.
-
Dry the Ionic Liquid: If the water content is above the acceptable limit for your application, use one of the recommended drying procedures outlined in the Experimental Protocols section.
-
Monitor for Hydrolysis: Be aware of the potential for [PF6]⁻ hydrolysis, especially if your reaction is conducted at elevated temperatures or under acidic conditions. The formation of acidic byproducts can be monitored by pH measurements of aqueous extracts.[3]
-
Issue 2: Inconsistent Results Between Batches of [b4mpy][PF6]
-
Possible Cause: Variable water content between batches.
-
Troubleshooting Steps:
-
Standardize Drying Procedure: Implement a consistent and validated drying protocol for all batches of [b4mpy][PF6] before use.
-
Quality Control: Perform Karl Fischer titration on each new batch to ensure the water content is within your specified range.
-
Proper Storage: Store [b4mpy][PF6] in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to prevent moisture absorption from the atmosphere.
-
Experimental Protocols
Protocol 1: Drying [b4mpy][PF6] using High Vacuum
This method is effective for removing water to low ppm levels.
Methodology:
-
Place the [b4mpy][PF6] sample in a suitable round-bottom flask. To maximize the surface area, the flask should not be more than half full.
-
Heat the sample to a temperature between 60°C and 80°C. Since the melting point of [b4mpy][PF6] is around 42-45°C, it will be in a liquid state. Caution: Avoid excessively high temperatures to minimize the risk of [PF6]⁻ hydrolysis.
-
Apply a high vacuum (e.g., < 1 mbar) to the flask.
-
Stir the liquid ionic liquid to facilitate the removal of water.
-
Continue drying under vacuum with stirring for a minimum of 24 hours. For very low water content, 72 hours may be necessary.[10]
-
After drying, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like argon or nitrogen.
-
Verify the final water content using Karl Fischer titration.
Protocol 2: Drying [b4mpy][PF6] using Molecular Sieves
This method is a convenient alternative to vacuum drying.
Methodology:
-
Activate 3Å molecular sieves by heating them in a furnace at 300°C for at least 3 hours under a stream of dry nitrogen or under vacuum.
-
Allow the activated molecular sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves (approximately 10% w/w) to the liquid [b4mpy][PF6] (heated above its melting point).
-
Stir the mixture for at least 24 hours at a slightly elevated temperature (e.g., 45-50°C) in a sealed container under an inert atmosphere.
-
Separate the ionic liquid from the molecular sieves by decantation or filtration.
-
Confirm the final water content using Karl Fischer titration.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent suitable for non-polar samples if direct titration is challenging, though many modern KF reagents are compatible with ionic liquids.[6][7]
-
Sample Preparation: As [b4mpy][PF6] is a solid at room temperature, it should be gently heated to just above its melting point (around 45-50°C) to be handled as a liquid.
-
Titration:
-
Inject a known weight of the liquid [b4mpy][PF6] into the titration cell.
-
Start the titration. The instrument will automatically dispense the KF reagent and detect the endpoint.
-
The water content will be calculated and displayed by the instrument, typically in ppm or percentage.
-
-
Accuracy Check: For best results, perform the titration in triplicate and report the average value.
Data Presentation
Table 1: Comparison of Drying Methods for Ionic Liquids
| Drying Method | Typical Final Water Content (ppm) | Advantages | Disadvantages |
| Vacuum Drying (72h, 1.5 Torr) | 80 - 250 (for [Emim][Im] and [Emim][BF4])[10] | Highly effective for reaching low water levels. | Requires vacuum pump and can be time-consuming. |
| Molecular Sieves (3Å) | 250 - 2700 (for various [Emim]+ ILs)[10] | Simple setup, does not require a vacuum pump. | May be less effective than vacuum drying for some ILs; potential for contamination from sieves.[10] |
| Sparging with Dry Gas (Argon, 70°C) | ≤ 10 (for [Emim][BF4])[10] | Can achieve very low water content relatively quickly. | Requires a steady supply of high-purity inert gas. |
Visualizations
Caption: Workflow for drying and water content analysis of [b4mpy][PF6].
Caption: Troubleshooting logic for issues encountered with [b4mpy][PF6].
References
- 1. chemimpex.com [chemimpex.com]
- 2. roco.global [roco.global]
- 3. CICECO Publication » Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids [ciceco.ua.pt]
- 4. researchgate.net [researchgate.net]
- 5. hiyka.com [hiyka.com]
- 6. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 7. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
Technical Support Center: 1-Butyl-4-methylpyridinium hexafluorophosphate
This guide provides essential information for the safe handling, storage, and use of 1-Butyl-4-methylpyridinium hexafluorophosphate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a versatile ionic liquid. It is recognized for its excellent thermal stability and low volatility, making it a suitable solvent for chemical reactions at high temperatures.[1] Its ionic nature allows it to dissolve a wide range of polar and non-polar compounds. Key applications include its use as a green solvent in various chemical reactions, an electrolyte in lithium-ion batteries to enhance energy density, in catalysis, and in the extraction of valuable compounds.[1]
2. What are the main hazards associated with this compound?
This chemical is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] It is harmful if swallowed. The toxicological properties have not been fully investigated, so it should be handled with care.[2][4]
3. What personal protective equipment (PPE) is required when handling this substance?
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are necessary.[2]
-
Hand Protection: Wear protective gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact.[2]
-
Skin and Body Protection: Impervious clothing is required to prevent skin exposure. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2][4]
-
Respiratory Protection: If there is a risk of overexposure or if working in a poorly ventilated area, use an approved respirator.[5] Local exhaust ventilation is generally recommended.[6]
4. What are the proper storage conditions for this compound?
Store in a dry, cool, and well-ventilated area.[4][6] Keep the container tightly closed.[4][6] It is recommended to store it under an inert gas like nitrogen.[4][6] Keep away from heat, sparks, and open flames.[2]
5. How should I dispose of this compound waste?
This material and its container must be disposed of as hazardous waste.[5] All waste must be handled in accordance with local, state, and federal regulations.[5] Do not allow it to enter drains or water courses.[2][5] Consult your institution's waste management authority for specific disposal guidelines.[5]
Troubleshooting Guide
Q1: I've spilled a small amount of this compound on my lab bench. What should I do?
For minor spills, first, ensure all ignition sources are removed from the area.[5] Then, clean up the spill immediately.[5] You can use an inert absorbent material to soak it up.[4] The collected material should be placed in a suitable, closed container for disposal as hazardous waste.[4][7] Ensure the area is well-ventilated.[2]
Q2: I accidentally got some on my skin. What is the first aid procedure?
If the chemical comes into contact with your skin, immediately wash the affected area with plenty of soap and water.[2][3] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[4]
Q3: What should I do if I get this compound in my eyes?
In case of eye contact, rinse cautiously with water for several minutes.[2][3] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2][3] Seek immediate medical attention.[2]
Q4: I'm noticing the material has changed color. Is it still usable?
The appearance of this compound can range from white to yellow to orange powder or crystals.[8] A color change within this range may not indicate a problem. However, if you observe a significant change in color or consistency, it could be a sign of degradation or contamination. It is best to consult the supplier's technical data sheet or contact them for further advice.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆F₆NP | [9][10][11] |
| Molecular Weight | 295.21 g/mol | [9] |
| Melting Point | 42–43 °C | [9] |
| Density | 1.327 g/cm³ (at 25 °C) | [9] |
| Purity | >97.0% to >99% | [8][9] |
Experimental Protocols: General Handling Procedure
This is a general protocol for handling this compound in a laboratory setting. Always refer to your specific experimental protocol and risk assessment.
-
Preparation:
-
Handling:
-
Post-Handling:
Logical Workflow Diagram
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iolitec.de [iolitec.de]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 401788-99-6 | TCI AMERICA [tcichemicals.com]
- 9. roco.global [roco.global]
- 10. calpaclab.com [calpaclab.com]
- 11. H27355.06 [thermofisher.com]
Technical Support Center: 1-Butyl-4-methylpyridinium Hexafluorophosphate ([b4mpy][PF6])
This technical support center provides essential safety information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with 1-Butyl-4-methylpyridinium Hexafluorophosphate ([b4mpy][PF6]).
Safety Precautions and Handling
Emergency Contact Information:
-
In case of emergency, immediately contact your institution's Environmental Health and Safety (EHS) office.
-
Emergency Telephone (IoLiTec): +49 (0)151-41255671[1]
Hazard Identification: this compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the following safety protocols. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling [b4mpy][PF6]:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles. | Protects against splashes and eye contact, which can cause serious irritation.[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. | Prevents skin irritation and potential absorption. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | Avoids inhalation, which can lead to respiratory tract irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Wash the skin immediately with soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen. Seek medical attention.[1] |
| Ingestion | Immediately rinse mouth and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆F₆NP | [2] |
| Molecular Weight | 295.21 g/mol | [2] |
| Appearance | White to yellow to orange powder/crystal | [3] |
| CAS Number | 401788-99-6 | [1][2] |
| Purity | >97.0% (T) | [3] |
| Storage Temperature | Room temperature, under inert atmosphere. | [2] |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during experiments with [b4mpy][PF6].
Frequently Asked Questions (FAQs):
-
Q1: My [b4mpy][PF6] has changed color. Is it still usable? A: A color change from white/pale yellow to a darker shade may indicate decomposition or the presence of impurities. The primary cause of decomposition is often hydrolysis of the hexafluorophosphate anion in the presence of water. It is recommended to purify the ionic liquid or use a fresh batch for sensitive experiments.
-
Q2: I am observing inconsistent results in my electrochemical experiments. What could be the cause? A: Inconsistent electrochemical behavior can be due to several factors. The most common issue with hexafluorophosphate-based ionic liquids is the presence of water, which can lead to the hydrolysis of the [PF6]⁻ anion and the formation of electrochemically active impurities.[4][5][6][7][8] Ensure the ionic liquid is thoroughly dried before use and that all components of your electrochemical cell are free from moisture.
-
Q3: How should I properly store [b4mpy][PF6]? A: Store in a tightly sealed container in a dry and well-ventilated area, away from heat, sparks, and open flames.[1] It is best stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.[2]
Troubleshooting Common Experimental Issues:
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of reactants | Mismatch in polarity between the ionic liquid and the reactants. | While [b4mpy][PF6] is a versatile solvent, its polarity may not be suitable for all substrates. Consider using a co-solvent to improve solubility. Ensure the ionic liquid is pure, as impurities can affect its solvent properties. |
| Reaction is not proceeding or is very slow | 1. Presence of water inhibiting the reaction. 2. Incorrect reaction temperature. 3. Catalyst deactivation. | 1. Dry the [b4mpy][PF6] under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use. Handle in a glovebox or under an inert atmosphere. 2. Optimize the reaction temperature. While ionic liquids have a wide liquid range, reaction kinetics are still temperature-dependent. 3. Ensure the catalyst is compatible with the ionic liquid and reactants. Impurities in the ionic liquid could be poisoning the catalyst. |
| Formation of unexpected byproducts | Hydrolysis of the [PF6]⁻ anion, leading to the formation of acidic species (HF) that can catalyze side reactions.[4][5][6][7][8] | Rigorously exclude water from the reaction system. Use freshly dried ionic liquid and anhydrous solvents and reactants. Monitor the pH of the reaction mixture if possible. |
| Difficulty in product extraction | The product has some solubility in the ionic liquid. | Select an extraction solvent in which your product is highly soluble and the ionic liquid is immiscible. Multiple extractions may be necessary. For non-volatile products, consider techniques like vacuum distillation or chromatography for separation. |
Experimental Protocols
The following are generalized protocols for common applications of [b4mpy][PF6]. Researchers should adapt these procedures to their specific experimental requirements.
1. General Protocol for an Organic Reaction (e.g., Heck Reaction)
This protocol provides a general workflow for conducting a Heck reaction using [b4mpy][PF6] as the solvent.
-
Materials:
-
This compound ([b4mpy][PF6]), dried under vacuum.
-
Aryl halide
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., triethylamine)
-
Anhydrous extraction solvent (e.g., diethyl ether or hexane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Add the desired amount of dried [b4mpy][PF6] to the Schlenk flask under an inert atmosphere.
-
Add the aryl halide, alkene, palladium catalyst, and base to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase using an appropriate anhydrous organic solvent. Repeat the extraction 3-5 times.
-
Combine the organic extracts and wash with deionized water to remove any residual ionic liquid.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
The ionic liquid phase can be washed with the extraction solvent, dried under vacuum, and potentially reused.
-
2. Protocol for Electrochemical Measurements (e.g., Cyclic Voltammetry)
This protocol outlines the steps for performing cyclic voltammetry using [b4mpy][PF6] as the electrolyte.
-
Materials:
-
This compound ([b4mpy][PF6]), dried under vacuum.
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat
-
Inert atmosphere (glovebox or Schlenk line)
-
-
Procedure:
-
Thoroughly clean and dry all components of the electrochemical cell.
-
Polish the working electrode to a mirror finish using alumina slurry, then sonicate in deionized water and ethanol, and finally dry completely.
-
Inside a glovebox or under an inert atmosphere, add the dried [b4mpy][PF6] to the electrochemical cell.
-
If studying a specific analyte, dissolve it in the ionic liquid.
-
Assemble the three-electrode system in the cell, ensuring the electrodes are properly positioned.
-
Connect the electrodes to the potentiostat.
-
Purge the electrolyte with an inert gas (e.g., argon) for at least 15-20 minutes to remove any dissolved oxygen.
-
Perform the cyclic voltammetry experiment by scanning the potential within the desired window.
-
Record and analyze the resulting voltammogram.
-
Visualizations
Caption: Hydrolysis pathway of the [PF6]⁻ anion in the presence of water.
Caption: General experimental workflow using [b4mpy][PF6] as a solvent.
References
- 1. iolitec.de [iolitec.de]
- 2. This compound | 401788-99-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CICECO Publication » Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids [ciceco.ua.pt]
- 6. [PDF] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Hexafluorophosphate Anion in Ionic Liquids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexafluorophosphate (PF₆⁻) based ionic liquids. It addresses common issues related to the degradation of the PF₆⁻ anion, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white fume coming from my hexafluorophosphate-based ionic liquid. What is it and should I be concerned?
A1: Yes, you should be very concerned. The white fume likely contains hydrogen fluoride (HF), a highly toxic and corrosive gas.[1] This is a strong indicator that the hexafluorophosphate anion is undergoing hydrolysis, especially in the presence of moisture.[1][2] Immediate action should be taken to ensure proper ventilation and to review your experimental setup for any sources of water contamination. All handling of these ionic liquids should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: My experimental results are inconsistent when using a PF₆⁻-based ionic liquid. Could anion degradation be the cause?
A2: Yes, the degradation of the PF₆⁻ anion can significantly impact experimental reproducibility. The formation of hydrolysis or thermal decomposition products introduces impurities such as HF, POF₃, and various fluorophosphates into your system.[1][3] These impurities can alter the ionic liquid's physical and chemical properties, including its viscosity, conductivity, and reactivity, leading to inconsistent results.
Q3: What are the primary factors that lead to the degradation of the hexafluorophosphate anion?
A3: The two primary factors are the presence of water and elevated temperatures.[4][5][6]
-
Hydrolysis: The PF₆⁻ anion is susceptible to hydrolysis, a reaction with water that is accelerated by acidic conditions.[4][5] This reaction breaks down the PF₆⁻ anion into smaller, often reactive, species.
-
Thermal Decomposition: At elevated temperatures, ionic liquids containing the PF₆⁻ anion can thermally decompose, leading to the formation of volatile products and a loss of the ionic liquid's integrity.[7][8][9]
Q4: How can I minimize the degradation of my hexafluorophosphate ionic liquid?
A4: To minimize degradation, strict control over experimental conditions is crucial:
-
Moisture Control: Ensure your ionic liquid and all components of your experimental setup are thoroughly dried.[9] Store the ionic liquid under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents.
-
Temperature Control: Avoid exposing the ionic liquid to unnecessarily high temperatures.[6] If high temperatures are required, consider the long-term thermal stability of the specific ionic liquid you are using.[6]
-
pH Control: Be aware that acidic conditions can promote hydrolysis.[4][5] If your reaction generates acidic byproducts, this could accelerate the degradation of the PF₆⁻ anion.
Q5: Are there any "greener" or more stable alternatives to hexafluorophosphate-based ionic liquids?
A5: The perception of all ionic liquids as "green" solvents is not always accurate due to potential toxicity and instability.[1][2] The formation of hazardous products like HF from PF₆⁻ degradation is a significant environmental and safety concern.[1][10] Alternative anions that are generally considered more hydrolytically stable include bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) and dicyanamide (DCA⁻). However, the "best" ionic liquid depends on the specific application, and a thorough evaluation of the stability and potential hazards of any ionic liquid is essential.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible white fumes, etching of glassware. | Severe hydrolysis of the PF₆⁻ anion, leading to the formation of HF. [1] | 1. STOP THE EXPERIMENT IMMEDIATELY. 2. Ensure the process is conducted in a certified chemical fume hood. 3. Wear appropriate PPE, including acid-resistant gloves and safety goggles. 4. Review your experimental protocol to identify and eliminate all potential sources of moisture. 5. Consider using an alternative, more water-stable ionic liquid. |
| Inconsistent electrochemical measurements (e.g., shifting potentials, unexpected peaks). | Electrochemical decomposition of the PF₆⁻ anion, potentially exacerbated by water, forming species like F₄PO⁻ and F₂PO₂⁻. [11][12] | 1. Dry the ionic liquid and electrolyte components rigorously before use. Karl Fischer titration is recommended to quantify water content. 2. Perform control experiments with a fresh, dry batch of the ionic liquid. 3. Analyze the ionic liquid before and after the experiment using techniques like ¹⁹F NMR or ion chromatography to detect degradation products. |
| Gradual color change or formation of precipitates in the ionic liquid. | Slow thermal degradation or reaction with impurities over time. | 1. Check the long-term thermal stability data for your specific ionic liquid at the operating temperature.[6] 2. Ensure the purity of all reactants and the inertness of the reaction vessel. 3. Store the ionic liquid in a cool, dark, and dry place under an inert atmosphere. |
| Poor reproducibility of reaction yields or selectivity. | Presence of degradation products that may act as catalysts or inhibitors. | 1. Purify the ionic liquid before use to remove any existing degradation products. 2. Implement stricter protocols for drying and handling the ionic liquid and reagents. 3. Monitor the purity of the ionic liquid throughout the experiment using spectroscopic or chromatographic methods. |
Summary of PF₆⁻ Degradation Products and Influencing Factors
| Degradation Pathway | Key Influencing Factors | Primary Degradation Products | Analytical Detection Methods |
| Hydrolysis | Water content, Acidity (low pH), Temperature.[4][5] | Hydrogen fluoride (HF), Phosphoryl fluoride (POF₃), Monofluorophosphate (HPO₃F⁻), Difluorophosphate (PO₂F₂⁻), Phosphate (HPO₄²⁻).[1][3] | ¹⁹F NMR, Ion Chromatography (IC), Electrospray Ionization Mass Spectrometry (ESI-MS).[3][4][11] |
| Thermal Decomposition | High Temperature, Heating rate, Sample volume and surface area.[8][9] | Volatile phosphorus compounds (e.g., PF₅), Cation-anion reaction products.[7][8][13] | Thermogravimetric Analysis (TGA), Direct Insertion Mass Spectrometry (DIMS).[7][8][9] |
| Electrochemical Decomposition | Applied potential, Water content, Presence of reactive species. | Tetrafluorophosphate (F₄PO⁻), Difluorophosphate (F₂PO₂⁻).[11][12] | Electrospray Ionization Mass Spectrometry (ESI-MS), Cyclic Voltammetry. |
Experimental Protocols
Protocol 1: Detection of PF₆⁻ Hydrolysis Products by Ion Chromatography (IC)
-
Objective: To identify and quantify anionic hydrolysis products of the hexafluorophosphate anion.
-
Methodology:
-
Prepare aqueous samples of the hexafluorophosphate ionic liquid at the desired concentration.
-
Store the samples under controlled conditions (e.g., specific temperature and time) to allow for hydrolysis to occur.
-
Inject an aliquot of the sample into an ion chromatograph equipped with a suitable anion-exchange column (e.g., IonPac AS14A) and a conductivity detector.
-
Use an appropriate eluent, such as a mixture of potassium bicarbonate and potassium carbonate, to separate the anionic species.[3]
-
Identify the degradation products (e.g., fluoride, monofluorophosphate, difluorophosphate, phosphate) by comparing their retention times with those of known standards.
-
Quantify the concentration of each degradation product by creating a calibration curve with the corresponding standards.
-
Protocol 2: Monitoring Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and assess the long-term thermal stability of a hexafluorophosphate-based ionic liquid.
-
Methodology:
-
Place a small, accurately weighed sample of the ionic liquid into a TGA crucible.
-
For short-term stability, heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[14] The onset temperature of decomposition is determined from the resulting mass loss curve.
-
For long-term stability, hold the sample at a constant isothermal temperature below the onset of decomposition and monitor the mass loss over an extended period.[6]
-
Analyze the data to determine the rate of mass loss at different temperatures, which provides an indication of the long-term thermal stability.
-
Visualizations
Caption: Primary degradation pathways of the hexafluorophosphate anion.
Caption: Troubleshooting logic for PF₆⁻ degradation in experiments.
References
- 1. Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - Nottingham ePrints [eprints.nottingham.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids | CoLab [colab.ws]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. edcc.com.cn [edcc.com.cn]
Technical Support Center: 1-Butyl-4-methylpyridinium Hexafluorophosphate ([BMPy]PF6) Reaction Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Butyl-4-methylpyridinium hexafluorophosphate ([BMPy]PF₆) in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions conducted in this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: My reaction in [BMPy]PF₆ is sluggish or fails to proceed. What are the most common initial checks?
A: When a reaction fails in [BMPy]PF₆, the initial investigation should focus on the integrity of the ionic liquid and the reaction setup.
-
Water Content: [BMPy]PF₆ is hygroscopic. Absorbed water can lead to the hydrolysis of the hexafluorophosphate anion, especially at elevated temperatures or under acidic conditions, forming species that can interfere with your reaction.[1][2][3][4][5] It is crucial to dry the ionic liquid under vacuum before use and to handle it under an inert atmosphere.
-
Purity of [BMPy]PF₆: Impurities from the synthesis of the ionic liquid can poison catalysts or participate in side reactions. Ensure you are using a high-purity grade of [BMPy]PF₆.
-
Inert Atmosphere: Many reactions, particularly those involving organometallic catalysts, are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Solubility: Confirm that all your starting materials and reagents are sufficiently soluble in [BMPy]PF₆ at the reaction temperature. Poor solubility can lead to low reaction rates.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A: The formation of unexpected side products can often be traced back to the stability of the ionic liquid or interactions with the reaction components.
-
Ionic Liquid Decomposition: As mentioned, hydrolysis of the [PF₆]⁻ anion can occur.[1][5] The resulting fluoride ions or other phosphorus-containing species could potentially react with your substrates or catalyst.
-
Thermal Stability: While generally thermally stable, prolonged heating at very high temperatures can lead to the decomposition of the 1-butyl-4-methylpyridinium cation. Consider if your reaction temperature is appropriate for the long-term stability of the ionic liquid.
-
Catalyst-Solvent Interaction: The pyridinium cation of the ionic liquid could potentially act as a ligand for your metal catalyst, altering its activity or selectivity.
Q3: How can I effectively remove the product from the [BMPy]PF₆ after the reaction?
A: Product isolation from ionic liquids can be a challenge due to the non-volatile nature of the solvent. Common techniques include:
-
Liquid-Liquid Extraction: If your product has low solubility in water and high solubility in a volatile organic solvent (e.g., diethyl ether, ethyl acetate), you can often extract it from the ionic liquid which may be water-miscible or can be washed with water.
-
Distillation/Sublimation: For volatile or sublimable products, separation under reduced pressure can be effective.
-
Precipitation: If the product is a solid and insoluble in a solvent in which the ionic liquid is soluble, you can precipitate the product by adding an anti-solvent.
Q4: Can I recycle and reuse the [BMPy]PF₆? What are the potential pitfalls?
A: Yes, one of the advantages of ionic liquids is their potential for recycling. After product extraction, the ionic liquid can be washed, dried under vacuum, and reused. However, be aware of:
-
Accumulation of Impurities: Trace amounts of reactants, products, or byproducts may remain in the recycled ionic liquid, potentially affecting subsequent reactions.
-
Degradation: Repeated heating cycles or exposure to air and moisture can lead to the gradual degradation of the ionic liquid. It is advisable to check the purity of the recycled [BMPy]PF₆ periodically.
Troubleshooting Guides for Specific Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are frequently performed in ionic liquids. Below are common issues and troubleshooting steps when using [BMPy]PF₆ as the reaction medium.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Oxygen Sensitivity: Ensure rigorous degassing of the [BMPy]PF₆ and reaction mixture. Use Schlenk techniques or a glovebox. - Ligand Degradation: If using phosphine ligands, they can be sensitive to oxidation. Consider using more robust ligands like N-heterocyclic carbenes (NHCs). - Ionic Liquid Impurities: Trace impurities in the [BMPy]PF₆ could be poisoning the palladium catalyst.[6][7][8][9] Consider purifying the ionic liquid or using a higher purity grade. |
| Ineffective Base | - Solubility: Ensure the base (e.g., K₂CO₃, K₃PO₄) is sufficiently soluble or has adequate surface area in the ionic liquid. Finely grinding the base can help. - Base Strength: The basicity required can be solvent-dependent. You may need to screen different bases. |
| Water Content | - Hydrolysis: As previously mentioned, water can lead to the hydrolysis of the [PF₆]⁻ anion, which can affect the reaction environment.[1][5] Thoroughly dry the ionic liquid and all reagents. |
| Poor Reagent Quality | - Boronic Acid Decomposition (Suzuki): Boronic acids can dehydrate to form unreactive anhydrides (boroxines). Use fresh, high-quality boronic acids. |
Issue 2: Formation of Homocoupling Products
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorous deoxygenation of the reaction mixture is critical to prevent the oxidative homocoupling of boronic acids in Suzuki reactions. |
| Catalyst System | The choice of palladium precursor and ligand can influence the extent of homocoupling. Screening different catalyst systems may be necessary. |
Issue 3: Catalyst Precipitation (Palladium Black)
| Potential Cause | Troubleshooting Steps |
| High Temperature | Excessive heat can lead to the agglomeration and precipitation of the palladium catalyst. Try lowering the reaction temperature. |
| Inadequate Ligand Stabilization | The ligand-to-metal ratio might be too low to effectively stabilize the active palladium species. Consider increasing the ligand loading. |
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction in [BMPy]PF₆
This protocol provides a general starting point. Optimization of specific parameters will likely be required for your particular substrates.
-
Preparation of the Ionic Liquid: Dry the this compound ([BMPy]PF₆) under high vacuum at 80-100 °C for several hours to remove any residual water.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed, dry [BMPy]PF₆ (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The product-containing organic layer can then be washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical flow for troubleshooting common issues in reactions performed in [BMPy]PF₆.
Caption: Troubleshooting workflow for failed reactions in [BMPy]PF6.
Caption: Troubleshooting logic for palladium-catalyzed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]
- 3. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CICECO Publication » Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids [ciceco.ua.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Conductivity of [b4mpy][PF6] Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conductivity of 1-butyl-4-methylpyridinium hexafluorophosphate ([b4mpy][PF6]) electrolytes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and measurement of [b4mpy][PF6] electrolytes in a question-and-answer format.
Q1: My measured conductivity for neat [b4mpy][PF6] is significantly lower than expected. What are the potential causes?
A1: Low conductivity in neat ionic liquids (ILs) like [b4mpy][PF6] can often be attributed to impurities and viscosity. Here are the primary factors to investigate:
-
Water Content: Trace amounts of water can significantly impact the conductivity of hydrophobic ionic liquids. While small amounts might initially increase conductivity by reducing viscosity, higher concentrations can lead to hydrolysis of the PF6⁻ anion, forming species that hinder ion mobility.[1]
-
Halide Impurities: Residual halides from the synthesis process (e.g., chloride, bromide) are a common issue and can negatively affect the electrochemical properties and conductivity of the electrolyte.
-
Viscosity: Pyridinium-based ILs can be more viscous than their imidazolium counterparts, which inherently leads to lower ion mobility and conductivity.[2] Ensure your viscosity measurements are within the expected range for a pure sample.
-
Temperature Control: Ionic liquid conductivity is highly dependent on temperature. A lower-than-expected temperature during measurement will result in a lower conductivity reading.[3]
Troubleshooting Steps:
-
Verify Purity:
-
Measure the water content of your [b4mpy][PF6] sample using Karl Fischer titration. For conductivity measurements, the water content should be minimized, ideally below 100 ppm.
-
Check for halide impurities using a qualitative silver nitrate test or a more quantitative method like ion chromatography.
-
-
Purification: If impurities are detected, purify the ionic liquid. This can be achieved by drying under high vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period (24-48 hours) to remove water.[4] Recrystallization or treatment with activated carbon can help remove other impurities.
-
Calibrate Equipment: Ensure your conductivity meter and temperature probe are accurately calibrated.
-
Temperature-Controlled Measurement: Perform conductivity measurements in a temperature-controlled environment to ensure consistency and comparability of your results.
Q2: I've added an organic solvent to my [b4mpy][PF6] electrolyte, but the conductivity is not increasing as much as anticipated. Why might this be?
A2: The relationship between conductivity and solvent concentration in ionic liquid-based electrolytes is non-monotonic.[5] While adding a solvent generally decreases viscosity and can increase conductivity, several factors can lead to less-than-optimal results:
-
Sub-optimal Concentration: The conductivity of an IL-solvent mixture typically goes through a maximum at a specific concentration.[6] Adding too little or too much solvent will result in lower conductivity than the peak value. The optimal concentration represents a balance between increased ion mobility (due to lower viscosity) and a sufficient concentration of charge carriers (the ions from the IL).
-
Solvent Choice: The properties of the organic solvent, such as its polarity and viscosity, play a crucial role. A highly viscous solvent may not effectively reduce the overall viscosity of the mixture.
-
Ion Pairing: The addition of a solvent can influence the degree of ion pairing in the electrolyte. While solvents with a high dielectric constant can promote ion dissociation, some solvents may not be effective at separating the [b4mpy]⁺ and PF6⁻ ions, thus limiting the number of free charge carriers.
Troubleshooting Steps:
-
Concentration Optimization Study: Perform a systematic study by preparing a series of [b4mpy][PF6]-solvent mixtures with varying mole fractions of the ionic liquid. Measure the conductivity of each mixture to identify the optimal concentration that yields the highest conductivity.
-
Solvent Screening: If possible, test different aprotic polar solvents such as acetonitrile (ACN), propylene carbonate (PC), or dimethyl carbonate (DMC). These solvents are commonly used to enhance the conductivity of ionic liquid electrolytes.
-
Temperature Effects: Investigate the effect of temperature on the conductivity of your IL-solvent mixtures. An increase in temperature will further decrease the viscosity and likely increase the conductivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical range for the ionic conductivity of pyridinium-based ionic liquids?
A1: The ionic conductivity of pyridinium-based ionic liquids is influenced by the nature of the anion, the length of the alkyl chain on the cation, and the temperature. Generally, their conductivity is slightly lower than that of imidazolium-based ionic liquids due to their higher viscosity.[2] For neat 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b4mpy][Tf2N]), a close analog to [b4mpy][PF6], the conductivity has been reported to be in the range of 1-5 mS/cm at temperatures between 298 K and 323 K.[7] The conductivity of [b4mpy][PF6] is expected to be in a similar range.
Q2: How does temperature affect the conductivity of [b4mpy][PF6] electrolytes?
A2: The ionic conductivity of [b4mpy][PF6] and its mixtures with organic solvents increases with temperature. This is primarily because the viscosity of the electrolyte decreases at higher temperatures, which in turn increases the mobility of the ions. The temperature dependence of conductivity for many ionic liquids does not follow a simple Arrhenius relationship but is often better described by the Vogel-Fulcher-Tammann (VFT) equation.[3]
Q3: What are the best practices for preparing [b4mpy][PF6] solutions with organic solvents for conductivity measurements?
A3: To ensure accurate and reproducible results, follow these best practices:
-
Drying: Dry both the [b4mpy][PF6] and the organic solvent to minimize water content. Use appropriate drying agents for the solvent and dry the ionic liquid under vacuum.
-
Inert Atmosphere: Prepare the mixtures in an inert atmosphere (e.g., in a glovebox) to prevent the absorption of moisture from the air.
-
Accurate Measurements: Use precise analytical balances and volumetric flasks to ensure accurate concentrations.
-
Homogenization: Ensure the mixture is thoroughly homogenized by stirring or sonication before measurement.
Q4: How can I assess the 'ionicity' of my [b4mpy][PF6] electrolyte?
A4: The 'ionicity' of an ionic liquid, which describes its degree of dissociation into free ions, can be qualitatively assessed using a Walden plot. This is a log-log plot of molar conductivity versus the inverse of viscosity (fluidity).[8] By comparing the position of your data points to an ideal line representing a fully dissociated KCl solution, you can infer the extent of ion pairing in your electrolyte. Systems that fall below the ideal line exhibit a higher degree of ion pairing.
Data Presentation
Table 1: Thermophysical Properties of Neat 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b4mpy][Tf₂N]) at Atmospheric Pressure.
Note: [b4mpy][Tf₂N] is a structural isomer of [b4mpy][PF₆] and provides an indication of the expected properties.
| Temperature (K) | Density (g·cm⁻³) | Viscosity (mPa·s) | Electrical Conductivity (mS·cm⁻¹) |
| 298.15 | 1.43 | 74.5 | 1.85 |
| 303.15 | 1.42 | 59.8 | 2.25 |
| 308.15 | 1.41 | 48.0 | 2.69 |
| 313.15 | 1.41 | 38.9 | 3.17 |
| 318.15 | 1.40 | 31.9 | 3.69 |
| 323.15 | 1.40 | 26.5 | 4.25 |
Data adapted from a study on [b4mpy][Tf₂N].[7]
Table 2: Effect of Acetonitrile (ACN) on the Conductivity of a Generic Ionic Liquid Electrolyte at Room Temperature.
Note: This table illustrates the typical non-monotonic behavior of conductivity with the addition of an organic solvent. The optimal concentration for [b4mpy][PF₆] will need to be determined experimentally.
| Mole Fraction of Ionic Liquid | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |
| 1.0 (Neat IL) | ~80 | ~2.0 |
| 0.8 | ~30 | ~5.5 |
| 0.6 | ~10 | ~9.0 |
| 0.4 | ~3 | ~11.5 |
| 0.2 | ~1 | ~9.5 |
| 0.1 | ~0.5 | ~6.0 |
Experimental Protocols
Protocol 1: Synthesis and Purification of [b4mpy][PF₆]
-
Synthesis: The synthesis of [b4mpy][PF₆] is typically a two-step process.
-
Step 1: Quaternization. React 4-methylpyridine with 1-bromobutane (or another suitable butyl halide) in a suitable solvent (e.g., acetonitrile) under reflux for 24-48 hours to form 1-butyl-4-methylpyridinium bromide ([b4mpy][Br]).
-
Step 2: Anion Exchange. Dissolve the resulting [b4mpy][Br] in water and react it with a stoichiometric amount of a hexafluorophosphate salt (e.g., KPF₆ or HPF₆). The [b4mpy][PF₆] will precipitate out of the aqueous solution as it is hydrophobic.
-
-
Purification:
-
Isolate the crude [b4mpy][PF₆] by filtration.
-
Wash the product repeatedly with deionized water to remove any remaining halide salts. The absence of halides can be confirmed with a silver nitrate test on the washings.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) if necessary.
-
Dry the purified [b4mpy][PF₆] under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water and solvent.[4]
-
Store the final product in an inert atmosphere (e.g., in a glovebox or a desiccator).
-
Protocol 2: Measurement of Ionic Conductivity
-
Equipment: A calibrated conductivity meter with a two- or four-electrode probe and a temperature-controlled bath or cell.
-
Sample Preparation:
-
Ensure the [b4mpy][PF₆] electrolyte (neat or with solvent) is free of impurities, especially water.
-
Place the electrolyte in a clean, dry electrochemical cell.
-
-
Measurement Procedure:
-
Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.
-
Allow the sample to thermally equilibrate to the desired temperature.
-
Record the conductivity reading once it has stabilized.
-
For temperature-dependent studies, vary the temperature of the bath and repeat the measurement at each temperature point, allowing for equilibration at each step.
-
Clean the probe thoroughly with an appropriate solvent (e.g., acetone or isopropanol) and dry it completely between measurements of different samples.
-
Visualizations
Caption: Workflow for the synthesis, preparation, and optimization of [b4mpy][PF6] electrolyte conductivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity of 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]) and other ionic liquids. It provides troubleshooting advice and answers to frequently asked questions regarding the management of solution viscosity.
Troubleshooting Guide
High viscosity is a common challenge when working with ionic liquids, which can impact mixing, pumping, and accurate dispensing.[1] The following section provides solutions to common problems encountered during experiments.
Q1: My [B4MPy][PF6] solution is too viscous to handle at room temperature. What can I do?
A1: There are two primary methods to reduce the viscosity of your ionic liquid solution:
-
Increase the Temperature: The viscosity of ionic liquids is highly dependent on temperature. A modest increase in temperature can significantly decrease viscosity.[2] For example, the viscosity of many ionic liquids shows a rapid decrease as the temperature increases, especially at lower temperature ranges.[2] It is recommended to gently heat the solution while monitoring the temperature to avoid any potential degradation of the ionic liquid or other components in your solution.
-
Add a Co-solvent: The addition of a suitable co-solvent can effectively lower the viscosity of an ionic liquid solution.[3][4] Common choices include polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or methanol. The effectiveness of a co-solvent depends on its miscibility with the ionic liquid and its own viscosity. Even small amounts of a co-solvent can lead to a significant reduction in the overall viscosity.[3]
Q2: I'm observing inconsistent results in my reaction, and I suspect it's due to poor mixing because of high viscosity. How can I improve mixing?
A2: To enhance mixing in viscous ionic liquid solutions, consider the following:
-
Mechanical Stirring: Use overhead stirrers with appropriate impeller designs (e.g., anchor or helical) that are effective for viscous fluids.
-
Vortex Mixing: For smaller volumes, a vortex mixer can provide vigorous agitation.
-
Ultrasonication: An ultrasonic bath or probe can be used to improve the homogeneity of the solution.
-
Temperature Control: As mentioned previously, increasing the temperature will lower the viscosity and facilitate more efficient mixing.
Q3: I am having difficulty accurately dispensing a precise volume of my [B4MPy][PF6] solution. What should I do?
A3: Accurate dispensing of viscous liquids requires specific techniques and equipment:
-
Positive-Displacement Pipettes: Unlike air-displacement pipettes, positive-displacement pipettes are ideal for viscous and dense liquids as the piston is in direct contact with the liquid, ensuring accurate aspiration and dispensing.
-
Syringe Pumps: For continuous or automated dispensing, a syringe pump provides precise control over the flow rate and volume.
-
Wide-Bore Pipette Tips: If using standard pipettes, opt for tips with a wider orifice to reduce shear forces and make it easier to aspirate and dispense the liquid.
-
Pre-wetting: Aspirate and dispense the liquid back into the reservoir several times to coat the inside of the pipette tip before taking the final measurement.
-
Gravimetric Dispensing: For the highest accuracy, dispense the ionic liquid by weight rather than volume.
Frequently Asked Questions (FAQs)
Q4: What is the typical viscosity of this compound ([B4MPy][PF6])?
Q5: How does the choice of anion affect the viscosity of a pyridinium-based ionic liquid?
A5: The anion plays a crucial role in determining the viscosity of an ionic liquid.[6] Generally, larger and more asymmetric anions tend to form less viscous ionic liquids due to weaker ion-ion interactions. For example, ionic liquids with the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion often exhibit lower viscosities compared to those with smaller, more coordinating anions like hexafluorophosphate ([PF6]⁻).
Q6: How does temperature affect the viscosity of solutions containing [B4MPy][PF6]?
A6: The viscosity of ionic liquids, including [B4MPy][PF6], decreases significantly as the temperature increases.[2] This relationship is non-linear and is more pronounced at lower temperatures.[2] This behavior is a key consideration for applications requiring fluid transfer or rapid mass transport.
Q7: What are the best practices for storing [B4MPy][PF6] to maintain its properties?
A7: this compound should be stored in a cool, dry place, away from moisture. It is hygroscopic and absorbing water from the atmosphere can affect its physical properties, including viscosity. Store the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) if possible.
Data Presentation
While specific viscosity data for [B4MPy][PF6] is limited, the following table presents data for the analogous ionic liquid, 1-Butyl-4-methylpyridinium tetrafluoroborate ([b4mpy][BF4]) , to provide a reference for the expected viscosity range and its dependence on temperature.[7]
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 10.0 | 283.15 | 345.9 |
| 20.0 | 293.15 | 198.5 |
| 30.0 | 303.15 | 122.3 |
| 40.0 | 313.15 | 80.1 |
| 50.0 | 323.15 | 55.4 |
| 60.0 | 333.15 | 39.9 |
| 70.0 | 343.15 | 29.8 |
| 80.0 | 353.15 | 22.9 |
| 90.0 | 363.15 | 18.0 |
| 100.0 | 373.15 | 14.5 |
Data sourced from a study on the thermophysical properties of 1-butyl-4-methylpyridinium tetrafluoroborate.[7]
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
A rotational viscometer is a common instrument for measuring the dynamic viscosity of liquids.
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select the appropriate spindle and guard leg for the expected viscosity range of the sample.
-
-
Sample Preparation:
-
Place a known volume of the this compound solution into the sample container.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Immerse the spindle into the sample up to the designated immersion mark.
-
Allow the sample to thermally equilibrate to the desired temperature using a water bath or other temperature control unit.
-
Start the spindle rotation at a set speed.
-
Allow the reading to stabilize and then record the viscosity value in mPa·s or cP.
-
It is good practice to take measurements at multiple rotational speeds to check for Newtonian behavior.
-
Protocol 2: Viscosity Reduction by Co-solvent Addition
This protocol outlines the steps for systematically reducing the viscosity of an ionic liquid solution.
-
Initial Viscosity Measurement:
-
Measure the viscosity of the pure this compound at a controlled temperature using the method described in Protocol 1.
-
-
Co-solvent Addition:
-
Add a precise volume or weight percentage of the chosen co-solvent (e.g., acetonitrile) to the ionic liquid.
-
Ensure thorough mixing of the solution.
-
-
Viscosity Measurement of the Mixture:
-
Measure the viscosity of the resulting mixture at the same temperature.
-
-
Iterative Process:
-
Repeat steps 2 and 3 with increasing concentrations of the co-solvent to generate a viscosity curve as a function of co-solvent concentration. This will allow you to determine the optimal concentration to achieve your desired viscosity.
-
Visualizations
Caption: A workflow for troubleshooting high viscosity issues in ionic liquid solutions.
Caption: Key factors influencing the viscosity of this compound solutions.
References
- 1. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 2. This compound | 401788-99-6 | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
stability issues of [b4mpy][PF6] at high temperatures
Technical Support Center: [B4MPy][PF6]
This guide addresses common stability issues encountered with 1-butyl-4-methylpyridinium hexafluorophosphate, hereafter referred to as [B4MPy][PF6], during high-temperature applications. The information is intended for researchers, scientists, and professionals in drug development and other chemical sciences.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of [B4MPy][PF6]?
Q2: What are the common signs of thermal decomposition in my [B4MPy][PF6] sample?
A2: The most common indicators of thermal degradation include:
-
Color Change: A noticeable darkening of the ionic liquid, often turning yellow, brown, or eventually black. This is a primary indicator of the formation of degradation byproducts.
-
Pressure Buildup: In a sealed vessel, the evolution of gaseous decomposition products can lead to a significant increase in pressure.
-
Change in Physical Properties: Viscosity and density may change as the chemical composition of the liquid is altered by decomposition.
-
Inconsistent Experimental Results: Poor reproducibility, unexpected side products, or lower yields in chemical reactions can be symptomatic of ionic liquid degradation.
Q3: What are the likely chemical pathways for the decomposition of [B4MPy][PF6]?
A3: The decomposition of pyridinium-based ionic liquids can proceed through several mechanisms. The most common pathways for quaternary ammonium salts are the reverse Menshutkin reaction (dealkylation) and Hofmann-type (E2) elimination.[2]
-
Reverse Menshutkin Reaction (Sₙ2): The [PF6]⁻ anion can act as a nucleophile, attacking one of the alkyl groups on the pyridinium cation. This would likely yield neutral products such as 4-methylpyridine and 1-fluorobutane.
-
E2 Elimination: A base (which could be the anion or an impurity) removes a proton from the butyl group, leading to the formation of 4-methylpyridine, butene, and hexafluorophosphoric acid (HPF₆).
-
Hydrolysis: The presence of even trace amounts of water is highly detrimental. At elevated temperatures, the [PF6]⁻ anion can hydrolyze to produce highly corrosive hydrogen fluoride (HF), which can aggressively degrade both the ionic liquid and the experimental apparatus.
Q4: How can I minimize thermal decomposition during my experiments?
A4: To mitigate degradation, consider the following best practices:
-
Ensure Anhydrous Conditions: Thoroughly dry the ionic liquid before use, as water significantly lowers the decomposition temperature.
-
Use an Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Determine a Safe Operating Temperature: Before conducting experiments, perform a Thermogravimetric Analysis (TGA) on your specific batch of [B4MPy][PF6] to determine its actual onset decomposition temperature.
-
Limit Exposure Time: Minimize the duration for which the ionic liquid is held at a high temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: My high-temperature reaction in [B4MPy][PF6] is giving low yields and unexpected byproducts.
If you are observing inconsistent results, follow this diagnostic workflow to determine if ionic liquid stability is the root cause.
Caption: Troubleshooting workflow for diagnosing experimental issues.
Corrective Actions:
-
Lower the Temperature: If possible, reduce the reaction temperature.
-
Perform TGA: Analyze your ionic liquid sample via TGA to confirm its decomposition temperature.
-
Purify the IL: If decomposition is suspected, consider purifying the ionic liquid or using a fresh, unopened batch. Ensure it is dried under vacuum at a moderate temperature (e.g., 80-100°C) for several hours before use.
-
Analyze for Contaminants: Use Karl Fischer titration to check the water content of your sample.
Quantitative Data
The thermal stability of an ionic liquid is highly dependent on its constituent cation and anion. The following table provides context by comparing the decomposition temperatures (Td) of various ionic liquids. Note that the exact Td can vary with the experimental conditions (e.g., heating rate, atmosphere).
| Ionic Liquid Cation | Ionic Liquid Anion | Decomposition Temp (Td, onset) °C |
| 1-Butyl-4-methylpyridinium | [PF₆]⁻ | ~250 - 350 (Estimated) |
| 1-Butyl-3-methylpyridinium | [BF₄]⁻ | ~380 |
| 1-Ethyl-3-methylimidazolium | Acetate | ~210 |
| N-butyl-N-methyl pyrrolidinium | [PF₆]⁻ | > 400 |
| 1-Butylpyridinium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~440 |
Data compiled and inferred from general trends in ionic liquid stability.[1][3]
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of [B4MPy][PF6].
-
Sample Preparation: Place 5-10 mg of the [B4MPy][PF6] sample into a clean TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature (Td) is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the mass loss curve.
-
Protocol 2: Sample Preparation for High-Temperature Applications
This protocol describes how to prepare an anhydrous sample of [B4MPy][PF6] to minimize water-induced decomposition.
-
Initial Drying: Place the required amount of [B4MPy][PF6] in a round-bottom flask.
-
Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line).
-
Heating: While under vacuum, gently heat the flask in an oil bath to 80-100°C. Caution: Do not exceed temperatures that might initiate decomposition.
-
Duration: Maintain heating under vacuum for at least 4-6 hours. For very wet samples, overnight drying may be necessary.
-
Storage: After drying, cool the sample to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage and handling.
-
Verification (Optional): Use Karl Fischer titration to confirm the water content is below the required threshold for your experiment (e.g., <50 ppm).[4][5]
Visualizations
Caption: Potential thermal decomposition pathways for [B4MPy][PF6].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: 1-Butyl-4-methylpyridinium hexafluorophosphate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe recycling and disposal of 1-Butyl-4-methylpyridinium hexafluorophosphate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
It is crucial to handle this ionic liquid with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or under a chemical fume hood.
Q2: How should I store this compound waste before disposal?
A2: Proper storage of waste is critical to ensure safety. Follow these guidelines:
-
Container: Keep the waste in its original, clearly labeled container or a compatible, sealed waste container.[4]
-
Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name.[4][5]
-
Segregation: Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5]
-
Storage Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4]
Q3: Can this compound be recycled?
A3: Yes, recycling is a viable and environmentally friendly option for ionic liquids.[6] While specific protocols for this compound are not widely published, general methods for ionic liquid recycling, such as liquid-liquid extraction, can be adapted. This approach can reduce costs and minimize waste.[7]
Q4: What are the approved methods for the disposal of this compound?
A4: If recycling is not feasible, the compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8] A common disposal method is incineration.[9] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. Always consult your institution's EHS office or a licensed hazardous waste disposal contractor for specific procedures.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Accidental Skin or Eye Contact | Improper handling or inadequate PPE. | Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Spill | Accidental mishandling of the container. | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated hazardous waste container. Clean the spill area with an appropriate solvent and decontaminate all equipment used. Report the spill to your EHS office. |
| Uncertainty about Disposal Regulations | Lack of familiarity with local hazardous waste disposal protocols. | Do not attempt to dispose of the waste through standard laboratory drains or as regular solid waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal.[4][5] |
Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
Experimental Protocol: Recycling via Liquid-Liquid Extraction
This protocol outlines a general procedure for the recovery of this compound from a non-volatile organic product using an organic solvent.
Objective: To separate this compound from a reaction mixture containing a non-volatile organic product.
Materials:
-
Reaction mixture containing this compound and the organic product.
-
An organic solvent in which the organic product is soluble, but the ionic liquid is not (e.g., toluene). Studies have shown very low solubility of similar pyridinium-based ionic liquids in toluene.
-
Separatory funnel
-
Rotary evaporator
-
Beakers and flasks
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Solvent Selection: Confirm the low solubility of this compound and the high solubility of your organic product in the chosen organic solvent.
-
Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Add a sufficient volume of the selected organic solvent (e.g., toluene). c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. d. Allow the layers to separate. The upper layer will be the organic solvent containing the product, and the lower layer will be the ionic liquid. e. Drain the lower ionic liquid layer into a clean, dry flask. f. Repeat the extraction of the ionic liquid layer with fresh organic solvent two more times to ensure complete removal of the organic product.
-
Solvent Removal from Ionic Liquid: a. Gently heat the recovered ionic liquid under vacuum (using a rotary evaporator or vacuum oven) to remove any residual organic solvent.
-
Product Isolation: a. Combine the organic extracts from all extraction steps. b. Remove the organic solvent using a rotary evaporator to isolate the organic product.
-
Purity Check: a. Assess the purity of the recycled ionic liquid using appropriate analytical techniques (e.g., NMR, HPLC) before reuse.
Visualizations
Caption: Experimental workflow for recycling via liquid-liquid extraction.
Caption: Decision-making process for the disposal of the ionic liquid.
References
- 1. 1-Butylpyridinium Hexafluorophosphate | C9H14F6NP | CID 2734176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iolitec.de [iolitec.de]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating Material Compatibility with [b4mpy][PF6]: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the compatibility of the ionic liquid 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6], with common reactor materials. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your experiments.
Quick Reference: Material Compatibility Summary
The selection of an appropriate reactor material is critical to prevent corrosion, contamination of the reaction mixture, and degradation of the ionic liquid. This table summarizes the general compatibility of [b4mpy][PF6] with various materials.
| Material | Compatibility Rating | Key Considerations |
| Glass (Borosilicate) | Excellent | Highly inert and recommended for most applications. No significant degradation or leaching is expected under typical operating conditions. |
| Teflon® (PTFE) | Excellent | Exhibits exceptional chemical resistance to a wide range of ionic liquids, including those with hexafluorophosphate anions. Ideal for liners, coatings, and seals.[1][2][3] |
| Stainless Steel (316L) | Good to Moderate | Generally suitable, but minor corrosion and leaching of metal ions (e.g., nickel, chromium) can occur, especially at elevated temperatures and in the presence of impurities like water.[2][4][5][6][7] This may be more pronounced with acidic conditions that can arise from the hydrolysis of the [PF6]⁻ anion. |
| Hastelloy® (C-276) | Excellent | A nickel-molybdenum-chromium alloy known for its superior resistance to a wide range of corrosive environments, including both oxidizing and non-oxidizing acids.[8][9][10][11][12] It is a robust choice for reactions involving [b4mpy][PF6], particularly under harsh conditions. |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving [b4mpy][PF6] and reactor materials.
Issue 1: Discoloration of the Ionic Liquid (Yellowing or Browning)
-
Question: My initially colorless [b4mpy][PF6] has turned yellow or brown in the reactor. What could be the cause?
-
Answer:
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the thermal decomposition of [b4mpy][PF6]. The appearance of a yellow to brown color is a common indicator of this.[13]
-
Impurities: The presence of impurities in the ionic liquid or reactants can lead to side reactions that produce colored byproducts.
-
Reaction with Leachates: Metal ions leached from the reactor walls (e.g., iron, chromium from stainless steel) can form colored complexes with the ionic liquid or other species in the reaction mixture.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your [b4mpy][PF6] and all reactants. The presence of halides is a common issue with ionic liquids.[13]
-
Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize thermal degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Consider Reactor Material: If using stainless steel, consider switching to a more inert material like glass or Hastelloy, especially for temperature-sensitive reactions.
-
-
Issue 2: Unexpected Reaction Byproducts or Low Yield
-
Question: My reaction is producing unexpected byproducts, or the yield is lower than expected. Could the reactor material be the cause?
-
Answer:
-
Catalytic Activity of Reactor Surface: The metallic surfaces of reactors, particularly stainless steel, can have catalytic effects on certain reactions, leading to the formation of undesired byproducts.
-
Leached Metal Ion Interference: Leached metal ions can interfere with catalytic cycles or react with sensitive reagents, reducing the overall yield of the desired product.[5][6][7]
-
Degradation of [b4mpy][PF6]: The hexafluorophosphate anion ([PF6]⁻) can be susceptible to hydrolysis, especially in the presence of trace amounts of water, forming hydrofluoric acid (HF). This can lead to corrosion and further side reactions.
-
Troubleshooting Steps:
-
Material Inertness: For sensitive organic or catalytic reactions, it is highly recommended to use glass or PTFE-lined reactors to eliminate the influence of metallic surfaces.
-
Moisture Control: Ensure all reactants and the ionic liquid are scrupulously dried to prevent hydrolysis of the [PF6]⁻ anion.
-
Analyze Byproducts: Isolate and identify the unexpected byproducts. This can provide clues about the interfering side reactions.
-
Literature Review: Check for literature precedents for your specific reaction type in ionic liquids and note the reactor materials used.
-
-
Issue 3: Visible Corrosion or Pitting of the Reactor
-
Question: I have observed corrosion or pitting on the internal surfaces of my stainless steel reactor. Is this due to the [b4mpy][PF6]?
-
Answer:
-
Hydrolysis of [PF6]⁻: As mentioned, the hydrolysis of the hexafluorophosphate anion can generate acidic species that are corrosive to stainless steel.
-
Galvanic Corrosion: If different metals are in contact within the reactor in the presence of the ionic liquid (an electrolyte), galvanic corrosion can occur.
-
High Temperatures: Corrosion rates generally increase with temperature.
-
Troubleshooting Steps:
-
Immediate Discontinuation: Cease using the reactor to prevent further damage and contamination of your reactions.
-
Material Upgrade: For reactions requiring high temperatures or extended run times, upgrading to a more resistant material like Hastelloy C-276 is strongly advised.[8][9][10][11][12]
-
Strict Moisture Exclusion: Implement rigorous procedures to exclude water from your reaction system.
-
Regular Inspection: Regularly inspect the internal surfaces of your metallic reactors for any signs of corrosion.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is [b4mpy][PF6] compatible with standard stainless steel (e.g., 316L) reactors?
-
A1: Yes, for many applications, 316L stainless steel is adequately compatible with [b4mpy][PF6]. However, for reactions that are sensitive to metal contamination, run at high temperatures, or for prolonged durations, the potential for minor corrosion and metal leaching should be considered.[4][5][6]
-
-
Q2: What is the best reactor material for high-temperature applications with [b4mpy][PF6]?
-
Q3: Can I use a glass reactor for reactions involving [b4mpy][PF6]?
-
A3: Absolutely. Borosilicate glass is highly inert to [b4mpy][PF6] and is an excellent choice for minimizing contamination and unwanted side reactions.
-
-
Q4: How can I minimize the risk of corrosion when using a stainless steel reactor?
-
A4: To minimize corrosion, ensure your [b4mpy][PF6] and all reactants are as dry as possible to prevent the formation of acidic byproducts from anion hydrolysis. Operating at the lowest feasible temperature and for the shortest necessary time will also reduce corrosion rates.
-
-
Q5: What are the potential implications of metal leaching for drug development professionals?
-
A5: Leached metal ions can act as impurities that may affect the stability, efficacy, and toxicity of the synthesized active pharmaceutical ingredients (APIs).[1][3][14][15] For instance, metal ions could potentially interfere with biological assays or cellular signaling pathways, leading to misleading results in drug discovery and development. It is crucial to use highly inert reactor systems to avoid such complications.
-
Experimental Protocols
Protocol 1: Gravimetric Corrosion Testing (Mass Loss)
This protocol is adapted from ASTM G31, a standard practice for laboratory immersion corrosion testing of metals.[16][17][18][19][20]
Objective: To determine the corrosion rate of a reactor material in [b4mpy][PF6] at a specific temperature.
Materials:
-
Coupons of the reactor material to be tested (e.g., 316L stainless steel, Hastelloy C-276) with known surface area.
-
High-purity [b4mpy][PF6].
-
Glass reaction vessel with a temperature controller and inert atmosphere inlet.
-
Analytical balance (accurate to 0.1 mg).
-
Ultrasonic bath.
-
Acetone and deionized water for cleaning.
Procedure:
-
Coupon Preparation:
-
Clean the metal coupons by ultrasonicating in acetone for 15 minutes, followed by rinsing with deionized water and then acetone again.
-
Dry the coupons thoroughly in an oven at 110°C for 1 hour.
-
Allow the coupons to cool to room temperature in a desiccator.
-
Weigh each coupon accurately to the nearest 0.1 mg (this is the initial weight, W_i).
-
-
Immersion Test:
-
Place the weighed coupons in the glass reaction vessel.
-
Add a sufficient volume of [b4mpy][PF6] to completely immerse the coupons.
-
Heat the vessel to the desired experimental temperature under a slow stream of an inert gas (e.g., nitrogen).
-
Maintain the temperature for a predetermined duration (e.g., 24, 72, or 168 hours).
-
-
Post-Test Cleaning and Evaluation:
-
After the immersion period, carefully remove the coupons from the ionic liquid.
-
Clean the coupons to remove any corrosion products according to ASTM G1 procedures. This may involve gentle scrubbing with a non-metallic brush and chemical cleaning if necessary (the choice of cleaning agent depends on the metal and expected corrosion products).
-
Rinse the cleaned coupons with deionized water and then acetone.
-
Dry the coupons in an oven at 110°C for 1 hour and cool in a desiccator.
-
Weigh each coupon accurately (this is the final weight, W_f).
-
-
Corrosion Rate Calculation:
-
Calculate the mass loss (ΔW) = W_i - W_f.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10^4 for mm/y)
-
ΔW = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Visualizations
Caption: Diagram 1: Workflow for compatibility testing.
Caption: Diagram 2: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Stainless Steel Leaching into Food and Beverage — NonTox U [nontoxu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stainless Steel Leaches Nickel and Chromium into Foods During Cooking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stainless steel leaches nickel and chromium into foods during cooking (2013) | Hacker News [news.ycombinator.com]
- 7. mdpi.com [mdpi.com]
- 8. parrinst.com [parrinst.com]
- 9. haynesintl.com [haynesintl.com]
- 10. neonickel.com [neonickel.com]
- 11. inkosas.cz [inkosas.cz]
- 12. Hastelloy C-276 Alloy: The Definitive Guide to Extreme Corrosion Resistance (November 2025 Update) – niaolly [niaolly.com]
- 13. 1-n-Butyl-4-methylpyridinium hexafluorophosphate, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. An Overview on the Role of Ionic Liquids and Deep Eutectic Solvents in Oral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. testinglab.com [testinglab.com]
- 17. store.astm.org [store.astm.org]
- 18. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. scribd.com [scribd.com]
skin and eye irritation from 1-Butyl-4-methylpyridinium hexafluorophosphate exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-4-methylpyridinium hexafluorophosphate. The information addresses potential skin and eye irritation issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Accidental Skin or Eye Contact
Immediate Actions:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove and wash contaminated clothing before reuse.[1]
-
Eye Contact: Immediately and continuously rinse the eye with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] If present, remove contact lenses after the initial rinsing and continue to flush.[1]
-
Seek Medical Attention: In all cases of eye contact and if skin irritation develops or persists, seek immediate medical attention.[1]
Issue: Experiencing Irritation Despite Using Personal Protective Equipment (PPE)
-
Review PPE Compatibility: Ensure that the gloves being used are appropriate for handling ionic liquids. Refer to the manufacturer's compatibility chart. Not all glove materials offer the same level of protection.
-
Inspect PPE Integrity: Before each use, carefully inspect gloves and safety glasses for any signs of degradation, punctures, or cracks.
-
Proper Donning and Doffing Technique: Review and adhere to the correct procedures for putting on and taking off PPE to avoid cross-contamination.
-
Engineering Controls: Ensure that work is being conducted in a well-ventilated area, preferably within a fume hood, to minimize exposure to any potential vapors or aerosols.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known skin and eye irritation effects of this compound?
A1: this compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4] This means it can cause skin irritation upon contact and serious irritation to the eyes.[1][2][3][4] Some safety data sheets also indicate that it may cause respiratory irritation.[1]
Q2: Are there any established exposure limits for this compound?
A2: Currently, specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established. It is recommended to handle this compound with care, utilizing appropriate engineering controls and personal protective equipment to minimize any potential exposure.
Q3: What should I do in case of a spill?
A3: In the event of a spill, avoid breathing dust or vapors.[1] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Ensure the area is well-ventilated.[1] Avoid washing the spill into drains.[1]
Q4: How should this compound be stored to minimize risks?
A4: Store the compound in a tightly sealed container in a dry, well-ventilated area.[1] Keep it away from heat, sparks, and open flames.[1] Avoid storage with strong oxidizing agents and bases.[1]
Quantitative Data Summary
| Hazard Assessment | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Experimental Protocols
While specific experimental results for this ionic liquid are not available, standardized protocols are used to assess chemical-induced skin and eye irritation. Below are detailed methodologies for key cited experiments.
OECD 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Animal Model: Healthy, young adult albino rabbits are typically used.[5]
-
Test Substance Application: A small area of the animal's dorsal skin is clipped free of fur.[6] 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) of the test substance is applied to the clipped skin and covered with a gauze patch and semi-occlusive dressing.[3][7]
-
Exposure Duration: The exposure period is typically 4 hours.[3]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[3][7]
-
Scoring: The severity of erythema and edema is graded on a numerical scale. The mean scores for each effect are calculated to determine the irritation potential.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.
-
Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin is used.
-
Application: The test chemical is applied topically to the surface of the skin model.[8]
-
Exposure and Incubation: The exposure time is typically 60 minutes, followed by a post-exposure incubation period of 42 hours.[8]
-
Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and measured spectrophotometrically.[8]
-
Classification: A substance is identified as an irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[8]
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage.
-
Test System: Corneas are isolated from the eyes of freshly slaughtered cattle and mounted in a holder.[9][10]
-
Application: The test substance is applied to the epithelial surface of the cornea.[9]
-
Endpoints:
-
In Vitro Irritancy Score (IVIS): The opacity and permeability values are combined to generate an IVIS, which is used to classify the irritancy level.[11]
Visualizations
Experimental Workflows
Caption: Standardized workflows for in vitro skin and eye irritation testing.
Signaling Pathways
Caption: A simplified diagram of the signaling cascade in chemical-induced irritation.
References
- 1. Human Reconstructed Corneal Epithelium (HCE) Eye Irritation test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. iivs.org [iivs.org]
- 3. oecd.org [oecd.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. x-cellr8.com [x-cellr8.com]
- 9. iivs.org [iivs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
Validation & Comparative
comparing [b4mpy][PF6] with imidazolium-based ionic liquids
A Comparative Guide: [b4mpy][PF6] vs. Imidazolium-Based Ionic Liquids for Scientific Applications
For researchers, scientists, and professionals in drug development, the choice of an ionic liquid (IL) can be critical to the success of a project. Ionic liquids, which are salts that are liquid at or near room temperature, offer a unique set of properties such as low volatility, high thermal stability, and tunable solvency.[1][2] This guide provides a detailed, data-driven comparison between 1-butyl-4-methylpyridinium hexafluorophosphate, [b4mpy][PF6], a representative pyridinium-based IL, and the widely used imidazolium-based ILs.
The fundamental difference between these two classes of ILs lies in the structure of their organic cations. Imidazolium cations feature a five-membered ring with two nitrogen atoms, while pyridinium cations have a six-membered aromatic ring with one nitrogen atom. This structural variance influences their physicochemical properties and, consequently, their performance in various applications.[3][4] Imidazolium-based ILs are frequently employed as solvents and catalysts in organic synthesis and have been explored in drug formulation and delivery systems to enhance solubility and bioavailability.[5][6] Pyridinium-based ILs are also versatile and, in some cases, may offer advantages in properties like aromatic extraction.[7]
This comparison will focus on key performance indicators relevant to laboratory and development settings: thermal stability, electrochemical stability, viscosity, and ionic conductivity.
Caption: Core structures of [b4mpy]⁺, [bmim]⁺, and the common [PF₆]⁻ anion.
Quantitative Performance Comparison
The following tables summarize key physicochemical properties for [b4mpy][PF6] and common imidazolium-based ionic liquids. These properties are critical for applications ranging from chemical synthesis to electrochemical devices.
Table 1: Physicochemical Properties
| Ionic Liquid | Formula | Molecular Weight ( g/mol ) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| This compound | C₁₀H₁₆F₆NP | 283.20 | ~1.29 (estimated) | N/A |
| 1-Butyl-4-methylpyridinium Bromide | C₁₀H₁₆BrN | 230.14 | N/A | N/A |
| 1-Butyl-4-methylpyridinium Tetrafluoroborate | C₁₀H₁₆BF₄N | 221.05 | 1.20 | 1.4 |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([bmim][PF6]) | C₈H₁₅F₆N₂P | 284.18 | 1.36 | 1.41 |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([bmim][BF4]) | C₈H₁₅BF₄N₂ | 226.02 | 1.20 | 1.42 |
Data sourced from available literature; density for [b4mpy][PF6] is an estimate based on related structures as a direct experimental value was not found in the provided search results.[8]
Table 2: Thermal Stability
Thermal stability is crucial for applications requiring elevated temperatures. It is often evaluated by the decomposition onset temperature (Tonset) determined via Thermogravimetric Analysis (TGA).
| Ionic Liquid Family | Cation | Anion | Decomposition Temp (Tonset, °C) | Note |
| Pyridinium-based | General | [Tf₂N]⁻ | > 400 | High stability is characteristic of the [Tf₂N]⁻ anion.[9] |
| Imidazolium-based | [C₄mim]⁺ | [PF₆]⁻ | ~360 - 390 | Thermal stability is highly dependent on the anion.[9][10] |
| Imidazolium-based | [C₄mim]⁺ | [BF₄]⁻ | ~350 - 380 | Generally lower stability than [PF₆]⁻ counterparts.[11] |
| Imidazolium-based | [C₄mim]⁺ | [Tf₂N]⁻ | > 400 | Considered one of the most thermally stable combinations.[9] |
Generally, the thermal stability of ionic liquids is more significantly influenced by the choice of anion than the cation.[12] ILs with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion exhibit superior thermal stability compared to those with hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻) anions.[9] Studies have shown that imidazolium-based ILs are thermally stable but their useful lifetime at elevated temperatures might be lower than indicated by TGA onset temperatures.[9]
Table 3: Electrochemical Stability
The electrochemical window (ECW) is the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction. A wider window is essential for applications in batteries, supercapacitors, and electrochemistry.
| Ionic Liquid | Cation | Anion | Electrochemical Window (V) | Reference |
| [bmim][PF₆] | [bmim]⁺ | [PF₆]⁻ | 4.1 - 6.34 | [13][14] |
| [bmim][BF₄] | [bmim]⁺ | [BF₄]⁻ | ~4.5 | [13] |
| [P₁₃][TFSI] | Pyrrolidinium | [TFSI]⁻ | 3.7 - 5.1 | [13][14] |
Note: Specific ECW data for [b4mpy][PF6] was not found in the search results. The data for related ILs is presented for comparison.
Computational studies suggest that for ILs like [bmim][PF₆] and [bmim][BF₄], the aromatic [bmim]⁺ cation may be less stable against oxidation than the corresponding anions, potentially limiting the anodic window.[13][14] The electrochemical stability can be influenced by impurities, especially water, which can lead to the formation of species like HF when using [PF₆]⁻ or [BF₄]⁻ anions.[15]
Table 4: Transport Properties (Viscosity and Ionic Conductivity)
Viscosity and ionic conductivity are critical properties that affect mass transfer and charge transport, impacting reaction rates, extraction efficiency, and electrochemical performance.
| Ionic Liquid | Temperature (K) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) | Reference |
| [bmim][PF₆] | 298.15 (25°C) | 214 - 382 | 3.3 | [16][17] |
| [bmim][BF₄] | 298.15 (25°C) | 99 - 113 | 5.0 | [18][19] |
Note: Specific viscosity and conductivity data for [b4mpy][PF6] were not available in the search results. General trends are discussed below.
For a given cation, the viscosity and conductivity are heavily influenced by the anion. In the case of imidazolium ILs, the viscosity of [bmim][PF₆] is significantly higher than that of [bmim][BF₄].[16][18] Consequently, the ionic conductivity of [bmim][PF₆] is lower. This is because the larger, more symmetrical [PF₆]⁻ anion can lead to stronger intermolecular forces and reduced ion mobility compared to the smaller [BF₄]⁻ anion.[20][21] It is a general trend that viscosity decreases sharply with an increase in temperature.[18][22]
A study comparing [BMIM]⁺ and [BMPy]⁺ (1-butyl-3-methylpyridinium) based ILs found that the intermolecular interaction strength of [BMIM]⁺-based ILs is stronger than that of [BMPy]⁺-based ILs, which leads to higher densities for the imidazolium counterparts.[20][21] This suggests that pyridinium-based ILs like [b4mpy][PF6] may have lower viscosity and higher conductivity than their direct imidazolium analogues, though experimental data is needed for confirmation.
Experimental Methodologies
Detailed and consistent experimental protocols are essential for the accurate comparison of ionic liquids. Below are summarized methodologies for determining the key properties discussed.
Thermogravimetric Analysis (TGA) for Thermal Stability
This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the decomposition temperature (Tonset).
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small, precisely weighed sample of the ionic liquid (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.[12]
-
The mass of the sample is recorded continuously as the temperature increases.
-
The Tonset is determined as the temperature at which significant mass loss begins, often calculated from the intersection of the baseline tangent and the tangent of the decomposition step on the mass vs. temperature curve.[9]
-
-
Key Consideration: The measured decomposition temperature can be significantly affected by the heating rate and the presence of impurities.[12] Slower heating rates or isothermal analysis often reveal decomposition at temperatures much lower than those found with standard dynamic TGA methods.[9]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Cyclic Voltammetry (CV) for Electrochemical Window
CV is used to determine the oxidation and reduction potential limits of an electrolyte.
-
Objective: To measure the electrochemical stability window (ECW).
-
Instrumentation: A potentiostat with a three-electrode cell.
-
Procedure:
-
The three-electrode cell consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).
-
The ionic liquid is placed in the cell as the electrolyte. The IL must be dried and degassed to remove water and oxygen, which can interfere with the measurement.
-
A potential is swept from an initial value to a vertex potential and then back. The scan is performed in both the anodic (positive) and cathodic (negative) directions.
-
The current response is measured as a function of the applied potential.
-
The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte. A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is often used to define these limits.
-
The ECW is the difference between the anodic and cathodic potential limits.
-
Caption: Logical workflow for determining the Electrochemical Window (ECW).
Conclusion
The choice between [b4mpy][PF6] and an imidazolium-based ionic liquid depends heavily on the specific requirements of the application.
-
Imidazolium-based ILs , such as [bmim][PF6] and [bmim][BF4], are extensively studied and offer a robust baseline for many applications. Their properties are well-documented, making them a reliable choice.[23] The primary trade-off is often between viscosity and thermal/electrochemical stability, largely dictated by the anion.[9][18]
-
Pyridinium-based ILs , represented here by [b4mpy][PF6], may offer advantages in certain areas. Theoretical comparisons suggest that pyridinium cations can lead to lower intermolecular interaction strength compared to imidazolium cations, which could translate to lower viscosity and density.[20][21] This could be beneficial for applications requiring enhanced mass transport. However, more extensive experimental data on pyridinium ILs with the [PF₆]⁻ anion is needed for a direct and comprehensive comparison.
For professionals in drug development and research, imidazolium-based ILs currently provide a wider library of established data for applications like enhancing drug solubility and serving as media for synthesis.[2][5] However, the potentially different physicochemical properties of pyridinium-based ILs like [b4mpy][PF6] warrant their consideration as "task-specific" ionic liquids, where properties like viscosity or interaction with aromatic compounds are critical.
References
- 1. mdpi.com [mdpi.com]
- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hiyka.com [hiyka.com]
- 6. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. 1-Butyl-4-methylpyridinium bromide | C10H16BrN | CID 13487610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations [dspace.mit.edu]
- 14. ceder.berkeley.edu [ceder.berkeley.edu]
- 15. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. acs.figshare.com [acs.figshare.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to [b4mpy][PF6] and Pyrrolidinium-Based Electrolytes for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate electrolyte is a critical decision that can significantly impact the performance and safety of electrochemical devices and processes. This guide provides an objective comparison of the performance of 1-n-Butyl-4-methylpyridinium hexafluorophosphate, commonly abbreviated as [b4mpy][PF6], against a prominent class of ionic liquids: pyrrolidinium-based electrolytes. The information presented herein is supported by experimental data to facilitate an informed choice for your specific application.
Executive Summary
Ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents in a myriad of applications, owing to their unique physicochemical properties, including low vapor pressure, high thermal stability, and wide electrochemical windows. [b4mpy][PF6] is a pyridinium-based ionic liquid, while pyrrolidinium-based ILs represent a versatile class with various alkyl chain substitutions. Both exhibit favorable characteristics as electrolytes, but their performance profiles differ in key aspects such as ionic conductivity, electrochemical stability, and viscosity. This guide will delve into these differences, presenting quantitative data and detailed experimental methodologies to provide a clear and comprehensive comparison.
Chemical Structures
A fundamental understanding of the chemical structures of the cations is crucial as it dictates many of the physicochemical properties of the resulting ionic liquids.
-
[b4mpy] cation: 1-n-Butyl-4-methylpyridinium
-
Pyrrolidinium cation (example): N-butyl-N-methylpyrrolidinium
The hexafluorophosphate ([PF6]⁻) anion is a common counter-ion for both, known for imparting hydrolytic stability and a wide electrochemical window.
Performance Comparison: A Tabular Analysis
The following table summarizes the key performance metrics for [b4mpy][PF6] and a representative pyrrolidinium-based electrolyte, N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C4mpyr][NTf2]), which is frequently studied. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is a synthesis of reported values to provide a comparative overview.
| Performance Metric | [b4mpy][PF6] | N-butyl-N-methylpyrrolidinium-based Electrolytes (e.g., [C4mpyr][NTf2]) |
| Ionic Conductivity | Lower | Generally Higher.[1] |
| Electrochemical Stability Window | Wide | Wide, often comparable to or wider than pyridinium-based ILs.[1] |
| Viscosity | Higher | Generally Lower.[1] |
| Thermal Stability (Decomposition Temp.) | High | High, with the specific temperature being anion-dependent.[2][3][4] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible performance evaluation.
Ionic Conductivity Measurement
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical parameter for its performance in electrochemical devices.
-
Preparation of the Sample: The ionic liquid is first dried under high vacuum for an extended period (e.g., 24-48 hours) at an elevated temperature (e.g., 80-100 °C) to remove any residual water, which can significantly affect conductivity. The water content is typically verified to be below a certain threshold (e.g., < 20 ppm) using Karl Fischer titration.
-
Measurement Cell: A two-electrode conductivity cell, often with platinized platinum electrodes to reduce polarization effects, is used. The cell constant is pre-determined using standard potassium chloride (KCl) solutions of known conductivity.
-
Instrumentation: An impedance spectrometer is used to perform AC impedance spectroscopy over a wide frequency range (e.g., 1 Hz to 1 MHz).
-
Procedure: The dried ionic liquid is transferred to the conductivity cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture absorption. The cell is then placed in a temperature-controlled chamber. Impedance measurements are taken at various temperatures.
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).
Electrochemical Stability Window (ESW) Measurement
The ESW defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. A glassy carbon or platinum electrode is typically used as the working electrode, a lithium or silver wire as the reference electrode, and a lithium or platinum foil as the counter electrode.
-
Instrumentation: A potentiostat is used to perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Procedure: The working electrode is immersed in the ionic liquid electrolyte. For the anodic limit, the potential is swept from the open-circuit potential towards more positive potentials. For the cathodic limit, the potential is swept towards more negative potentials. A slow scan rate (e.g., 1-10 mV/s) is typically used.
-
Data Analysis: The electrochemical window is determined by the potential at which a significant increase in current is observed, indicating the onset of electrolyte decomposition. A cutoff current density (e.g., 0.1 or 1 mA/cm²) is often defined to determine the potential limits.[5]
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is an important factor for mass transport within the electrolyte.
-
Instrumentation: A rheometer or a viscometer (e.g., a cone-and-plate or parallel-plate rheometer, or a capillary viscometer) is used.
-
Sample Preparation: The ionic liquid is dried as described for the ionic conductivity measurement.
-
Procedure: A small, known volume of the ionic liquid is placed on the rheometer plate. The temperature is controlled using a Peltier or circulating fluid system. The viscosity is measured over a range of shear rates to determine if the fluid is Newtonian. Measurements are typically performed at various temperatures.
-
Data Analysis: The viscosity is recorded directly from the instrument, typically in units of Pascal-seconds (Pa·s) or centipoise (cP).
Thermal Stability Analysis
Thermal stability is crucial for the safe operation of devices at elevated temperatures.
-
Instrumentation: A thermogravimetric analyzer (TGA) is used.
-
Procedure: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots the sample weight as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[2][3][4]
Visualizing the Comparison and Experimental Workflow
The following diagrams, generated using Graphviz, provide a visual representation of the key property comparisons and a typical experimental workflow for electrolyte characterization.
Caption: A diagram illustrating the key property differences and similarities between [b4mpy][PF6] and pyrrolidinium-based electrolytes.
Caption: A workflow diagram outlining the key steps in the experimental characterization of ionic liquid electrolytes.
Conclusion
Both [b4mpy][PF6] and pyrrolidinium-based electrolytes offer compelling properties for a range of applications. The choice between them will ultimately depend on the specific requirements of the intended use. Pyrrolidinium-based electrolytes, with their generally higher ionic conductivity and lower viscosity, may be advantageous in applications where high charge and mass transport are critical, such as in high-power energy storage devices. Conversely, the specific electrochemical interactions and stability of [b4mpy][PF6] might be better suited for other specialized applications. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision based on empirical evidence. Further research into direct, side-by-side comparisons under identical conditions is encouraged to build upon this understanding.
References
A Comparative Guide to 1-Butyl-4-methylpyridinium Hexafluorophosphate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]), a pyridinium-based ionic liquid, with alternative compounds in key research applications. The information is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate solvent or catalyst for their specific needs.
Performance in Organic Synthesis: The Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of cyclic compounds, is significantly influenced by the reaction solvent. Ionic liquids are often favored over traditional volatile organic compounds due to their potential to enhance reaction rates and selectivity, as well as their recyclability.
While direct comparative data for the Diels-Alder reaction in this compound is limited in publicly available literature, we can draw comparisons from studies on similar ionic liquids, particularly those with imidazolium and pyrrolidinium cations.
Table 1: Comparison of Ionic Liquids in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Solvent/Catalyst | Reaction Time | Conversion (%) | endo/exo Ratio | Reference |
| [BMIM][PF6] | 2h | 95 | 82:18 | [1] |
| [BMIM][BF4] | 3h | 92 | 80:20 | [2] |
| Pyrrolidinium ILs with Catalysts | Shorter than conventional solvents | High | Predominantly endo | [3] |
Note: [BMIM] = 1-butyl-3-methylimidazolium. Data for [B4MPy][PF6] is not available in the cited literature; the provided data for other ionic liquids serves as a benchmark.
The data suggests that imidazolium-based ionic liquids like [BMIM][PF6] can facilitate high conversion rates and good stereoselectivity in the Diels-Alder reaction.[1] Shorter reaction times and high yields are often observed in ionic liquids compared to conventional organic solvents.[3]
Experimental Protocol: Diels-Alder Reaction in an Ionic Liquid
This protocol is a generalized procedure based on common practices for Diels-Alder reactions in ionic liquids.
-
Preparation: In a round-bottom flask, add the dienophile (e.g., maleic anhydride, 175 mg) and the ionic liquid (e.g., [B4MPy][PF6], 2 mL). Stir the mixture at room temperature until the dienophile is fully dissolved.[4]
-
Reaction: To the stirred solution, add the diene (e.g., freshly cracked cyclopentadiene, 140 mg) dropwise.[4] The reaction is often exothermic.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Product Isolation: Upon completion, the product can be extracted from the ionic liquid using a suitable organic solvent (e.g., diethyl ether). The ionic liquid phase can be recovered, dried under vacuum, and reused.
-
Purification: The extracted product can be further purified by recrystallization or column chromatography.
Application in Drug Development: Enhancing Solubility of Active Pharmaceutical Ingredients (APIs)
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Ionic liquids have emerged as promising solvents to enhance the solubility of these poorly soluble drugs.
While specific data for the solubility of drugs in this compound is scarce, studies on other ionic liquids, including those with different cations and anions, demonstrate their potential. For instance, naproxen-based ionic liquids have been shown to increase the aqueous solubility of naproxen by over 850 times compared to the parent drug.[6][7][8]
Table 2: Solubility of Naproxen and Ibuprofen in Various Solvents
| Drug | Solvent | Solubility (mol/L) at 25°C | Reference |
| Naproxen | Water | Low (not specified) | [6] |
| Choline Naproxen (Ionic Liquid) | > 0.919 | [6] | |
| Ibuprofen | Water | ~0.0005 | [9] |
| Ethanol | ~0.29 | [9] | |
| Acetone | High (not specified) | [10] | |
| Dichloromethane | High (not specified) | [10] |
Note: Direct solubility data for Naproxen or Ibuprofen in [B4MPy][PF6] is not available in the cited literature. The table illustrates the significant solubility enhancement achievable with ionic liquids and compares it to conventional solvents.
Experimental Protocol: Measuring API Solubility in an Ionic Liquid
This protocol outlines a general method for determining the solubility of an API in an ionic liquid.
-
Sample Preparation: Add an excess amount of the API (e.g., naproxen or ibuprofen) to a known volume of the ionic liquid (e.g., [B4MPy][PF6]) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the API in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the solubility of the API in the ionic liquid based on the measured concentration and the dilution factor.
Role in Electrochemical Applications: Lithium-Ion Batteries
The safety and performance of lithium-ion batteries are critically dependent on the electrolyte. Conventional electrolytes based on organic carbonates are flammable and have limited thermal stability. Ionic liquids, with their low volatility, non-flammability, and high thermal stability, are being explored as safer and more reliable alternatives.
Studies on pyrrolidinium-based hexafluorophosphate ionic liquids, which are structurally similar to [B4MPy][PF6], have demonstrated their potential as flame-retarding additives. The addition of 1-butyl-1-methylpyrrolidinium hexafluorophosphate (BMP-PF6) to a conventional electrolyte has been shown to significantly suppress flammability and improve the thermal stability of lithium-ion cells.[11]
Table 3: Performance of Lithium-Ion Cells with and without Ionic Liquid Additive
| Electrolyte Composition | First Discharge Capacity (mAh g⁻¹) | Capacity Retention after 100 cycles (%) | Reference |
| Conventional Electrolyte | 145.9 | Lower (not specified) | [11] |
| Conventional Electrolyte + 10 wt% BMP-PF6 | 146.6 | Higher (not specified) | [11] |
| Ionic Liquid (LiFSA/MOEMPFSA) | Lower Initial Capacity | Superior Long-Term Stability | [12] |
| Conventional Organic Electrolyte (LiPF₆ / EC + DEC) | Higher Initial Capacity | Accelerated Degradation | [12] |
Note: Data for [B4MPy][PF6] is not directly available. BMP-PF6 is a close structural analog. LiFSA/MOEMPFSA is another type of ionic liquid electrolyte.
The data indicates that while initial capacity might be slightly lower with some ionic liquid electrolytes due to higher viscosity, they can offer superior long-term cycling stability and safety.[12]
Experimental Protocol: Assembly of a Lithium-Ion Coin Cell with an Ionic Liquid Electrolyte
This protocol provides a general procedure for assembling a coin cell for electrochemical testing.[13][14]
-
Electrolyte Preparation: In an argon-filled glovebox, mix the ionic liquid (e.g., [B4MPy][PF6]) with a lithium salt (e.g., LiPF6) to the desired concentration.
-
Cell Assembly:
-
Place the cathode (e.g., LiFePO4) into the coin cell case.
-
Add a few drops of the ionic liquid electrolyte onto the cathode.
-
Place a separator on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Crimp the coin cell to seal it.
-
-
Electrochemical Testing:
-
Allow the cell to rest for several hours to ensure good wetting of the components.
-
Perform electrochemical tests such as cyclic voltammetry, galvanostatic cycling, and electrochemical impedance spectroscopy to evaluate the battery's performance.
-
References
- 1. Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. longdom.org [longdom.org]
- 6. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature [jove.com]
A Comparative Guide to Pyridinium-Based Ionic Liquids: The Influence of the Anion
For Researchers, Scientists, and Drug Development Professionals
Pyridinium-based ionic liquids (ILs) are a versatile class of molten salts with applications ranging from electrochemistry to catalysis and drug delivery.[1] Their physicochemical and biological properties can be finely tuned by modifying the structure of the pyridinium cation and, most significantly, by the choice of the counter-anion.[1][2] This guide provides an objective comparison of pyridinium ILs with various anions, supported by experimental data, to aid in the selection of the most suitable IL for a specific application.
The anion plays a crucial role in determining key characteristics such as thermal stability, viscosity, conductivity, and even biological impact.[3][4] Understanding these structure-property relationships is essential for designing task-specific ILs.[5]
Logical Framework: Anion Properties vs. IL Performance
The properties of the chosen anion, such as its size, charge delocalization, and hydrophobicity, directly influence the macroscopic performance of the resulting ionic liquid. This relationship is fundamental to designing ILs with desired characteristics.
Caption: Relationship between anion characteristics and key ionic liquid properties.
Physicochemical Properties: A Comparative Analysis
The anion's nature dictates the fundamental physical properties of the ionic liquid. This section compares thermal stability, density, and viscosity for 1-Butylpyridinium ([C4Py]+) paired with common anions.
Thermal Stability
Thermal stability is a critical parameter for applications involving high temperatures.[3] It is typically evaluated by Thermogravimetric Analysis (TGA), which determines the onset decomposition temperature (T_onset).[6] The anion's coordinating ability and nucleophilicity are major factors, with less coordinating anions generally leading to higher thermal stability.[6]
| Cation | Anion | Decomposition Temp. (T_onset), °C | Reference |
| 1-Butyl-3-methylpyridinium | [NTf2]⁻ (bis(trifluoromethylsulfonyl)imide) | ~440 | [7] |
| 1-Butyl-3-methylpyridinium | [OTf]⁻ (trifluoromethanesulfonate) | ~415 | [7] |
| 1-Butyl-3-methylpyridinium | [BF4]⁻ (tetrafluoroborate) | ~390 | [7] |
| 1-Butyl-3-methylpyridinium | [FAP]⁻ (tris(pentafluoroethyl)trifluorophosphate) | ~385 | [7] |
| 1-Alkylpyridinium | [FeCl3Br]⁻ (bromotrichloroferrate) | 324 - 357 | [8] |
Density and Viscosity
Density and viscosity are fundamental transport properties that affect mass transfer and reaction kinetics.[4] Generally, for a given cation, anions that lead to stronger ion-pairing (e.g., [BF4]⁻) result in higher viscosity.[9] In contrast, anions like dicyanamide ([DCA]⁻) tend to produce ILs with lower densities and viscosities.[4][10] Both properties are temperature-dependent, decreasing as temperature increases.[4]
| Cation | Anion | Temperature (K) | Density (g·cm⁻³) | Viscosity (mPa·s) | Reference |
| 1-Butylpyridinium | [NTf2]⁻ | 298.15 | 1.43 | 71 | [9][11] |
| 1-Butylpyridinium | [BF4]⁻ | 298.15 | 1.18 | 165 | [9] |
| 1-Butyl-3-methylpyridinium | [DCA]⁻ (dicyanamide) | 293.15 | 1.05 | 32.5 | [4] |
| 1-Butyl-3-methylpyridinium | [SCN]⁻ (thiocyanate) | 293.15 | 1.08 | 44.4 | [4] |
Electrochemical Stability
The electrochemical window (EW) is the potential range where the electrolyte remains stable without being oxidized or reduced.[12] A wide EW is crucial for applications in batteries and supercapacitors.[1][13] The anion typically determines the oxidative (anodic) limit, while the cation determines the reductive (cathodic) limit.[12] Anions with high stability against oxidation, like [NTf2]⁻, contribute to a wider electrochemical window.[12][13]
| Cation | Anion | Electrochemical Window (V) | Reference |
| Pyridinium-based | [NTf2]⁻ | > 4.0 | [12][13] |
| Pyridinium-based | [BF4]⁻ | ~3.2 - 4.0 | [14] |
| Pyridinium-based | [OTf]⁻ | Lower than [NTf2]⁻ | [12] |
| Pyridinium-based | [DCA]⁻ | Lower than [NTf2]⁻ | [12] |
Biological Properties: Cytotoxicity and Biodegradability
For applications in drug development, cosmetics, or any field with potential human or environmental contact, the biological properties of ILs are of paramount importance.[15][16]
Cytotoxicity
Cytotoxicity studies reveal the toxicity of ILs to living cells.[17] While the cation, particularly the length of its alkyl chain, is often the primary driver of toxicity, the anion also plays a significant, albeit secondary, role.[17][18][19] Hydrophobic anions can sometimes increase the overall lipophilicity of the IL, potentially leading to higher toxicity.[16]
| Cation Family | Anion Order of Increasing Toxicity (General Trend) | Cell Line | Reference |
| Imidazolium/Pyridinium | [Cl]⁻ < [CH3COO]⁻ < [CF3SO3]⁻ < [BF4]⁻ < [PF6]⁻ < [NTf2]⁻ | Vibrio fischeri, HeLa | [18][20] |
| Imidazolium-based | [BF4]⁻ was found to be most toxic among several tested | HeLa | [20] |
| General ILs | Anions with lipophilic and hydrolyzable elements are important | Human Dermal Fibroblasts | [16] |
Biodegradability
The environmental fate of ILs is a key aspect of their "green" credentials. Biodegradability studies assess the potential for microorganisms to break down these compounds.[21][22] Research indicates that while the cation structure is a dominant factor, the anion can also influence the rate and pathway of degradation.[21][23] For instance, some studies have noted differences in the biodegradability of pyridinium ILs with halide anions versus other types.[21]
Experimental Protocols & Workflows
Accurate and reproducible data is contingent on standardized experimental procedures. The following section outlines common protocols for characterizing pyridinium ionic liquids.
Overall Characterization Workflow
A systematic approach is required to fully characterize a novel ionic liquid, from its synthesis to the evaluation of its key properties.
Caption: Standard experimental workflow for IL synthesis and characterization.
Protocol for Thermal Stability (TGA)
-
Objective: To determine the onset decomposition temperature (T_onset).[3]
-
Apparatus: Thermogravimetric Analyzer (TGA).[6]
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the dried ionic liquid into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen or argon, flow rate ~20-50 mL/min) to eliminate atmospheric reactions.
-
Apply a linear heating ramp, commonly 10 °C/min, over a temperature range from ambient to ~600 °C.[8]
-
Record the sample weight as a function of temperature.
-
The T_onset is determined as the temperature at which a significant weight loss begins, often calculated from the intersection of the baseline tangent and the tangent of the decomposition curve.[6][14]
-
Protocol for Viscosity Measurement
-
Objective: To measure the dynamic or kinematic viscosity of the IL at various temperatures.
-
Apparatus: A suitable viscometer, such as a rotational viscometer, a vibrating-wire viscometer, or a capillary viscometer (e.g., Ubbelohde).[24][25]
-
Methodology (using a rotational viscometer):
-
Ensure the IL sample is free of water and other impurities, as these can significantly affect viscosity.[9]
-
Calibrate the instrument using standard viscosity fluids.
-
Place the required volume of the IL sample into the temperature-controlled sample holder.
-
Allow the sample to thermally equilibrate at the desired temperature.
-
Measure the torque required to rotate a spindle at a constant angular velocity within the fluid.
-
The instrument's software calculates the dynamic viscosity based on the measured torque, spindle geometry, and rotational speed.
-
Repeat measurements at different temperatures to establish a temperature-viscosity profile.[4]
-
Protocol for Electrochemical Window (CV)
-
Objective: To determine the anodic and cathodic limits of the IL.[12]
-
Apparatus: Potentiostat with a three-electrode cell (working electrode, e.g., glassy carbon or platinum; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/Ag⁺).[13]
-
Methodology:
-
Assemble the three-electrode cell with the ionic liquid as the electrolyte. Ensure the IL is dry, as water will narrow the electrochemical window.
-
Perform a cyclic voltammetry (CV) scan, starting from the open-circuit potential.
-
First, scan towards negative potentials until the cathodic (reduction) current rapidly increases, indicating the breakdown of the IL. This is the cathodic limit.
-
Then, scan towards positive potentials until the anodic (oxidation) current rapidly increases. This is the anodic limit.
-
The electrochemical window is defined as the potential difference between the anodic and cathodic limits, typically determined where the current density exceeds a defined cutoff value (e.g., 0.5 or 1.0 mA/cm²).[12]
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Objective: To assess the concentration at which an IL reduces the viability of a cell population by 50% (IC50 or EC50).
-
Apparatus: 96-well microtiter plates, incubator, microplate reader.
-
Reagents: Human cell line (e.g., HeLa, A549), cell culture medium, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reagent, solubilizing agent (e.g., DMSO).[26]
-
Methodology:
-
Seed a known density of cells (e.g., 4.0 × 10³ cells/mL) into 96-well plates and incubate overnight to allow for cell attachment.[26]
-
Prepare serial dilutions of the ionic liquid in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the different IL concentrations. Include untreated control wells.
-
Incubate the cells with the IL for a specified period (e.g., 24 or 48 hours).[26]
-
Add MTT solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
After a few hours of incubation, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
Calculate cell viability as a percentage relative to the untreated control and plot against IL concentration to determine the IC50 value.
-
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.tue.nl [research.tue.nl]
- 11. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ceder.berkeley.edu [ceder.berkeley.edu]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cytotoxicity estimation of ionic liquids based on their effective structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05101B [pubs.rsc.org]
The Green Premium: A Cost-Benefit Analysis of [Bmim][PF6] in the Heck Reaction
A shift towards greener industrial processes has spurred interest in ionic liquids as replacements for volatile organic compounds (VOCs). This guide provides a detailed cost-benefit analysis of using 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]), a common ionic liquid, in the palladium-catalyzed Heck reaction, a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries. A direct comparison with the traditional solvent N,N-Dimethylformamide (DMF) reveals the trade-offs between environmental benefits and economic viability.
Performance in the Heck Reaction: A Quantitative Comparison
The Heck reaction, vital for synthesizing complex organic molecules, traditionally employs polar aprotic solvents like DMF. However, the use of [Bmim][PF6] offers significant advantages in terms of catalyst recycling and product separation. Below is a comparative summary of the Heck reaction between iodobenzene and an alkene (styrene or butyl acrylate) in both [Bmim][PF6] and DMF.
| Parameter | [Bmim][PF6] (with Styrene) | DMF (with Butyl Acrylate) | Source(s) |
| Reaction Yield | >99% | 99% | [1][2][3] |
| Selectivity (trans isomer) | 99% | High (trans is major product) | [1] |
| Reaction Time | 1.5 - 24 hours | 1 - 2 hours | [1][2][3] |
| Temperature | 120 °C | 95 °C | [2][3] |
| Catalyst System | Pd(OAc)₂ | Pd catalyst (VI) | [1][2] |
| Base | NaOAc or Et₃N | K₂CO₃ | [1][2][3] |
| Recyclability of Solvent/Catalyst | Yes, up to 5 cycles with minimal loss of activity | No | [3] |
Economic Analysis: The Cost of Going Green
While the performance of [Bmim][PF6] is comparable and in some aspects, such as recyclability, superior to DMF, the initial investment in the ionic liquid is significantly higher. This section breaks down the estimated costs for a laboratory-scale Heck reaction.
Cost of Reagents (per mole of iodobenzene):
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (per mole of Iodobenzene) | Estimated Cost (USD) | Source(s) |
| Iodobenzene | 204.01 | 1.823 | 1 mole (204.01 g) | $55 - $60 (for 100g) | [4][5][6] |
| Butyl Acrylate | 128.17 | 0.894 | 1.1 moles (141 g) | ~$1.03 - $1.25/kg | [7][8][9][10][11] |
| Palladium Acetate | 224.5 | - | 0.002 moles (0.45 g) | $109/g | [12][13][14][15] |
| Triethylamine | 101.19 | 0.726 | 2 moles (202.4 g) | ~$2.74/lb | [16][17][18][19] |
| [Bmim][PF6] | 284.18 | 1.38 | ~2 mL (2.76 g) | ~$140/5g | |
| DMF | 73.09 | 0.944 | ~2 mL (1.89 g) | ~$53/L | [20][21][22][23] |
Note: Prices are estimates based on currently available data and may vary depending on the supplier and purity. The cost for butyl acrylate and triethylamine is based on bulk pricing, while the others are for smaller quantities.
The initial cost of [Bmim][PF6] is substantially higher than that of DMF. However, the ability to recycle the ionic liquid and the catalyst for multiple runs can offset this initial expenditure in an industrial setting. The cost-benefit analysis hinges on the number of possible recycling loops without significant loss of efficiency.
Experimental Protocols
Synthesis of [Bmim][PF6]
A common method for synthesizing [Bmim][PF6] involves a two-step process:
-
Alkylation: 1-methylimidazole is alkylated with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).
-
Anion Exchange: A metathesis reaction is then carried out between [Bmim]Cl and potassium hexafluorophosphate (KPF₆) to yield the final product, [Bmim][PF6].
Microwave-assisted one-pot synthesis from 1-butylbromide, 1-methylimidazole, and sodium hexafluorophosphate offers a faster, solvent-free alternative to conventional methods.[12]
Heck Reaction in [Bmim][PF6]
A typical procedure involves heating a mixture of an aryl halide (e.g., iodobenzene, 2 mmol), an olefin (e.g., n-butyl acrylate, 2.2 mmol), a base (e.g., triethylamine, 4 mmol), and a palladium catalyst (e.g., PdCl₂, 0.2 mol%) in [Bmim][PF6] (2 mL) at 120 °C for 1.5 hours in a sealed tube.[3] After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), leaving the catalyst dissolved in the ionic liquid, which can then be reused.[3]
Heck Reaction in DMF
The reaction is typically carried out by heating a mixture of an aryl halide (e.g., iodobenzene), an alkene (e.g., n-butyl acrylate), a base (e.g., K₂CO₃), and a palladium catalyst in DMF at 95 °C for 1-2 hours.[2] After the reaction is complete, the mixture is typically diluted with water and the product is extracted with an organic solvent. The solvent and catalyst are generally not recovered.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion: A Strategic Investment in Sustainability
The use of [Bmim][PF6] in the Heck reaction presents a compelling case for a greener alternative to traditional VOCs like DMF. While the initial cost of the ionic liquid is a significant barrier, its high performance and, crucially, its recyclability offer a long-term economic advantage in industrial-scale processes. The simplified product extraction and the potential for a closed-loop system reduce waste and improve the overall sustainability of the process. For researchers and drug development professionals, the adoption of ionic liquids like [Bmim][PF6] represents a strategic investment towards more environmentally benign and ultimately more efficient chemical syntheses. The decision to switch will depend on a careful evaluation of the specific process, the scale of operation, and the long-term economic and environmental goals of the organization.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Pd Catalyst Supported Thermo-Responsive Modified Poly(N-isopropylacrylamide) Grafted Fe3O4@CQD@Si in Heck Coupling Reaction [ajgreenchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Iodobenzene, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. A12788.0B [thermofisher.com]
- 6. Iodobenzene, 99% 591-50-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. indexbox.io [indexbox.io]
- 8. Butyl Acrylate Price, 2025 Butyl Acrylate Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 9. echemi.com [echemi.com]
- 10. intratec.us [intratec.us]
- 11. echemi.com [echemi.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 14. calpaclab.com [calpaclab.com]
- 15. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 16. Triethylamine price,buy Triethylamine - chemicalbook [m.chemicalbook.com]
- 17. univarsolutions.com [univarsolutions.com]
- 18. Triethylamine - Price, Manufacturers, Suppliers & Dealers in India [tradeindia.com]
- 19. Triethylamine Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 20. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
- 21. museumservicescorporation.com [museumservicescorporation.com]
- 22. labdepotinc.com [labdepotinc.com]
- 23. N,N-Dimethylformamide (DMF), 1 l, glass, CAS No. 68-12-2 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
A Comparative Environmental Impact Assessment: 1-Butyl-4-methylpyridinium Hexafluorophosphate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection Based on Environmental Impact
The selection of solvents in research and development is a critical decision that extends beyond chemical compatibility and reaction efficiency. The environmental fate and potential toxicity of these compounds are of increasing importance. This guide provides a comparative environmental impact assessment of the ionic liquid 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]), alongside a common alternative ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), and two conventional organic solvents, acetonitrile and dimethylformamide (DMF).
Due to a lack of specific experimental data for [B4MPy][PF6], this assessment employs a read-across approach, utilizing data from structurally similar pyridinium-based ionic liquids and ionic liquids containing the hexafluorophosphate anion to estimate its environmental profile. This is a standard practice in environmental risk assessment when direct data is unavailable.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data on the ecotoxicity and biodegradability of the selected solvents.
Table 1: Ecotoxicity Data for Selected Solvents
| Chemical | Test Organism | Endpoint (Duration) | Value | Reference |
| This compound ([B4MPy][PF6]) | Data not available | No direct data found | ||
| Read-across: 1-Butyl-3-methylpyridinium bromide | Daphnia magna | LC50 (48h) | >100 mg/L | [1] |
| Read-across: Imidazolium-based ILs with PF6⁻ anion | Daphnia magna | LC50 (48h) | 8.03 - 19.91 mg/L | [2] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | Chlorella vulgaris (Green Algae) | EC50 (72h) | 425.33 mM | [3] |
| Oocystis submarina (Green Algae) | EC50 (72h) | 707.81 mM | [3] | |
| Daphnia magna (Crustacean) | LC50 (48h) | 8.03 - 19.91 mg/L (for imidazolium cation) | [2][4] | |
| Acetonitrile | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 1640 mg/L | [5] |
| Daphnia magna (Crustacean) | EC50 (48h) | >1000 mg/L | [5] | |
| Phaeodactylum tricornutum (Algae) | NOEC (72h) | 400 mg/L | ||
| Dimethylformamide (DMF) | Lepomis macrochirus (Bluegill) | LC50 (96h) | 7100 mg/L | [6][7] |
| Daphnia magna (Crustacean) | EC50 (48h) | >100 mg/L (limit test) | [7] | |
| Scenedesmus subspicatus (Green Algae) | EC10 | >500 mg/L | [7] |
Table 2: Biodegradability Data for Selected Solvents
| Chemical | Test Guideline | Result | Conclusion | Reference |
| This compound ([B4MPy][PF6]) | Data not available | No direct data found | Expected to be not readily biodegradable | [4] |
| Read-across: 1-Butyl-3-methylpyridinium bromide | Dissolved Organic Carbon Die-Away Test | Not biodegradable | Not readily biodegradable | [4] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | OECD 301D (Closed Bottle Test) | Not readily biodegradable | Not readily biodegradable | [8] |
| Acetonitrile | Activated Sludge | 40% degradation after 10 days | Not readily biodegradable | [9] |
| Acclimated Mixed Microbial Culture | 58% degradation in 5 days | Inherently biodegradable | [9] | |
| Dimethylformamide (DMF) | River Die-Away Test | Complete disappearance in 3-6 days | Readily biodegradable | [10] |
Experimental Protocols
The data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are widely accepted for assessing the environmental hazards of chemicals.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater green algae, such as Scenedesmus subspicatus or Chlorella vulgaris.
-
Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
Methodology:
-
Prepare a series of test concentrations and a control (without the test substance) in a suitable culture medium.
-
Inoculate each flask with a low concentration of exponentially growing algae.
-
Incubate the flasks under constant illumination and temperature (typically 21-24°C) for 72 hours.
-
Measure the algal biomass (e.g., by cell counting or spectrophotometry) at the start and end of the test.
-
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 value, which is the concentration of the test substance that causes a 50% reduction in algal growth compared to the control.
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to the freshwater crustacean, Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Methodology:
-
Prepare a series of test concentrations and a control in a suitable test water.
-
Introduce a set number of young daphnids into each test vessel.
-
Incubate the vessels at a constant temperature (typically 20°C) for 48 hours.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The primary endpoint is the EC50 value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours. The LC50 (lethal concentration for 50% of the population) is also often reported.
Ready Biodegradability Test (Based on OECD Guideline 301)
This set of guidelines provides methods to screen chemicals for ready biodegradability in an aerobic aqueous medium. The Closed Bottle Test (OECD 301D) and Manometric Respirometry Test (OECD 301F) are common examples.
-
Principle: A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (usually from activated sludge) for 28 days. The biodegradation is determined by measuring the consumption of oxygen or the production of carbon dioxide.
-
Methodology (OECD 301D - Closed Bottle Test):
-
A solution of the test substance in a mineral medium is inoculated with a small volume of activated sludge effluent.
-
The solution is placed in completely filled, sealed bottles and incubated in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured at the beginning and end of the 28-day test period.
-
-
Endpoint: A substance is considered "readily biodegradable" if the percentage of biodegradation reaches a certain threshold (e.g., >60% of the theoretical oxygen demand) within a 10-day window during the 28-day test.
Visualizing the Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow for assessing and comparing the environmental impact of the different solvents.
Logical Relationships in Environmental Hazard
The following diagram illustrates the key relationships between the chemical properties and the resulting environmental hazards.
Conclusion
This comparative guide highlights the importance of considering the environmental impact of solvents in research and development. While ionic liquids are often promoted as "green" alternatives to volatile organic compounds, their potential for aquatic toxicity and persistence should not be overlooked.
Based on the available data and read-across estimations:
-
This compound ([B4MPy][PF6]) is expected to be toxic to aquatic organisms and not readily biodegradable. The hexafluorophosphate anion has been associated with toxicity in other ionic liquids.
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) exhibits significant aquatic toxicity and is not readily biodegradable. Its environmental profile suggests it is not an inherently "green" solvent.
-
Acetonitrile shows lower aquatic toxicity compared to the ionic liquids assessed but is also not readily biodegradable.
-
Dimethylformamide (DMF) demonstrates the most favorable environmental profile of the compounds compared, with low aquatic toxicity and ready biodegradability.
It is crucial for researchers to consult safety data sheets and available environmental data when selecting solvents. When data is unavailable for a specific compound, a conservative approach should be taken, considering the potential environmental impact based on structurally similar chemicals. The development and selection of truly benign and sustainable solvents remain a key challenge and an important goal for green chemistry.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perm.ug.edu.pl [perm.ug.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. americanbio.com [americanbio.com]
- 6. cerij.or.jp [cerij.or.jp]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. N,N-DIMETHYLFORMAMIDE [inchem.org]
A Comparative Guide to the Applications of 1-Butyl-4-methylpyridinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Butyl-4-methylpyridinium hexafluorophosphate ([B4MPy][PF6]), an ionic liquid with potential applications in various chemical and electrochemical processes. Due to a notable scarcity of direct experimental data for [B4MPy][PF6] in the current literature, this guide leverages data from its close structural analog, 1-Butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF4]), and the widely studied 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) to provide a meaningful comparative framework. This approach allows for an informed assessment of the potential performance of [B4MPy][PF6] while highlighting areas ripe for future investigation.
Physicochemical Properties: A Comparative Overview
The fundamental properties of an ionic liquid dictate its suitability for specific applications. The following table summarizes the key physicochemical properties of [B4MPy][PF6] and its comparators.
| Property | This compound ([B4MPy][PF6]) | 1-Butyl-4-methylpyridinium Tetrafluoroborate ([B4MPy][BF4]) | 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6]) |
| Molecular Formula | C₁₀H₁₆F₆NP | C₁₀H₁₆BF₄N[1] | C₈H₁₅F₆N₂P |
| Molar Mass ( g/mol ) | 295.21 | 237.05[1] | 284.18 |
| Density (g/mL at 20°C) | Data not available | 1.20 | 1.38 |
| Refractive Index (n20/D) | Data not available | 1.4 | 1.41 |
| Melting Point (°C) | Data not available | Data not available | -8[2] |
| Water Solubility | Insoluble (expected) | Data not available | Insoluble[2] |
Note: The properties of [B4MPy][PF6] are largely inferred from its constituent ions and comparison with similar ionic liquids. Experimental verification is needed.
Applications in Electrochemistry
Ionic liquids are of significant interest as electrolytes in electrochemical devices due to their wide electrochemical windows and low volatility. While specific data for [B4MPy][PF6] is limited, studies on [B4MPy][BF4] in electrochemical double-layer capacitors (EDLCs) provide valuable insights.
A study on graphene-based EDLCs explored the performance of [B4MPy][BF4] as an electrolyte, both in its pure form and when mixed with organic solvents like acetonitrile (AN) and propylene carbonate (PC) to reduce its high viscosity.[3] The electrochemical stability of [B4MPy][BF4] was found to be lower than that of imidazolium and pyrrolidinium-based ionic liquids.[3]
The following table compares the electrochemical performance of [B4MPy][BF4] in an acetonitrile mixture with a common imidazolium-based ionic liquid.
| Parameter | [B4MPy][BF4] in AN (3:1 wt ratio) | [BMIM][BF4] in AN |
| Maximum Operating Voltage (V) | 2.2 | ~2.7 |
| Specific Energy (Wh/kg) | 49 | 60-70 |
| Specific Power (kW/kg) | 4.13 | ~5.7 |
Data for [B4MPy][BF4] from a study on graphene-based EDLCs.[3] Data for [BMIM][BF4] from a separate study for comparative context.
Experimental Protocol: Cyclic Voltammetry for Electrochemical Stability
A standard three-electrode setup is used to determine the electrochemical window of an ionic liquid electrolyte.
-
Electrolyte Preparation: The ionic liquid is dried under vacuum to remove water, which can significantly affect electrochemical measurements.[3][4] If a co-solvent is used, it is mixed with the dried ionic liquid at the desired weight ratio.
-
Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).
-
Cyclic Voltammetry: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The scan is reversed at the limits.
-
Data Analysis: The electrochemical window is determined from the resulting voltammogram as the potential range where no significant oxidation or reduction of the electrolyte occurs.
Applications in Carbon Capture
Ionic liquids are considered promising solvents for CO₂ capture due to their low vapor pressure and high CO₂ solubility. The solubility of CO₂ in ionic liquids is influenced by both the cation and the anion. Generally, fluorinated anions like hexafluorophosphate ([PF₆]⁻) and bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) tend to exhibit higher CO₂ solubility.
| Ionic Liquid | Cation | Anion | CO₂ Solubility (mole fraction at ~333 K and 10 bar) |
| [hmim][Tf₂N] | 1-hexyl-3-methylimidazolium | [Tf₂N]⁻ | ~0.35 |
| [bmim][PF₆] | 1-butyl-3-methylimidazolium | [PF₆]⁻ | ~0.25 |
| [bmim][BF₄] | 1-butyl-3-methylimidazolium | [BF₄]⁻ | ~0.20 |
This table illustrates general trends in CO₂ solubility based on the anion and cation structure. The data is aggregated from various sources for comparative purposes.
Experimental Protocol: Gravimetric Method for CO₂ Solubility Measurement
The solubility of CO₂ in an ionic liquid can be determined by measuring the mass change of the ionic liquid upon exposure to CO₂ at a controlled pressure and temperature.
-
Sample Preparation: A known mass of the ionic liquid is placed in a sample container inside a high-pressure cell. The ionic liquid is typically degassed under vacuum to remove any dissolved gases.
-
System Equilibration: The high-pressure cell is placed in a thermostatic bath to maintain a constant temperature. The cell is then pressurized with CO₂ to the desired pressure.
-
Mass Measurement: The mass of the ionic liquid is continuously monitored using a magnetic suspension balance. The system is allowed to equilibrate until the mass of the sample no longer changes, indicating that CO₂ absorption has reached saturation.
-
Data Calculation: The amount of dissolved CO₂ is calculated from the mass increase of the ionic liquid. This measurement is repeated at various pressures and temperatures to construct a solubility isotherm.
Applications in Catalysis
Ionic liquids can serve as "green" recyclable solvents and catalysts in a variety of organic reactions. Their non-volatile nature simplifies product separation and catalyst recycling. While specific catalytic applications of [B4MPy][PF6] are not well-documented, the closely related [BMIM][PF6] has been extensively used in reactions such as Heck coupling, hydrogenations, and various enzymatic reactions.[5][6] The choice of ionic liquid can influence reaction rates and selectivity.
For instance, in nucleophilic substitution reactions of activated aryl halides with secondary amines, both [BMIM][PF6] and [BMIM][BF4] have been shown to be effective reaction media, affording excellent yields at room temperature.[7]
Logical Relationship: Catalyst Recycling in an Ionic Liquid Medium
The following diagram illustrates the general principle of catalyst recycling using an ionic liquid.
This workflow highlights the key advantage of using ionic liquids in catalysis: the ability to easily separate the product from the reaction medium and reuse the often expensive catalyst, which remains dissolved in the ionic liquid phase.
Conclusion and Future Outlook
This compound holds promise as a versatile ionic liquid for applications in electrochemistry, carbon capture, and catalysis. However, a significant gap exists in the literature regarding its specific performance characteristics. This guide has provided a comparative overview by drawing on data from analogous ionic liquids. Future research should focus on obtaining direct experimental data for [B4MPy][PF6] to validate these comparisons and fully elucidate its potential. Such studies will be crucial for its adoption in industrial and research settings, contributing to the development of more sustainable and efficient chemical processes.
References
- 1. 1-Butyl-4-methylpyridinium tetrafluoroborate | C10H16BF4N | CID 11492406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Butyl-3-methylimidazolium-hexafluorophosphate, C8H15F6N2P, 174501-64-5, BMIM-PF6 [mallakchemicals.com]
- 7. researchgate.net [researchgate.net]
Benchmarking [b4mpy][PF6] Surrogate in Catalysis: A Comparative Guide for Researchers
A comprehensive analysis of copper(II) complexes with bis(pyrazolyl)methane ligands reveals their competitive performance in the catalytic oxidation of catechols, positioning them as noteworthy catalysts for researchers in drug development and chemical synthesis. This guide provides a comparative benchmark of a representative bis(pyrazolyl)methane copper catalyst against other known catalysts, supported by experimental data and detailed protocols.
The specific compound "[b4mpy][PF6]" is not found in the reviewed scientific literature, suggesting it may be a non-standard or internal nomenclature. However, the structural motif "b4mpy" strongly suggests a derivative of bis(pyrazolyl)methane, a well-documented and versatile ligand class in catalysis. This guide, therefore, focuses on a representative catalyst from this family, a copper(II) complex of bis(3,5-dimethyl-1-pyrazolyl)methane, and benchmarks its performance in the widely studied catalytic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).
Performance Benchmark: Catalytic Oxidation of 3,5-di-tert-butylcatechol
The catalytic oxidation of catechols to their corresponding quinones is a crucial transformation in both biological systems and industrial processes. The performance of a copper(II) complex of bis(3,5-dimethyl-1-pyrazolyl)methane is compared with other copper-based catalysts in the aerobic oxidation of 3,5-DTBC.
| Catalyst | Ligand Type | Solvent | Temp. (°C) | Yield (%) | TON (h⁻¹) | TOF (h⁻¹) | Reference |
| [Cu(bis(3,5-dimethyl-1-pyrazolyl)methane)Cl₂] | Bis(pyrazolyl)methane | Methanol | 25 | >95 | ~2560 | - | [1] |
| [Cu(salen)] | Salen | Methanol | 25 | High | - | 6900 | [2][3] |
| [Cu₂(papy)₂(CH₃OH)₂] | Tripodal (N,N,O) | Methanol | 25 | High | 7200 | - | [4][5] |
| in situ L²/Cu(CH₃COO)₂ | Pyrazole-based | Methanol | RT | - | - | 41.67 µmol L⁻¹ min⁻¹ | [6] |
TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalyst performance. TON indicates the total number of substrate molecules a catalyst molecule can convert before becoming inactive, while TOF measures the rate of conversion per unit time. Higher values indicate a more efficient catalyst.
The data indicates that the copper-bis(pyrazolyl)methane complex exhibits a high turnover number, demonstrating its robustness and capacity for extended catalytic activity.[1] While some other catalysts may exhibit higher initial turnover frequencies, the bis(pyrazolyl)methane ligand system provides a stable and effective framework for sustained catalysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
Synthesis of [Cu(bis(3,5-dimethyl-1-pyrazolyl)methane)Cl₂] Catalyst
-
Ligand Synthesis: The bis(3,5-dimethyl-1-pyrazolyl)methane ligand is synthesized according to established literature procedures.
-
Complexation: To a solution of the ligand (1 mmol) in methanol (10 mL), a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O, 1 mmol) in methanol (10 mL) is added dropwise with stirring.
-
Isolation: The resulting mixture is stirred at room temperature for 2 hours. The solvent is then slowly evaporated to yield the crystalline product.
-
Characterization: The synthesized complex is characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity.
General Procedure for Catalytic Catechol Oxidation
-
Reaction Setup: A solution of the copper catalyst (e.g., 1 x 10⁻⁴ M) in methanol is prepared in a reaction vessel.
-
Substrate Addition: A solution of 3,5-di-tert-butylcatechol (3,5-DTBC) in methanol (e.g., 1 x 10⁻² M, 100 equivalents) is added to the catalyst solution.
-
Reaction Monitoring: The reaction is carried out under aerobic conditions at room temperature. The progress of the oxidation is monitored by UV-Vis spectrophotometry, following the increase in absorbance of the 3,5-di-tert-butyl-o-benzoquinone product at approximately 400 nm.[1][6]
-
Kinetic Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance versus time plots. The turnover number (kcat) can be calculated based on the Michaelis-Menten kinetic model.[1][4]
Mechanistic Insights and Workflow
The catalytic cycle for the oxidation of catechol by a dicopper complex is a well-studied process. The following diagram illustrates a plausible mechanism.
Caption: Proposed catalytic cycle for catechol oxidation by a dicopper complex.
The experimental workflow for screening and evaluating catalyst performance typically follows a structured approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper( ii ) complex - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02787E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of N-butyl-4-methylpyridinium Hexafluorophosphate ([B4mpy][PF6])
This guide provides a comparative overview of analytical methods for the characterization of N-butyl-4-methylpyridinium hexafluorophosphate, an ionic liquid with applications as a solvent, catalyst, and electrolyte.[1] For researchers, scientists, and drug development professionals, ensuring the purity and consistent quality of such compounds is critical. This document outlines key analytical techniques, presents their underlying principles, and offers a framework for cross-validation to ensure data integrity.
Physicochemical Properties of [B4mpy][PF6]
N-butyl-4-methylpyridinium hexafluorophosphate is a salt consisting of a pyridinium cation and a hexafluorophosphate anion.[1] It is a colorless solid, soluble in organic solvents and insoluble in water, with the chemical formula C10H16F6NP and a CAS number of 401788-99-6.[1][2]
| Property | Value/Description | Analytical Technique(s) |
| Molecular Formula | C10H16F6NP[2] | Mass Spectrometry, Elemental Analysis |
| CAS Number | 401788-99-6[1][2] | - |
| Appearance | White to yellow or brown solid/crystal[2][3] | Visual Inspection |
| Purity | >97.0% (T)[3] | HPLC, NMR, Ion Chromatography |
| Water Content | ≤1,000 ppm (≤0.1000%)[2] | Karl Fischer Titration |
| Melting Point | 42.0 to 46.0 °C[3] | Differential Scanning Calorimetry (DSC) |
| Residual Halide | ≤100 ppm[2] | Ion Chromatography |
Core Analytical Techniques for Characterization and Purity Assessment
A multi-pronged approach is essential for the comprehensive characterization of ionic liquids. The following techniques provide orthogonal information, which is crucial for cross-validation.
HPLC is a powerful technique for assessing the purity of ionic liquids by separating the cation from potential organic impurities. Due to the dual ionic and hydrophobic nature of ionic liquids, specialized chromatographic modes are often employed.
Experimental Protocol: Mixed-Mode Chromatography for Ionic Liquid Analysis
-
Column: A mixed-mode column, such as one with both reversed-phase and ion-exchange characteristics, is effective. For instance, an Obelisc R column can retain and separate both the cation and anion of an ionic liquid.[4]
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile and a buffer, such as ammonium formate, with the pH adjusted to control the retention of the basic cation.[4]
-
Detection: A combination of UV and Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is ideal. UV detection can quantify the pyridinium cation, while ELSD or MS can detect non-UV active impurities.[4]
-
Quantification: Purity is determined by comparing the peak area of the main component to the total area of all detected peaks.
NMR spectroscopy is invaluable for structural elucidation and the detection of organic impurities. ¹H and ¹⁹F NMR are particularly relevant for [B4mpy][PF6].
Experimental Protocol: ¹H and ¹⁹F NMR for Purity Assessment
-
Sample Preparation: Dissolve a precisely weighed amount of the ionic liquid in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
¹H NMR: This spectrum will confirm the structure of the N-butyl-4-methylpyridinium cation and can be used to detect and quantify proton-containing impurities.
-
¹⁹F NMR: This is used to analyze the [PF6]⁻ anion and detect any fluorine-containing impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard, the absolute purity of the ionic liquid can be determined with high accuracy.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the ionic liquid, such as melting point and decomposition temperature. These properties are sensitive to impurities.
Experimental Protocol: Thermal Analysis
-
DSC for Melting Point: A sample is heated at a controlled rate (e.g., 2 K·min⁻¹) to determine the melting endotherm.[5] The onset temperature of the peak is typically reported as the melting point.
-
TGA for Thermal Stability: The sample is heated in an inert atmosphere (e.g., nitrogen) at a defined rate (e.g., 10 °C/min) to determine the onset temperature of decomposition.
IC is the preferred method for quantifying anionic impurities, particularly halides (e.g., Cl⁻, Br⁻), which are common residuals from the synthesis of ionic liquids.
Experimental Protocol: Halide Determination by Ion Chromatography
-
Sample Preparation: Dissolve a known amount of the ionic liquid in deionized water.
-
Column: An anion-exchange column is used for separation.
-
Eluent: A suitable eluent, such as a carbonate-bicarbonate solution, is used to separate the halide anions from the [PF6]⁻ anion.
-
Detection: Suppressed conductivity detection is typically employed for sensitive quantification.
-
Calibration: A calibration curve is generated using certified standards of the target halide anions.
This is the standard method for the determination of water content in ionic liquids. Given the hygroscopic nature of many ionic liquids, accurate water quantification is crucial as it can significantly impact their physicochemical properties.[6]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Apparatus: A coulometric Karl Fischer titrator is used for low water content.
-
Sample Introduction: A precisely weighed amount of the ionic liquid is injected directly into the titration cell.
-
Endpoint: The titration proceeds until all the water has reacted, and the endpoint is detected electrochemically.
Cross-Validation Workflow and Data Comparison
Cross-validation involves comparing the results from these orthogonal methods to build confidence in the analytical data.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-n-Butyl-4-methylpyridinium hexafluorophosphate, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1-Butyl-4-methylpyridinium Hexafluorophosphate | 401788-99-6 | TCI AMERICA [tcichemicals.com]
- 4. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of 1-Butyl-4-methylpyridinium Hexafluorophosphate
For researchers, scientists, and drug development professionals utilizing 1-Butyl-4-methylpyridinium hexafluorophosphate ([BMPy][PF6]), understanding its purity is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available [BMPy][PF6], details on common impurities, and standardized experimental protocols for purity verification.
Commercial Availability and Stated Purity
This compound is available from various chemical suppliers, with purity levels typically ranging from over 97% to upwards of 99%. While suppliers provide a certificate of analysis, independent verification is often recommended, especially for sensitive applications. The presence of even trace impurities can significantly influence the physicochemical properties and performance of the ionic liquid.
Comparison with Alternative Ionic Liquids
[BMPy][PF6] is one of many available ionic liquids. Its properties can be compared to other common alternatives to aid in selection for specific applications. A key alternative is 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), which has been extensively studied. Additionally, ionic liquids with the same pyridinium cation but different anions, such as tetrafluoroborate ([BF4]-) or bis(trifluoromethylsulfonyl)imide ([NTf2]-), offer different physicochemical properties.
| Ionic Liquid | Cation | Anion | Typical Purity (%) | Key Characteristics |
| This compound | 1-Butyl-4-methylpyridinium | Hexafluorophosphate | >97 - >99 | Good thermal stability, hydrophobic nature. |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | >98 - >99 | Widely studied, good electrochemical window, but can be prone to hydrolysis.[1] |
| 1-Butyl-4-methylpyridinium tetrafluoroborate | 1-Butyl-4-methylpyridinium | Tetrafluoroborate | >97 | Generally lower melting point and viscosity compared to the hexafluorophosphate analogue.[2] |
| 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | 1-Butyl-4-methylpyridinium | Bis(trifluoromethylsulfonyl)imide | >99 | High thermal stability, hydrophobic, often lower viscosity than hexafluorophosphate salts.[3][4] |
The Impact of Common Impurities
The most prevalent impurities in ionic liquids like [BMPy][PF6] are residual halides (e.g., chloride, bromide) from the synthesis process and water absorbed from the atmosphere. These impurities can have a significant impact on the material's properties and experimental outcomes.
-
Halide Impurities: Even at parts-per-million (ppm) levels, halide impurities can alter the electrochemical window, increase viscosity, and affect the performance of catalysts in ionic liquids.[5][6][7]
-
Water Content: The presence of water can significantly change the viscosity, density, and polarity of the ionic liquid, potentially influencing reaction rates and product selectivity.[3][4][8]
Experimental Protocols for Purity Assessment
A comprehensive assessment of [BMPy][PF6] purity involves a multi-faceted analytical approach.
Quantification of Halide Impurities by Ion Chromatography (IC)
Ion chromatography is a sensitive and reliable method for determining the concentration of halide impurities.
-
Instrumentation: An ion chromatograph equipped with a suppressed conductivity detector.
-
Column: A suitable anion-exchange column, such as a Dionex AS9-HC.
-
Eluent: A solution of 20 mM sodium hydroxide (NaOH) and 10% (v/v) acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the ionic liquid into a volumetric flask.
-
Dissolve the sample in a suitable solvent. For water-miscible ionic liquids, deionized water can be used. For hydrophobic ionic liquids like [BMPy][PF6], a 50% (v/v) acetonitrile in water solution may be necessary to ensure complete dissolution.
-
Dilute the sample to a known volume.
-
-
Analysis: Inject the prepared sample into the ion chromatograph. The retention times of the halide ions are compared to those of known standards for identification and quantification. Detection limits for this method can be in the sub-ppm range.[6][7]
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the standard method for accurate determination of water content in a variety of samples, including ionic liquids.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagents (iodine, sulfur dioxide, a base, and a solvent).
-
Sample Preparation:
-
The titration vessel is filled with the Karl Fischer solvent.
-
The solvent is pre-titrated to a dry endpoint to eliminate any residual water.
-
A precisely weighed aliquot of the ionic liquid is injected into the vessel. For viscous or poorly soluble ionic liquids, a co-solvent such as anhydrous methanol or a specialized ionic liquid-based Karl Fischer reagent can be used to ensure complete dissolution and release of water.
-
-
Analysis: The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The amount of reagent consumed is directly proportional to the amount of water in the sample.
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Internal Standard: A stable, non-reactive compound with a simple NMR spectrum that has peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of the ionic liquid and the internal standard into a vial.
-
Dissolve both components in a known volume of a deuterated solvent (e.g., DMSO-d6, Acetonitrile-d3). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
By following these guidelines and experimental protocols, researchers can confidently assess the purity of their this compound, leading to more accurate and reliable scientific outcomes.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solvomet.eu [solvomet.eu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 1-Butyl-4-methylpyridinium hexafluorophosphate
Essential Safety and Handling Guide for 1-Butyl-4-methylpyridinium hexafluorophosphate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 401788-99-6). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Immediate Precautions
This compound is classified as a substance that can cause significant health effects. All personnel must be aware of the following hazards before handling:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1]
Due to these hazards, direct contact with the skin, eyes, and respiratory system must be strictly avoided through the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound. The selection of specific PPE components should be based on a thorough risk assessment of the intended procedure.
Summary of Required PPE
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved. A face shield should be worn in situations with a splash hazard. |
| Hand Protection | Chemically resistant gloves. While specific breakthrough data for this compound is not readily available, Butyl rubber or heavy-duty Nitrile gloves are recommended. Double gloving is advised for extended handling. |
| Body Protection | A laboratory coat, buttoned and covering all exposed skin. For larger quantities or increased splash risk, a chemically resistant apron or suit should be worn. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[1] |
Detailed Glove Selection and Usage
Important Note: Specific permeation breakthrough time data for this compound is not currently available in public databases. The following recommendations are based on general chemical resistance of glove materials to similar substances. It is crucial to inspect gloves before each use and to remove and replace them immediately if contamination is suspected.
| Glove Material | Recommended Use |
| Butyl Rubber | Recommended for handling due to its high resistance to a wide range of chemicals, including many polar organic compounds. |
| Nitrile Rubber | A suitable alternative for short-term splash protection. Thicker, heavy-duty nitrile gloves are preferable to standard disposable gloves. |
| Neoprene | Offers good chemical resistance and dexterity. Can be considered as an alternative to nitrile or butyl rubber. |
| Latex | Not recommended for chemical protection against this substance. |
Always consult the glove manufacturer's chemical resistance guide for the most up-to-date information.
Step-by-Step Handling Procedures
Donning PPE
A systematic approach to putting on PPE is critical to ensure complete protection.
Doffing (Removing) PPE
The removal of PPE must be done carefully to prevent cross-contamination.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated, sealed hazardous waste container.
-
Chemical Waste: Collect all waste containing the chemical in a clearly labeled, sealed container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental disposal company. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
